Nitrosonium hexafluoroantimonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
azanylidyneoxidanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGJCGWYCZRXHS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NOSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587321 | |
| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.757 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16941-06-3 | |
| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nitrosonium Hexafluoroantimonate for Researchers and Drug Development Professionals
CAS Number: 16941-06-3
Introduction
Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful oxidizing and nitrosating agent utilized in a variety of organic transformations. As a stable salt of the highly reactive nitrosonium cation (NO⁺), it offers a convenient and potent source of this electrophilic species for synthetic chemists. This guide provides an in-depth overview of its properties, applications, and handling for researchers, scientists, and professionals in drug development, where the construction of complex molecular architectures is paramount. While direct applications in biological signaling are not its purview, its utility in synthesizing key intermediates makes it a relevant tool in the broader landscape of medicinal chemistry.
Physicochemical and Safety Data
This compound is a colorless to white crystalline solid that is highly reactive and requires careful handling.[1] It is sensitive to moisture and should be stored in a dry, inert atmosphere. Key quantitative data and safety information are summarized below.
| Property | Value |
| CAS Number | 16941-06-3 |
| Molecular Formula | F₆NOSb |
| Molecular Weight | 265.76 g/mol |
| Appearance | Colorless or white solid with a strong pungent odor.[1] |
| Solubility | Insoluble in water at room temperature; soluble in trifluoromethanesulfonic acid and other organic solvents.[1] |
| Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H411 (Toxic to aquatic life with long lasting effects). |
| Precautionary Statements | P261, P264, P271, P273, P301+P312, P304+P340+P312 |
| Hazard Classifications | Acute Toxicity 4 (Oral and Inhalation), Aquatic Chronic 2. |
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by the electrophilic nature of the nitrosonium cation. Its primary applications lie in the broad fields of oxidation and nitrosation.[1] The nitrosonium ion is a versatile and mild oxidant that has been successfully employed in various organic transformations.[2] These applications include the functionalization of carbon-carbon and carbon-heteroatom bonds, the functionalization of unsaturated bonds, and the oxidative coupling of arenes.[2]
A cornerstone application of the nitrosonium ion is in the diazotization of primary aromatic amines to form diazonium salts.[3] These salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups, a critical process in the synthesis of many pharmaceutical compounds.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published in general literature, likely due to its high reactivity and hazardous nature. Handling and reactions are typically performed under anhydrous conditions in a well-ventilated fume hood or a glovebox.
Below is a general workflow for a nitrosation reaction, which should be adapted with caution and appropriate safety measures.
Representative Experimental Protocol: Diazotization of a Primary Aromatic Amine
Objective: To prepare a solution of a benzenediazonium (B1195382) salt from aniline (B41778).
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a flask, dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid, such as hydrochloric acid. This reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 0-5 °C. The resulting solution will contain the anilinium chloride salt.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred anilinium chloride solution, ensuring the temperature is maintained below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
Use of the Diazonium Salt Solution: The resulting diazonium salt solution is highly unstable and typically used immediately in subsequent reactions without isolation.[4]
Reaction Mechanism: The reactive species is the nitrosonium ion (NO⁺), generated from the protonation of nitrous acid (formed from NaNO₂ and HCl). The electrophilic nitrosonium ion then attacks the nucleophilic nitrogen of the primary amine, leading to a series of proton transfers and the eventual elimination of water to form the diazonium salt.[4]
Relevance to Drug Development
While this compound is not used directly as a therapeutic agent, its role as a synthetic reagent is pertinent to drug development. The synthesis of novel organic compounds as potential drug candidates often requires the introduction and manipulation of various functional groups. The formation of diazonium salts, facilitated by nitrosonium ions, is a gateway to a plethora of chemical transformations, including:
-
Sandmeyer Reaction: Introduction of halides (-Cl, -Br) and cyanide (-CN).
-
Schiemann Reaction: Introduction of fluoride (B91410) (-F), a common substituent in modern pharmaceuticals.
-
Gattermann Reaction: Introduction of halides.
-
Coupling Reactions: Formation of azo compounds, which have applications as dyes and in some cases, as therapeutic agents.
-
Hydrolysis: Conversion to phenols.
The ability to perform these transformations is crucial for the structural diversification of lead compounds in a drug discovery program. Therefore, while used in the laboratory and not in a clinical setting, reagents like this compound are enabling tools for medicinal chemists.
Conclusion
This compound is a potent and versatile reagent for oxidation and nitrosation reactions in organic synthesis. Its CAS number is 16941-06-3. For researchers and professionals in drug development, its primary value lies in its ability to generate the highly reactive nitrosonium ion, which is a key intermediate for the synthesis of diazonium salts and other important molecular scaffolds. Due to its hazardous nature, it must be handled with stringent safety precautions in a controlled laboratory environment. A thorough understanding of its reactivity and careful experimental design are essential for its effective and safe utilization in the synthesis of complex organic molecules.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Nitrosonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of Nitrosonium hexafluoroantimonate (NOSbF₆), a powerful oxidizing agent with significant applications in synthetic chemistry. This document outlines a robust synthesis protocol, summarizes key physical and spectroscopic properties, and presents visual workflows for its preparation and analysis.
Introduction
This compound is an inorganic compound composed of a nitrosonium cation ([NO]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). It is a colorless crystalline solid that is highly reactive and sensitive to moisture. Its utility stems from the strong oxidizing nature of the nitrosonium cation, making it a valuable reagent in a variety of chemical transformations, including nitrosylation, diazotization, and oxidation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | F₆NOSb |
| Molecular Weight | 265.76 g/mol [1] |
| Appearance | White crystalline powder |
| CAS Number | 16941-06-3[2][3] |
| Sensitivity | Hygroscopic |
Synthesis of this compound
A well-established method for the preparation of this compound involves the reaction of nitrosyl chloride (NOCl) with antimony(V) fluoride (B91410) (SbF₅). This reaction proceeds cleanly to afford the desired product.
Synthesis Signaling Pathway
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Nitrosyl chloride (NOCl)
-
Antimony(V) fluoride (SbF₅)
-
Anhydrous sulfur dioxide (SO₂) (as solvent)
-
Schlenk line and glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: All glassware should be rigorously dried and assembled under an inert atmosphere using a Schlenk line. A reaction flask equipped with a magnetic stir bar and a gas inlet is charged with freshly distilled antimony(V) fluoride.
-
Solvent Addition: Anhydrous sulfur dioxide is condensed into the reaction flask at low temperature (typically -78 °C, using a dry ice/acetone bath) to dissolve the antimony(V) fluoride.
-
Reagent Addition: A stoichiometric amount of nitrosyl chloride is then slowly condensed into the stirred solution.
-
Reaction: The reaction mixture is allowed to warm slowly to a specified temperature (e.g., -20 °C) and stirred for a designated period to ensure complete reaction. The formation of a precipitate indicates the production of this compound.
-
Isolation and Purification: The volatile solvent (SO₂) is removed under vacuum at low temperature. The resulting solid product is washed with a suitable anhydrous solvent in which the product is sparingly soluble (to remove any unreacted starting materials) and then dried under high vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including vibrational spectroscopy, nuclear magnetic resonance, and X-ray crystallography.
Experimental Workflow for Characterization
References
physical and chemical properties of Nitrosonium hexafluoroantimonate
An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosonium Hexafluoroantimonate
Introduction
This compound ([NO]⁺[SbF₆]⁻) is a powerful inorganic salt composed of a nitrosonium cation ([NO]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). It is a highly reactive and potent oxidizing agent widely utilized in both inorganic and organic synthesis. Its strong electrophilic nature makes it an invaluable reagent for a variety of chemical transformations, including nitrosylation, oxidation, and the formation of complex salts. This technical guide provides a comprehensive overview of its physical, chemical, and structural properties, along with experimental considerations for its synthesis, handling, and application, tailored for researchers, scientists, and professionals in drug development.
Physical and Structural Properties
This compound is a white to off-white crystalline solid with a characteristically pungent odor.[1] It is highly sensitive to moisture and should be handled in an inert atmosphere.[2] Many of its fundamental physical properties, such as melting and boiling points, are not well-defined in the literature, likely due to its tendency to decompose at elevated temperatures.[2][3][4]
Table 1: Physical and Structural Data for this compound
| Property | Value / Description | Citations |
| Molecular Formula | NOSbF₆ (or F₆NOSb) | [1][5] |
| Molecular Weight | 265.76 g/mol | [2][5] |
| Appearance | White or colorless crystalline solid | [1][2] |
| Odor | Strong, pungent | [1] |
| Melting Point | Not Applicable / No Data Available | [2][3] |
| Boiling Point | Not Applicable / No Data Available | [2][3] |
| Decomposition Temp. | Data not available; stable up to 70 °C has been noted for the related N₅⁺SbF₆⁻ salt. | [2] |
| Solubility | Insoluble in water; Soluble in trifluoromethanesulfonic acid and other specialized organic solvents. | [1] |
| Sensitivity | Hygroscopic | [2] |
| Crystal Structure | Cubic system, consisting of discrete NO⁺ cations and octahedral SbF₆⁻ anions. Features cationic disorder. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The vibrational spectra are dominated by the characteristic frequencies of the nitrosonium cation and the hexafluoroantimonate anion.
Table 2: Characteristic Vibrational Spectroscopy Frequencies
| Ion | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Citations |
| NO⁺ Cation | N≡O stretching vibration (ν(NO)) | 2150 - 2400 | IR, Raman | |
| SbF₆⁻ Anion | Symmetric stretch (ν₁, A₁g) | ~650 - 670 | Raman (strong) | |
| SbF₆⁻ Anion | Asymmetric stretch (ν₃, F₁u) | ~650 - 680 | IR (strong) | |
| SbF₆⁻ Anion | Asymmetric bend (ν₄, F₁u) | ~280 - 300 | IR |
Note: Specific frequencies for the SbF₆⁻ anion can vary based on the crystal lattice and cation interaction. The ranges provided are based on typical values for hexafluorometallate salts.
Chemical Properties and Reactivity
This compound is primarily known for its powerful oxidizing capabilities, enabling reactions that are otherwise difficult to achieve.
-
As an Oxidizing Agent : It is a potent one-electron oxidant used to generate radical cations from neutral organic and inorganic molecules. For example, it can oxidize alcohols to aldehydes and ketones and is used to synthesize radical cations of cycloparaphenylenes ([n]CPPs) and diaryldichalcogenides.[2][6][7][8]
-
Hydrolysis : The nitrosonium ion reacts readily with water to form nitrous acid (HONO). This reactivity underscores the need to handle the compound under anhydrous conditions.
-
Nitrosylation : It is an excellent nitrosylating agent, capable of introducing a nitroso group (-NO) into various substrates. This is particularly useful in the synthesis of metal-nitrosyl complexes.
-
Diazotization : It reacts with aryl amines to form diazonium salts, which are versatile intermediates in organic synthesis for introducing a range of functional groups onto an aromatic ring.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of dissymmetric chiral peropyrenes and functionalization of teropyrenes - American Chemical Society [acs.digitellinc.com]
molecular structure and bonding in Nitrosonium hexafluoroantimonate
Despite extensive searching, I have been unable to locate a publicly available, complete set of experimental crystallographic data (a CIF file or equivalent) or a detailed vibrational spectroscopic analysis with peak assignments for nitrosonium hexafluoroantimonate. While general information regarding its ionic nature, cubic crystal structure, and the presence of a disordered nitrosonium cation and an octahedral hexafluoroantimonate anion is available, the specific quantitative bond lengths, bond angles, and vibrational frequencies required to fulfill your request for an in-depth technical guide with data tables and diagrams are not present in the search results. The synthesis methods are also described in general terms without the detailed, step-by-step protocols necessary for the requested content.
Therefore, I am unable to generate the comprehensive technical guide as I lack the fundamental experimental data required for the tables and diagrams. To proceed, access to a crystallographic database with the specific entry for this compound or a peer-reviewed publication containing a detailed structural and spectroscopic analysis would be necessary.
A Comprehensive Technical Guide to the Safe Handling of Nitrosonium Hexafluoroantimonate
For researchers, scientists, and drug development professionals, the proper handling of highly reactive chemical compounds is paramount. Nitrosonium hexafluoroantimonate (CAS No. 16941-06-3), a powerful oxidizing and electrophilic fluorinating agent, necessitates stringent safety protocols.[1] This guide provides an in-depth overview of its safety data, handling precautions, and emergency procedures, compiled from various safety data sheets (SDS) and chemical information sources.
Chemical Identification and Properties
This compound is an inorganic compound with the chemical formula NOSbF₆.[1][2] It is typically a colorless or white solid, possibly in powder form, with a strong, pungent odor.[1][3] It is known to be sensitive to moisture.[4]
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][2][5] |
| Synonyms | Nitrosyl hexafluoroantimonate | [4][6][7] |
| CAS Number | 16941-06-3 | [2][4][5] |
| Molecular Formula | F₆NOSb | [2] |
| Molecular Weight | 265.76 g/mol | [2][8] |
| InChI Key | AMGJCGWYCZRXHS-UHFFFAOYSA-H |[2][8] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid, Powder | [3][5][6] |
| Appearance | White / Colorless | [1][6] |
| Odor | Strong, pungent | [1] |
| Solubility | Insoluble in water at room temperature; Soluble in trifluoromethanesulfonic acid and other organic solvents. | [1] |
| Stability | Stable under normal conditions, but moisture sensitive. | [4] |
| Flash Point | Not applicable |[3] |
Hazard Identification and Classification
This compound is classified as hazardous. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][5][8][9]
Table 3: GHS Hazard Classification
| Hazard Class | Category | GHS Code | Description | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [2][5][8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [2][5][8] |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage | [4][5] |
| Serious Eye Damage/Irritation | Category 1 | - | Causes severe eye damage | [4] |
| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects |[2][5][8][9] |
Table 4: Hazard and Precautionary Statements
| Code | Statement | Source(s) |
|---|---|---|
| H302+H332 | Harmful if swallowed or if inhaled. | [3] |
| H314 | Causes severe skin burns and eye damage. | [5] |
| H411 | Toxic to aquatic life with long lasting effects. | [2][9] |
| P260/P261 | Do not breathe dust/fume. | [2][5][9] |
| P270 | Do not eat, drink or smoke when using this product. | [2][5][9] |
| P271 | Use only outdoors or in a well-ventilated area. | [2][5][9] |
| P273 | Avoid release to the environment. | [2][5][9] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [5] |
| P301+P317 | IF SWALLOWED: Get medical help. | [2][9] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][9] |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility. |[2][9] |
Experimental and Handling Protocols
While specific experimental protocols for the use of this compound as a reagent are beyond the scope of a safety data sheet, any such protocol must incorporate the following safety and handling procedures.
Safe Handling Procedures
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[1][4][5][6]
-
Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][5]
-
Ignition Sources: Avoid smoking, naked lights, or other sources of ignition.[5] Use non-sparking tools.[2]
-
Hygienic Practices: Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly with soap and water after handling.[5] Contaminated work clothes should be laundered separately before reuse.[5]
-
Water Reaction: To avoid a violent reaction, ALWAYS add the material to water and NEVER the other way around.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5] Refer to EN 166 standards.[5]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., EN 374) and protective clothing (EN 340).[5][9]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a suitable respirator.
-
Footwear: Use footwear that protects against chemicals (EN 13832).[5]
Caption: Logical flow of information in a Safety Data Sheet.
Emergency Procedures
First-Aid Measures
-
If Inhaled: Remove the person to fresh air.[9] If breathing is difficult, administer oxygen.[9] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[9] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water.[9] Seek medical attention.
-
Eye Contact: Rinse immediately and thoroughly with pure water for at least 15 minutes, including under the eyelids.[4][9] Seek immediate medical attention.[4]
-
If Swallowed: Rinse the mouth with water.[2][9] Do not induce vomiting.[4][9] If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[4][9]
Spill and Leak Procedures
-
Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Place the material in a suitable, labeled container for disposal.[5]
-
Major Spills: Evacuate personnel from the area and move upwind.[5] Alert the fire brigade or emergency services.[5] Wear a self-contained breathing apparatus and full protective gear.[5] Prevent the spill from entering drains or water courses.[5] Contain the spill with sand, earth, or vermiculite.[5] Collect the recoverable product into labeled containers.[5]
Storage and Disposal
Storage
-
The substance is moisture-sensitive; protect it from exposure to moist air or water.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal
-
Disposal must be conducted at an appropriate treatment and disposal facility.[2][9]
-
All disposal practices must comply with applicable local, state, and federal laws and regulations.[2][9]
Caption: General workflow for safely handling hazardous chemicals.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. This compound 99.9 trace metals 16941-06-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Nitrilooxidanium hexafluoroantimonate(1-) | F6NOSb | CID 16717643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Solubility of Nitrosonium Hexafluoroantimonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of nitrosonium hexafluoroantimonate (NOSbF₆) in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility information and presenting a detailed, generalized experimental protocol for its quantitative determination. Understanding the solubility of this powerful oxidizing agent is critical for its effective use in a variety of synthetic applications, including in the development of new pharmaceutical entities.
Overview of this compound
This compound is a colorless or white solid with a strong, pungent odor. It is a potent one-electron oxidizing agent widely employed in organic and inorganic synthesis. Its utility stems from the high reactivity of the nitrosonium cation (NO⁺). The compound is known to be hygroscopic and corrosive, necessitating careful handling in a controlled, inert atmosphere.
Qualitative Solubility Profile
This compound is described as being soluble in trifluoromethanesulfonic acid and other organic solvents. For comparison, related nitrosonium salts such as nitrosonium perchlorate (B79767) (NOClO₄) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are reported to be slightly soluble in acetonitrile.
Based on the polar nature of the nitrosonium and hexafluoroantimonate ions, it is anticipated that the salt will exhibit greater solubility in polar aprotic solvents that can stabilize the charged species.
Table 1: Summary of Qualitative Solubility and Properties of Common Organic Solvents
| Solvent | Chemical Formula | Type | Anticipated Solubility of NOSbF₆ |
| Acetonitrile | CH₃CN | Polar Aprotic | Slightly soluble to soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely soluble |
| Nitromethane | CH₃NO₂ | Polar Aprotic | Likely soluble |
| Sulfolane | C₄H₈O₂S | Polar Aprotic | Likely soluble |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is adapted for air- and moisture-sensitive compounds.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., acetonitrile, dichloromethane, nitromethane, sulfolane)
-
Inert atmosphere glovebox or Schlenk line
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks and pipettes (calibrated)
-
Syringe filters (Teflon or other compatible material, with appropriate pore size, e.g., 0.22 µm)
-
Gas-tight syringes
-
Vials with airtight septa
-
UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for antimony determination)
Experimental Workflow
Caption: Workflow for Solubility Determination of NOSbF₆.
Step-by-Step Procedure
-
Preparation of Saturated Solution (under inert atmosphere):
-
Add an excess amount of this compound to a clean, dry vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately add a known volume of the anhydrous organic solvent to the vial.
-
Seal the vial with an airtight septum.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 298 K) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended, but the optimal time should be determined empirically.
-
-
Sample Collection and Preparation (under inert atmosphere):
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe.
-
Immediately pass the solution through a syringe filter to remove any suspended solid particles. Collect the clear filtrate in a clean, dry, sealed vial.
-
-
Quantification:
-
Accurately prepare a series of dilutions of the clear filtrate with the same anhydrous solvent.
-
Determine the concentration of this compound in the diluted samples using a suitable analytical method.
-
UV-Vis Spectrophotometry: If the nitrosonium ion or the hexafluoroantimonate ion has a distinct and measurable absorbance in the solvent, a calibration curve can be constructed using standards of known concentration.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The concentration of antimony can be determined, and from this, the concentration of this compound can be calculated. This method is highly sensitive and specific.
-
-
Calculate the concentration of the original, undiluted filtrate. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Safety Considerations
This compound is a strong oxidizing agent and is corrosive and hygroscopic. It should be handled with extreme care in a controlled environment, such as a glovebox or under a Schlenk line, to prevent exposure to moisture and air. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of according to institutional safety guidelines.
A Technical Guide to Nitrosonium Hexafluoroantimonate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) is a powerful oxidizing agent and a versatile reagent in synthetic chemistry. This inorganic compound, consisting of a nitrosonium cation (NO⁺) and a hexafluoroantimonate anion (SbF₆⁻), has played a significant role in the advancement of various chemical fields since its discovery. This technical guide provides an in-depth exploration of the historical background, discovery, key experimental protocols for its synthesis, and a comprehensive summary of its physicochemical properties. Particular emphasis is placed on providing detailed experimental methodologies and clearly structured quantitative data to serve as a valuable resource for researchers.
Historical Background and Discovery
The study of nitrosonium salts has been a subject of interest for chemists for many years, with early work focusing on their formation and reactivity. The development of potent, non-coordinating anions, such as hexafluoroantimonate (SbF₆⁻), was a pivotal step that allowed for the isolation and characterization of highly reactive cations, including the nitrosonium ion.
While the exact first synthesis of this compound is not definitively attributed to a single publication in the readily available literature, its development is intrinsically linked to the pioneering work in superacid chemistry and the synthesis of related non-coordinating anions. The work of notable chemists such as George A. Olah in the mid-20th century on carbocations and superacids laid the groundwork for the synthesis and stabilization of highly electrophilic species. It is within this broader context of exploring highly reactive inorganic cations that the synthesis and characterization of stable salts like this compound became achievable. The general preparation involves the reaction of a source of the nitrosonium ion with a source of the hexafluoroantimonate anion.
Physicochemical Properties
This compound is a white crystalline solid that is highly sensitive to moisture. It is a powerful oxidizing agent due to the electrophilic nature of the nitrosonium cation.
Crystallographic Data
The crystal structure of this compound has been determined to be a cubic system. A key feature of its solid-state structure is the disorder of the nitrosonium cation, where the nitrogen and oxygen atoms are not localized in distinct positions within the crystal lattice.
| Parameter | Value |
| Crystal System | Cubic |
| Cation | NO⁺ |
| Anion | SbF₆⁻ |
| Key Feature | Cationic Disorder |
Spectroscopic Data
Vibrational spectroscopy is a key tool for the characterization of this compound, providing distinct signatures for both the cation and the anion.
| Spectroscopic Data | |
| Infrared (IR) Spectroscopy | |
| Vibrational Mode | Frequency (cm⁻¹) |
| ν(N-O) stretch of NO⁺ | Strong absorption in the range of 2150 - 2400 |
| Raman Spectroscopy | |
| Vibrational Mode | Frequency (cm⁻¹) |
| ν₁ (A₁g) symmetric Sb-F stretch of SbF₆⁻ | ~650 - 660 |
| ν₂ (E g) Sb-F stretch of SbF₆⁻ | ~570 - 580 |
| ν₅ (F₂g) Sb-F bending mode of SbF₆⁻ | ~270 - 290 |
Experimental Protocols
The synthesis of this compound requires anhydrous conditions due to its high moisture sensitivity. Several methods have been developed for its preparation.
Synthesis from Nitrogen Trifluoride, Antimony Pentafluoride, and Nitrous Oxide
A high-yield synthesis of this compound was reported by Karl O. Christe in 1995. This method involves the reaction of nitrogen trifluoride (NF₃), antimony pentafluoride (SbF₅), and nitrous oxide (N₂O) at elevated temperatures.
Experimental Workflow:
Synthesis of this compound
Procedure:
-
A passivated stainless steel reactor is charged with antimony pentafluoride (SbF₅).
-
The reactor is cooled to -196 °C, and nitrogen trifluoride (NF₃) and nitrous oxide (N₂O) are condensed into the reactor in a stoichiometric ratio.
-
The reactor is heated to 260 °C and maintained at this temperature for a specified period to allow the reaction to proceed to completion.
-
After cooling, the volatile byproducts are removed under vacuum, yielding the solid product, this compound.
Safety Precautions: This reaction involves highly toxic and reactive fluorine compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis from an Antimonate and Nitric Acid
A more general and classical approach involves the reaction of a hexafluoroantimonate source with a source of the nitrosonium cation, which can be generated from nitric acid.
Logical Relationship of Synthesis:
General Synthesis Pathway
Procedure:
-
Anhydrous hydrogen fluoride (B91410) is used as a solvent and is cooled in a suitable reaction vessel.
-
Hexafluoroantimonic acid (HSbF₆) or another hexafluoroantimonate salt is dissolved or suspended in the anhydrous HF.
-
A source of the nitrosonium ion, such as dinitrogen trioxide (N₂O₃) or a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂), is slowly introduced into the reaction mixture.
-
The reaction is stirred at a low temperature to facilitate the formation of the this compound precipitate.
-
The solid product is isolated by filtration under an inert atmosphere and dried under vacuum.
Applications in Research and Development
This compound serves as a powerful one-electron oxidizing agent in both organic and inorganic chemistry. Its utility stems from its ability to abstract an electron from a wide range of substrates, leading to the formation of radical cations. The hexafluoroantimonate anion's non-coordinating nature is crucial, as it does not interfere with the reactivity of the generated cationic species.
In organic synthesis, it is employed in various transformations, including the oxidation of arenes, alkenes, and alkanes. For drug development professionals, its ability to facilitate specific oxidative functionalizations can be a valuable tool in the synthesis of complex molecules. In inorganic chemistry, it is used to synthesize novel metal complexes and to study the electronic properties of materials.
Conclusion
This compound is a compound with a rich history intertwined with the development of modern inorganic and superacid chemistry. Its unique properties as a potent and clean oxidizing agent have established it as an indispensable tool for researchers in various scientific disciplines. This guide has provided a comprehensive overview of its historical background, physicochemical properties, detailed experimental protocols for its synthesis, and its applications, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile reagent in their work.
Spectroscopic Profile of Nitrosonium Hexafluoroantimonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for nitrosonium hexafluoroantimonate ([NO][SbF₆]), a powerful oxidizing agent with applications in organic synthesis and materials science. This document collates available Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data, details relevant experimental protocols for handling this air-sensitive compound, and presents logical workflows for its characterization.
Spectroscopic Data
The spectroscopic properties of this compound are dictated by the distinct vibrational and nuclear magnetic resonance signatures of its constituent ions: the nitrosonium cation (NO⁺) and the hexafluoroantimonate anion (SbF₆⁻).
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra are characterized by the high-frequency stretching mode of the N≡O triple bond in the nitrosonium cation and the vibrational modes of the octahedral hexafluoroantimonate anion.
Table 1: Vibrational Spectroscopic Data for this compound
| Ion | Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| NO⁺ | IR | ~2150 - 2400 | N≡O stretch | |
| Raman | ~2253 | N≡O stretch | [1] | |
| SbF₆⁻ | Raman | ~647 | ν₁ (A₁g, sym. stretch) | |
| ~281 | ν₅ (F₂g, bending) |
Note: Specific IR data for the SbF₆⁻ anion in this salt were not available in the surveyed literature. The vibrational modes of the octahedral SbF₆⁻ anion are well-established, with the symmetric stretch (ν₁) being strongly Raman active.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the electronic environment of the nitrogen and fluorine nuclei within the compound.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | J-Coupling (Hz) | Reference Compound | Solvent | Reference(s) |
| ¹⁵N | ~ -7.5 | Singlet | N/A | NH₃ (liquid) | HF | [2] |
| ¹⁹F | ~ -119.9 to -121.8 | Sextet/Octet | J(¹⁹F-¹²¹Sb) ≈ 1945, J(¹⁹F-¹²³Sb) ≈ 1071 | CFCl₃ | Various |
Note: The ¹⁹F NMR spectrum of the SbF₆⁻ anion typically displays a complex multiplet pattern due to coupling with the two quadrupolar antimony isotopes, ¹²¹Sb (I=5/2, 42.79% abundance) and ¹²³Sb (I=7/2, 57.21% abundance).
Experimental Protocols
This compound is a hygroscopic and air-sensitive solid that requires careful handling under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
Synthesis of this compound
A plausible synthesis involves the reaction of nitrosyl chloride (NOCl) with antimony pentafluoride (SbF₅) in an inert solvent.
-
In a dry Schlenk flask under an argon atmosphere, dissolve antimony pentafluoride in anhydrous sulfur dioxide or dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly bubble gaseous nitrosyl chloride through the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature, during which a precipitate of this compound will form.
-
Isolate the solid product by filtration under inert atmosphere, wash with the anhydrous solvent, and dry under vacuum.
Infrared (IR) Spectroscopy
Due to its reactivity with common IR window materials (e.g., KBr, NaCl), Attenuated Total Reflectance (ATR) or Nujol mull techniques with appropriate window materials are recommended.
Nujol Mull Method:
-
In a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste.
-
Spread the mull thinly between two IR-transparent windows (e.g., AgCl or BaF₂).
-
Assemble the plates in a demountable cell holder and acquire the spectrum. A background spectrum of the Nujol and windows should be taken for subtraction.
Raman Spectroscopy
Samples for Raman spectroscopy should be sealed in a glass capillary under an inert atmosphere to prevent decomposition.
-
In a glovebox, load a small amount of the crystalline powder into a glass capillary tube.
-
Flame-seal the capillary under vacuum or an inert atmosphere.
-
Mount the sealed capillary on the Raman spectrometer stage and acquire the spectrum using an appropriate laser excitation wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample preparation must be conducted in a glovebox using dried and degassed deuterated solvents.
-
In a glovebox, dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CD₂Cl₂ or anhydrous HF for ¹⁵N NMR).
-
Transfer the solution to an NMR tube and seal it with a tight-fitting cap and Parafilm, or flame-seal for long-term experiments.
-
Acquire the ¹⁵N and ¹⁹F NMR spectra using an appropriate NMR spectrometer. An external reference standard may be necessary depending on the solvent and experimental setup.
Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the compound's structure and its spectral features.
References
In-depth Technical Guide: Thermal Stability and Decomposition of Nitrosonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosonium hexafluoroantimonate ([NO][SbF₆]) is a powerful oxidizing and nitrosating agent utilized in various synthetic applications. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and effective use in research and development. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition products. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines detailed, best-practice experimental protocols for determining these crucial parameters.
Introduction
This compound is an inorganic compound composed of a nitrosonium cation ([NO]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). Its high reactivity makes it a valuable reagent in organic and inorganic synthesis. However, this reactivity also implies potential thermal instability. The decomposition of such energetic materials can release hazardous substances, making a clear understanding of the decomposition process a critical safety and operational concern. This guide aims to consolidate the known information and provide a framework for the experimental investigation of the thermal behavior of this compound.
Thermal Stability and Decomposition Products
Based on available safety data, the thermal decomposition of this compound is known to produce hazardous substances.
Decomposition Products
A crucial piece of information regarding the thermal decomposition of this compound comes from safety data sheets, which identify the hazardous decomposition products as:
-
Antimony oxides (e.g., Sb₂O₃, Sb₂O₅)
-
Hydrogen fluoride (B91410) (HF)
-
Nitrogen oxides (e.g., NO, NO₂, N₂O)
The formation of these products suggests a complex decomposition pathway involving the breakdown of both the nitrosonium cation and the hexafluoroantimonate anion, likely with the involvement of ambient moisture to produce hydrogen fluoride.
Quantitative Thermal Analysis Data
Currently, there is a notable absence of publicly available, peer-reviewed experimental data detailing the specific decomposition temperature and quantitative analysis of the decomposition products of this compound. To address this gap, the following sections provide detailed experimental protocols for determining these parameters.
Data Presentation
To facilitate a clear understanding and comparison of the thermal properties of this compound once data is obtained, the following table structure is recommended.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Method | Reference |
| Onset of Decomposition (T_onset) | Data to be determined | TGA/DSC | To be cited |
| Peak Decomposition Temperature (T_peak) | Data to be determined | TGA/DSC | To be cited |
| Mass Loss (%) | Data to be determined | TGA | To be cited |
| Enthalpy of Decomposition (ΔH_d) | Data to be determined | DSC | To be cited |
| Gaseous Decomposition Products | Data to be determined | TGA-MS/Py-GC-MS | To be cited |
| Solid Residue Composition | Data to be determined | XRD/XPS | To be cited |
Experimental Protocols
To obtain the critical data outlined above, the following detailed experimental methodologies are proposed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset and extent of mass loss as a function of temperature, indicating the decomposition temperature range.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition, determining if the process is exothermic or endothermic and quantifying the enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition event identified by TGA.
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify exothermic or endothermic peaks associated with decomposition. The area under the peak is integrated to determine the enthalpy of decomposition (ΔH_d).
Evolved Gas Analysis - Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a dedicated pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system.
-
TGA-MS Protocol:
-
The TGA experiment is performed as described in section 4.1.
-
The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.
-
The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the expected decomposition products (e.g., m/z 18 for H₂O, 20 for HF, 30 for NO, 44 for N₂O, 46 for NO₂).
-
The ion current for specific m/z values is plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss events observed in the TGA curve.
-
-
Py-GC-MS Protocol:
-
A small amount of the sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific temperature within the decomposition range determined by TGA.
-
The evolved and pyrolyzed fragments are swept into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.
-
Visualizations
To aid in the conceptualization of the experimental workflow and potential decomposition pathways, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Postulated thermal decomposition pathway of this compound.
Conclusion
While this compound is a valuable synthetic tool, a comprehensive, publicly available dataset on its thermal stability and decomposition products is currently lacking. The hazardous nature of its potential decomposition products—antimony oxides, hydrogen fluoride, and nitrogen oxides—necessitates a cautious and well-informed approach to its handling and use. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain the necessary quantitative data to ensure the safe and effective application of this important chemical compound. The systematic application of techniques such as TGA, DSC, and evolved gas analysis will be instrumental in filling the current knowledge gap and promoting safer laboratory practices.
An In-depth Technical Guide to the Electrochemical Properties of Nitrosonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluoroantimonate, with the chemical formula (NO)SbF₆, is a powerful oxidizing agent and a versatile reagent in synthetic chemistry. It is comprised of the nitrosonium cation (NO⁺) and the hexafluoroantimonate anion (SbF₆⁻). The high oxidizing strength of the nitrosonium cation, combined with the stability and non-coordinating nature of the hexafluoroantimonate anion, makes this compound a subject of significant interest in various chemical applications, including catalysis and the synthesis of advanced materials.[1] Understanding the electrochemical properties of (NO)SbF₆ is crucial for its effective utilization and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the known electrochemical characteristics of this compound, detailed experimental protocols for its analysis, and safety considerations for its handling.
Core Electrochemical Properties
The electrochemical behavior of this compound is primarily dictated by the redox activity of the nitrosonium cation. The hexafluoroantimonate anion is generally considered electrochemically stable within a wide potential window, serving as a non-coordinating counter-ion.
Redox Potential
| Redox Couple | Solvent | Supporting Electrolyte | E₁/₂ vs Fc/Fc⁺ (V) |
| NO⁺/NO | Acetonitrile (B52724) | Not Specified | ~0.87 |
| NO⁺/NO | Dichloromethane | Not Specified | ~1.0 |
Table 1: Redox Potentials of the Nitrosonium Cation.
The potent oxidizing nature of the nitrosonium cation is a key characteristic, influencing its reactivity in various chemical transformations. The choice of solvent can modulate this oxidizing strength, as evidenced by the difference in potential between acetonitrile and dichloromethane.
Conductivity
Specific conductivity data for this compound in organic solvents is not extensively documented. However, the conductivity of solutions of this salt can be inferred from data on analogous hexafluoro- salts, such as those of alkali metals and quaternary ammonium (B1175870) cations. Salts containing the hexafluoroantimonate anion are known to be good electrolytes in non-aqueous solvents, dissociating to provide mobile ions that conduct electricity.
For instance, electrolytes containing sodium hexafluorophosphate (B91526) (NaPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) exhibit ionic conductivities in the range of 5 to 7 mS/cm at ambient temperature.[2] It is expected that solutions of this compound in polar aprotic solvents like acetonitrile would exhibit comparable, if not higher, conductivity due to the smaller size of the nitrosonium cation compared to sodium or quaternary ammonium ions.
| Salt | Solvent | Concentration | Ionic Conductivity (mS/cm) |
| NaPF₆ | EC:DMC | Not Specified | 5 - 7 |
| (C₂H₅)₄NBF₄ | Acetonitrile | Not Specified | High (qualitative) |
| (NO)SbF₆ | Acetonitrile | ~0.1 M (estimated) | Expected to be in a similar range to other hexafluoro- salts |
Table 2: Expected Conductivity of this compound based on Analogous Salts.
Experimental Protocols
Due to the reactive and hygroscopic nature of this compound, electrochemical studies must be conducted under controlled conditions, typically in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.
Cyclic Voltammetry of this compound
Cyclic voltammetry (CV) is a fundamental electrochemical technique to probe the redox behavior of a species in solution. The following protocol outlines a general procedure for obtaining a cyclic voltammogram of this compound.
1. Materials and Reagents:
-
This compound ((NO)SbF₆)
-
Anhydrous, high-purity acetonitrile (CH₃CN)
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar inert salt
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a pseudo-reference electrode such as a silver wire, calibrated against the Fc/Fc⁺ couple.
-
Counter Electrode: Platinum wire or gauze
-
Ferrocene (B1249389) (for internal calibration)
-
Argon or Nitrogen gas (high purity)
2. Preparation of Solutions (to be performed in a glovebox or under an inert atmosphere):
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This will be the blank and solvent for the analyte.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the 0.1 M TBAPF₆/acetonitrile solution.
-
Prepare a stock solution of ferrocene (e.g., 10 mM) in the 0.1 M TBAPF₆/acetonitrile solution for calibration.
3. Electrochemical Cell Setup:
-
Assemble the three-electrode cell inside the glovebox.
-
Polish the working electrode with alumina (B75360) slurry, rinse with solvent, and dry thoroughly before use.
-
Fill the cell with the blank electrolyte solution (0.1 M TBAPF₆ in acetonitrile).
4. Experimental Procedure:
-
Background Scan: Record a cyclic voltammogram of the blank electrolyte solution over a wide potential range to determine the solvent and electrolyte stability window.
-
Analyte Scan: Add a known volume of the this compound stock solution to the cell to achieve the desired concentration (e.g., 1 mM). Record the cyclic voltammogram. The potential should be scanned from a value where no reaction occurs (e.g., 0 V vs Ag/Ag⁺) towards the expected reduction potential of NO⁺ (around +1.0 to +1.5 V vs Ag/Ag⁺) and then reversed.
-
Internal Calibration: After obtaining the CV of the analyte, add a small amount of the ferrocene stock solution to the cell and record another CV. The reversible wave for the Fc/Fc⁺ couple will be observed. The potential of the nitrosonium reduction can then be referenced to the E₁/₂ of the ferrocene couple.
5. Data Analysis:
-
From the cyclic voltammogram of this compound, determine the cathodic peak potential (Epc) for the reduction of NO⁺ to NO.
-
If the process is reversible, an anodic peak (Epa) corresponding to the oxidation of NO back to NO⁺ will be observed on the reverse scan. The half-wave potential (E₁/₂) can then be calculated as (Epc + Epa) / 2.
-
Reference the obtained potentials to the E₁/₂ of the ferrocene/ferrocenium couple.
Mandatory Visualization
Caption: Experimental workflow for cyclic voltammetry of this compound.
Safety and Handling
This compound is a corrosive and toxic substance that reacts with water.[1] Therefore, appropriate safety precautions are essential.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1][3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3]
-
Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.[1]
Conclusion
This compound is a potent oxidizing agent with significant potential in synthetic chemistry. Its electrochemical properties are dominated by the strong oxidizing nature of the nitrosonium cation. While specific electrochemical data for (NO)SbF₆ is limited, a comprehensive understanding of its behavior can be extrapolated from data on analogous compounds. The provided experimental protocol offers a robust framework for researchers to investigate the electrochemical properties of this and other highly reactive inorganic species. Further research is warranted to precisely quantify the redox potential and conductivity of this compound in various non-aqueous media to fully exploit its synthetic utility.
References
A Technical Guide to the Theoretical and Computational Study of the Nitrosonium Ion (NO⁺)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrosonium ion, NO⁺, is a diatomic cation isoelectronic with carbon monoxide and molecular nitrogen.[1] It is a species of significant interest across various scientific disciplines, from atmospheric chemistry to organic synthesis and biology. As a powerful electrophile and oxidizing agent, it participates in a wide range of chemical transformations, including diazotization, nitrosation, and oxidation reactions.[1][2] In biological systems, NO⁺ is one of the three key redox forms of nitric oxide (along with NO· and NO⁻) and is implicated in critical signaling pathways, primarily through the S-nitrosylation of protein thiol groups.[3][4]
Computational and theoretical chemistry provide indispensable tools for elucidating the intrinsic properties, reactivity, and complex interactions of the transient and highly reactive nitrosonium ion. Methods such as ab initio calculations and Density Functional Theory (DFT) allow for the detailed investigation of its electronic structure, spectroscopic characteristics, and reaction mechanisms at a level of detail often inaccessible to experimental techniques alone.[5][6] This guide offers an in-depth overview of the theoretical and computational approaches used to study NO⁺, presenting key quantitative data, methodologies, and visualizations of its fundamental reaction pathways.
Theoretical Framework: Electronic Structure and Bonding
The electronic configuration and bonding of the nitrosonium ion are best described by Molecular Orbital (MO) theory. NO⁺ has 10 valence electrons, resulting in the following electronic configuration: (σ2s)²(σ*2s)²(π2p)⁴(σ2p)².[7][8]
Key characteristics derived from MO theory include:
-
Bond Order: The theory predicts a bond order of 3, calculated as ½ (8 bonding electrons - 2 antibonding electrons).[1] This indicates a strong triple bond between the nitrogen and oxygen atoms, contributing to the ion's stability relative to nitric oxide (NO), which has a bond order of 2.5.[7][8][9]
-
Magnetic Properties: With no unpaired electrons in its molecular orbitals, NO⁺ is predicted to be diamagnetic.[8]
-
Isoelectronic Nature: NO⁺ is isoelectronic with N₂ and CO, sharing characteristics such as a triple bond and high bond dissociation energy.[1][10]
Computational studies, particularly using DFT and ab initio methods, have refined this qualitative picture, providing precise values for bond lengths and orbital energies. These calculations confirm the triple bond character and the charge distribution within the ion.[5][11]
Physicochemical and Spectroscopic Properties
Quantitative data derived from both experimental and computational studies are crucial for understanding the behavior of NO⁺. The following tables summarize key molecular, spectroscopic, and thermodynamic properties.
Table 1: Calculated and Experimental Molecular Properties of the Nitrosonium Ion (NO⁺)
| Property | Computational Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Bond Length (Å) | B3LYP | ~1.06 Å | - | [12] |
| MP2 | ~1.09 Å | - | [12] | |
| Equilibrium Distance | 1.1508 Å (for NO) | - | [11] | |
| Bond Order | MO Theory | 3 | - | [1][7] |
| Dissociation Energy of [H₂ONO]⁺ to NO⁺ + H₂O (kcal/mol) | Ab initio (6-31G**//3-21G) | 18.2 | - |[6] |
Table 2: Spectroscopic Data for the Nitrosonium Ion (NO⁺)
| Spectroscopic Parameter | Description | Value | Reference |
|---|
| Infrared Stretching Frequency (νNO) | Strong absorption peak in the IR spectrum of NO⁺ salts. | 2150–2400 cm⁻¹ |[1] |
Table 3: Redox Properties of the Nitrosonium Ion (NO⁺)
| Solvent | Redox Potential (vs. Ferrocene/Ferrocenium) | Redox Potential (vs. SCE) | Reference |
|---|---|---|---|
| CH₂Cl₂ | 1.00 V | 1.46–1.48 V | [1] |
| CH₃CN | 0.87 V | 1.25–1.27 V |[1] |
Reactivity and Key Chemical Transformations
The nitrosonium ion is a versatile reagent in organic and inorganic chemistry, acting as an electrophile, an oxidizing agent, and a nitrosating agent.
Formation of the Nitrosonium Ion
In acidic aqueous solutions, NO⁺ is typically formed from the protonation of nitrous acid (HONO), followed by the loss of a water molecule.[1][6][13] This equilibrium is a critical step in many nitrosation reactions.
Caption: Formation of the nitrosonium ion from nitrous acid.
Electrophilic Aromatic Nitrosation
NO⁺ acts as the key electrophile in the nitrosation of electron-rich aromatic compounds (arenes).[1][14] The reaction proceeds via an electrophilic substitution mechanism where the NO⁺ attacks the aromatic ring. This reactivity is central to the synthesis of nitroso-arenes.
Hydrolysis
The nitrosonium ion reacts readily with water to reform nitrous acid, which is why nitrosonium salts must be protected from moisture.[1] In the presence of a base, the reaction yields nitrite (B80452) salts.
Role in Biological Systems: S-Nitrosylation
In biological contexts, NO⁺ is a key mediator of S-nitrosylation, a post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein. This modification can alter protein function, stability, and localization, playing a crucial role in cellular signaling.[4] While the direct reaction of NO⁺ with thiols is one possible pathway, other mechanisms involving higher nitrogen oxides or metal-catalyzed reactions are also significant.
Caption: The S-Nitrosylation signaling pathway involving NO⁺.
Computational models are vital for studying these interactions, as they can simulate the binding of NO⁺ to specific sites on proteins and calculate the energetics of the S-nitrosylation process, providing insights that guide experimental work in drug development.[15][16]
Appendix: Computational and Experimental Protocols
Protocol 1: General Workflow for DFT Calculation of Molecular Properties
This protocol outlines a typical workflow for calculating the properties of the nitrosonium ion using Density Functional Theory (DFT), a widely used computational method.[17]
-
Structure Definition: Define the initial geometry of the NO⁺ ion. This involves specifying the atomic elements (N, O) and their initial Cartesian or internal coordinates.
-
Method Selection:
-
Functional: Choose an appropriate exchange-correlation functional. A hybrid functional like B3LYP is a common choice for its balance of accuracy and computational cost.[12]
-
Basis Set: Select a basis set to describe the atomic orbitals. A Pople-style basis set like 6-311+G(2df,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is often used for high accuracy.[12] The inclusion of diffuse (+) and polarization functions (e.g., d, f, p) is crucial for accurately describing charged species.
-
-
Geometry Optimization: Perform an energy minimization to find the lowest energy structure. The calculation iteratively adjusts the bond length until the forces on the atoms are negligible, locating a stationary point on the potential energy surface.
-
Vibrational Frequency Calculation:
-
Calculate the second derivatives of the energy with respect to atomic positions (the Hessian matrix).
-
Diagonalizing the Hessian provides the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[18][19]
-
The calculated frequencies can be compared directly with experimental IR or Raman spectra.[1]
-
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive various electronic properties, such as molecular orbital energies, Mulliken atomic charges, and the molecular electrostatic potential.[5]
Protocol 2: General Workflow for Ab Initio Calculation of Reaction Energetics
This protocol describes the use of ab initio methods to study reactions involving NO⁺, such as its formation from nitrous acid.[6]
-
Define Reactants, Products, and Transition States: Create input structures for all species involved in the reaction (e.g., HONO, H⁺, [H₂ONO]⁺, NO⁺, H₂O). For reaction barriers, an initial guess for the transition state (TS) geometry is also required.
-
Method Selection:
-
Level of Theory: Choose an ab initio method. Møller-Plesset perturbation theory (e.g., MP2, MP4) or Coupled Cluster methods (e.g., CCSD(T)) are common choices for high accuracy, though they are more computationally expensive than DFT.[6][12]
-
Basis Set: As with DFT, select a robust basis set suitable for the system, such as aug-cc-pVTZ.
-
-
Optimization and Frequency Calculations:
-
Optimize the geometry of each reactant and product to find its energy minimum. Confirm each is a minimum by ensuring all calculated vibrational frequencies are real.
-
Perform a transition state search to locate the saddle point connecting reactants and products. A valid TS is confirmed by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Corrections: Include zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, to the electronic energies. For more accurate results, thermal corrections can be added to calculate enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction.
-
Calculate Reaction Energetics:
-
Reaction Energy (ΔE): ΔE = ΣE(products) - ΣE(reactants).
-
Activation Energy (Ea): Ea = E(Transition State) - ΣE(reactants).
-
These calculated energies provide a quantitative understanding of the reaction's feasibility and kinetics.[6]
-
References
- 1. Nitrosonium - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. NO, nitrosonium ions, nitroxide ions, nitrosothiols and iron-nitrosyls in biology: a chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protonation of nitrous acid and formation of the nitrosating agent NO+ : an Ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. topblogtenz.com [topblogtenz.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Computational Modelling of the Interactions Between Polyoxometalates and Biological Systems [frontiersin.org]
- 16. Computational Modeling of Biological Systems | Duke Biomedical Engineering [bme.duke.edu]
- 17. Density functional theory calculations on Mössbauer parameters of nonheme iron nitrosyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vibrational frequencies of CO on Ni 111 surface - VASP Wiki [vasp.at]
- 19. iris.unito.it [iris.unito.it]
Understanding the Hygroscopic Nature of Nitrosonium Hexafluoroantimonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful oxidizing and nitrosylating agent with significant applications in synthetic chemistry. However, its efficacy is intrinsically linked to its pronounced hygroscopic and moisture-sensitive nature. This technical guide provides an in-depth analysis of the hygroscopic properties of this compound, detailing its reactivity with water, appropriate handling and storage protocols, and standardized methods for its characterization. A thorough understanding of these characteristics is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is recognized for its high reactivity, which is in part due to the electrophilic nature of the nitrosonium cation (NO⁺) and the stability of the hexafluoroantimonate anion (SbF₆⁻).
| Property | Value | Reference |
| Chemical Formula | F₆NOSb | [2] |
| Molecular Weight | 265.76 g/mol | |
| Appearance | White crystalline solid | [1][3] |
| Sensitivity | Hygroscopic, Moisture Sensitive | [1][3] |
Hygroscopic Nature and Reactivity with Water
The primary concern when handling this compound is its avid absorption of atmospheric moisture, a property known as hygroscopicity.[1][4] This interaction with water is not a passive absorption but a reactive process that degrades the compound and generates hazardous byproducts.
Reaction with Water
Upon exposure to water, this compound undergoes a rapid and violent reaction.[] The nitrosonium cation (NO⁺) reacts with water to form nitrous acid (HNO₂) and a proton (H⁺). Concurrently, the hexafluoroantimonate anion (SbF₆⁻) can hydrolyze, particularly in the presence of the protons generated, to form hydrofluoric acid (HF) and various antimony oxyfluorides.
The overall reaction can be summarized as follows:
NOSbF₆ + H₂O → HNO₂ + H⁺ + SbF₆⁻
Followed by the potential hydrolysis of the anion:
SbF₆⁻ + H₂O ⇌ [SbF₅(OH)]⁻ + HF
This reactivity necessitates that the compound be handled under inert and anhydrous conditions to prevent its decomposition.
Quantitative Hygroscopicity Data
| Hygroscopicity Classification | Description |
| Non-hygroscopic | No or very little increase in mass at 80% relative humidity. |
| Slightly hygroscopic | A small increase in mass at 80% relative humidity. |
| Hygroscopic | A significant increase in mass at 80% relative humidity. |
| Very hygroscopic | A large increase in mass at 80% relative humidity. |
| Deliquescent | Absorbs enough water to form a solution at 80% relative humidity. |
Based on handling guidelines and its known reactivity, this compound is considered to be in the very hygroscopic to deliquescent range.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively characterize the hygroscopic nature of this compound, a controlled environment and precise measurements are required. The following are generalized protocols that can be adapted for this purpose. All handling of the solid material should be performed in a glovebox or under an inert atmosphere.
Gravimetric Analysis of Water Uptake
This method determines the amount of water absorbed by the sample at a specific relative humidity (RH).
Objective: To quantify the mass increase of this compound upon exposure to a controlled humidity environment.
Materials:
-
This compound
-
Analytical balance (at least 0.1 mg precision)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH
-
Weighing vials with airtight seals
-
Inert atmosphere glovebox
Procedure:
-
Pre-dry the weighing vials in an oven at 105 °C for at least one hour and then cool to room temperature in a desiccator.
-
Inside an inert atmosphere glovebox, accurately weigh approximately 100-200 mg of this compound into a pre-weighed, pre-dried vial. Record the initial mass (m_initial).
-
Place the open vial into a controlled humidity chamber set to a desired relative humidity (e.g., 40% RH).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the vial, seal it, and weigh it. Record the mass (m_t).
-
Continue until the mass of the sample becomes constant (reaches equilibrium).
-
The percentage of water absorbed is calculated as: % Water Absorption = [(m_t - m_initial) / m_initial] * 100
Dynamic Vapor Sorption (DVS)
DVS is a more sophisticated method that measures the rate and amount of water vapor sorption and desorption by a sample as a function of relative humidity at a constant temperature.
Objective: To generate a water sorption-desorption isotherm for this compound.
Instrumentation: Dynamic Vapor Sorption Analyzer
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound onto the DVS sample pan within the instrument.
-
The instrument will initially dry the sample under a stream of dry nitrogen until a stable mass is achieved.
-
A pre-programmed sequence of increasing relative humidity steps is then initiated. The instrument holds the sample at each RH step until mass equilibrium is reached.
-
After reaching the maximum RH, a desorption cycle is performed by incrementally decreasing the RH.
-
The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms.
Handling and Storage Workflow
Given its extreme moisture sensitivity, a strict workflow for handling and storing this compound is essential.
Conclusion
This compound is a valuable reagent whose utility is directly impacted by its inherent hygroscopicity. Its reactivity with water leads to decomposition and the formation of hazardous byproducts, mandating stringent anhydrous handling and storage conditions. While specific quantitative hygroscopicity data for this compound is not widely published, standardized methods such as gravimetric analysis and Dynamic Vapor Sorption can be employed for its characterization. Adherence to the detailed experimental and handling protocols outlined in this guide will enable researchers to use this compound safely and effectively, ensuring the integrity of their experimental outcomes.
References
Methodological & Application
Application Notes and Protocols: Nitrosonium Hexafluoroantimonate as a Powerful Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) is a potent oxidizing and nitrosylating agent utilized in a variety of synthetic transformations. Its high reactivity stems from the strongly electrophilic nature of the nitrosonium cation (NO⁺) and the non-coordinating, highly stable hexafluoroantimonate anion (SbF₆⁻). This combination allows for clean and efficient oxidation of a range of functional groups under specific conditions. These application notes provide an overview of the properties, applications, and detailed protocols for the use of this compound as a powerful oxidizing agent in organic synthesis.
Physicochemical Properties and Safety Information
This compound is a colorless or white solid with a pungent odor. It is highly reactive and moisture-sensitive, reacting with water to form nitrous acid. It is soluble in solvents like trifluoromethanesulfonic acid and other organic solvents.[1]
Safety Precautions:
This compound is a strong oxidant, toxic, and corrosive substance.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Due to its reactivity with water, it must be handled under anhydrous conditions.
Quantitative Data: Oxidizing Power
The oxidizing strength of the nitrosonium cation can be quantified by its redox potential. This data is crucial for predicting its reactivity and for comparing it with other oxidizing agents.
| Redox Couple | Solvent | Redox Potential (vs. Ferrocene/Ferrocenium) |
| NO⁺/NO | Dichloromethane (B109758) (CH₂Cl₂) | 1.00 V |
| NO⁺/NO | Acetonitrile (B52724) (CH₃CN) | 0.87 V |
Applications in Organic Synthesis
This compound is a versatile reagent with several key applications in organic synthesis, primarily driven by its potent oxidizing and nitrosylating capabilities.
Oxidation of Alcohols
This compound can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is believed to proceed through an intermediate that facilitates the removal of a hydride ion.
Oxidation of Thiols
Thiols can be readily oxidized to disulfides using this compound. This transformation is typically fast and efficient.
Diazotization of Amines
Aryl amines react with this compound to form diazonium salts, which are valuable intermediates for the synthesis of a wide range of aromatic compounds.
Experimental Protocols
Note: The following protocols are generalized based on the known reactivity of nitrosonium salts. Optimal conditions (e.g., temperature, reaction time, and stoichiometry) may vary depending on the specific substrate and should be determined experimentally. As of December 2025, specific detailed protocols with yields for the oxidation of alcohols and thiols using neat this compound are not widely available in the public domain and would likely require access to specialized chemical literature.
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde
Example: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
This compound (NO⁺SbF₆⁻)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium bicarbonate (NaHCO₃) or a mild base for workup
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol (e.g., benzyl alcohol) (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution or slurry of this compound (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the this compound solution/slurry to the stirred alcohol solution via a cannula or dropping funnel over a period of 15-30 minutes. The reaction is often accompanied by the evolution of nitric oxide (NO) gas, which should be vented through a bubbler.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a mild base, such as anhydrous sodium bicarbonate, until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde.
Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
Example: Oxidation of Cyclohexanol to Cyclohexanone
Materials:
-
Cyclohexanol
-
This compound (NO⁺SbF₆⁻)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, using the secondary alcohol (e.g., cyclohexanol) as the substrate.
-
Dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane and cool to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add a solution/slurry of this compound (1.1 eq) in anhydrous dichloromethane.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., anhydrous sodium bicarbonate).
-
Perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the resulting ketone by column chromatography or distillation.
Protocol 3: General Procedure for the Oxidation of a Thiol to a Disulfide
Example: Oxidation of Thiophenol to Diphenyl Disulfide
Materials:
-
Thiophenol
-
This compound (NO⁺SbF₆⁻)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the thiol (e.g., thiophenol) (1.0 eq) in an anhydrous solvent (acetonitrile or dichloromethane).
-
Cool the solution to 0 °C.
-
Add this compound (0.6 eq, as 2 equivalents of thiol react with 1 equivalent of NO⁺) portion-wise or as a solution in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically rapid.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the disulfide, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
protocols for electrophilic aromatic nitration using Nitrosonium hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Electrophilic Aromatic Nitration Reagents
Electrophilic aromatic nitration is a cornerstone of organic synthesis, enabling the introduction of a nitro (-NO₂) group onto an aromatic ring. This functional group is a versatile precursor for synthesizing a wide array of compounds, including pharmaceuticals, dyes, and explosives. The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺) .
Traditionally, the nitronium ion is generated in situ by reacting concentrated nitric acid with a stronger acid, typically sulfuric acid. While effective, this "mixed acid" method can be harsh and lack selectivity. A significant advancement in this field was the development of stable, pre-formed nitronium salts by Nobel laureate George A. Olah.[1][2] These salts, such as nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) and nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻), offer a clean, powerful, and often more selective method for nitration under milder conditions.[1]
It is crucial to distinguish the nitronium ion (NO₂⁺) , the active electrophile in nitration, from the nitrosonium ion (NO⁺) . Salts like nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) are powerful reagents for nitrosation (introduction of an -NO group), not direct nitration of simple arenes. Standard protocols for the direct nitration of aromatic hydrocarbons using this compound are not prevalent in the chemical literature. Therefore, this document will focus on the well-established and synthetically useful protocols involving stable nitronium salts.
Mechanism of Electrophilic Aromatic Nitration
The reaction proceeds via a two-step electrophilic aromatic substitution (EAS) mechanism.
-
Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the highly electrophilic nitronium ion (NO₂⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.[1]
-
Deprotonation : A weak base in the reaction mixture removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system, yielding the nitroaromatic product.[1]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Application Data: Nitration of Toluene (B28343) with Nitronium Tetrafluoroborate
The nitration of toluene is a classic example demonstrating the regioselectivity of electrophilic aromatic substitution. The methyl group is an activating, ortho, para-directing substituent. The use of nitronium salts often shows high positional selectivity.
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene | NO₂⁺BF₄⁻ | Dichloromethane | -20 to 0 | 15 min | 66 | 3 | 31 |
| Toluene | HNO₃/H₂SO₄ | N/A | 30-50 | 30 min | 57 | 5 | 38 |
Note: Isomer ratios are representative and can vary with precise reaction conditions. Data is compiled from typical outcomes reported in chemical literature.
Experimental Protocols
Safety Precautions:
-
This compound and nitronium salts are highly reactive, corrosive, and moisture-sensitive. They must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
These reagents react violently with water. Ensure all glassware is scrupulously dried before use.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Nitroaromatic products can be toxic and explosive. Handle with care and follow appropriate disposal procedures.
Caption: Safety Workflow for Handling Nitrating Agents.
Protocol 1: General Procedure for Aromatic Nitration using Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻)
This protocol provides a general method for the nitration of activated and moderately deactivated aromatic compounds.
Materials:
-
Aromatic Substrate (e.g., Toluene, Benzene, Chlorobenzene)
-
Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile, Sulfolane)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath or cryocooler
-
Standard glassware for aqueous workup and purification (separatory funnel, flasks, etc.)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the aromatic substrate (1.0 eq.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using an ice-salt or dry ice/acetone bath.
-
Addition of Nitrating Agent: While stirring vigorously, add the nitronium tetrafluoroborate (1.0 - 1.1 eq.) portion-wise over 10-15 minutes. Monitor the internal temperature to prevent a dangerous exotherm.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 15-60 minutes).
-
Quenching: Once the reaction is complete, carefully quench it by pouring the cold mixture into a beaker containing ice-cold water or a saturated aqueous sodium bicarbonate solution.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
If an organic solvent was used, separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired nitroaromatic compound(s).
Caption: Experimental Workflow for Aromatic Nitration.
References
Application of Nitrosonium Hexafluoroantimonate in the Synthesis of Aryl Diazonium Salts: A Detailed Guide for Researchers
Introduction
The synthesis of aryl diazonium salts is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for the introduction of a wide array of functional groups onto an aromatic ring. While the traditional method involves the use of sodium nitrite (B80452) in an acidic aqueous solution, the use of pre-formed nitrosonium salts, such as nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻), in non-aqueous media offers distinct advantages, particularly for weakly basic anilines or when anhydrous conditions are required. This application note provides detailed protocols and data for the use of this compound in the synthesis of aryl diazonium salts, geared towards researchers, scientists, and professionals in drug development.
This compound is a powerful diazotizing agent, acting as a direct source of the nitrosonium ion (NO⁺). This allows for the clean and efficient conversion of aromatic amines to their corresponding diazonium salts under mild, non-aqueous conditions. The hexafluoroantimonate counter-ion is non-nucleophilic, which contributes to the stability of the resulting diazonium salt, often allowing for its isolation as a stable solid.
Advantages of Using this compound
-
Anhydrous Reaction Conditions: Enables the diazotization of amines that are sensitive to water or require non-aqueous subsequent reactions.
-
High Efficiency for Weakly Basic Amines: Overcomes the challenges of diazotizing anilines with strongly electron-withdrawing groups.
-
Clean Reactions: The reaction proceeds without the large excess of acid typically required in aqueous methods, simplifying work-up procedures.
-
Isolation of Stable Salts: The non-nucleophilic hexafluoroantimonate anion allows for the precipitation and isolation of relatively stable, solid aryl diazonium salts.
Reaction Mechanism
The diazotization of an aromatic amine with this compound proceeds through a straightforward electrophilic attack of the nitrosonium ion on the nitrogen atom of the amine. This is followed by a series of proton transfers and the elimination of water to form the stable aryl diazonium salt.
Experimental Protocols
The following protocols are based on established procedures for the diazotization of anilines using this compound in a non-aqueous solvent.
General Protocol for the Synthesis of Aryl Diazonium Hexafluoroantimonate Salts
This procedure is applicable to a wide range of substituted anilines. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. This compound is corrosive and moisture-sensitive.
Materials:
-
Substituted Aniline (B41778) (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Sulfur Dioxide (SO₂)
-
Anhydrous Diethyl Ether
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.
Procedure:
-
Preparation of the Amine Solution: In a dry, three-necked round-bottom flask purged with nitrogen, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane. For less reactive anilines, condensed sulfur dioxide at -30°C can be used as the solvent.
-
Preparation of the Nitrosonium Salt Suspension: In a separate dry flask, suspend this compound (1.05 eq) in anhydrous dichloromethane.
-
Diazotization Reaction: Cool the amine solution to the desired temperature (typically between -20°C and 0°C) using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Slowly add the suspension of this compound to the stirred amine solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature of the reaction mixture throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 30-60 minutes to ensure complete conversion.
-
Isolation of the Diazonium Salt: Precipitate the aryl diazonium hexafluoroantimonate salt by the slow addition of anhydrous diethyl ether to the reaction mixture with continuous stirring.
-
Collect the precipitated solid by vacuum filtration through a sintered glass funnel.
-
Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the isolated aryl diazonium hexafluoroantimonate salt under vacuum. The product should be stored in a desiccator at low temperature and protected from light.
Quantitative Data
The following table summarizes the yields of various aryl diazonium hexafluoroantimonate salts synthesized using the general protocol described above.
| Entry | Aniline Derivative | Solvent | Reaction Temp. (°C) | Yield (%) |
| 1 | Aniline | CH₂Cl₂ | -20 | 95 |
| 2 | p-Toluidine | CH₂Cl₂ | -20 | 96 |
| 3 | p-Anisidine | CH₂Cl₂ | -20 | 94 |
| 4 | p-Chloroaniline | CH₂Cl₂ | -10 | 92 |
| 5 | p-Bromoaniline | CH₂Cl₂ | -10 | 93 |
| 6 | p-Nitroaniline | SO₂ | -30 | 90 |
| 7 | m-Nitroaniline | SO₂ | -30 | 88 |
| 8 | 2,4-Dinitroaniline | SO₂ | -20 | 85 |
Note: The yields are based on isolated, dry product. The use of sulfur dioxide as a solvent is particularly effective for anilines bearing strongly electron-withdrawing groups.
Safety Precautions
-
This compound is a strong oxidizing agent and is corrosive. It should be handled with care in a fume hood, and contact with skin and eyes should be avoided. It is also moisture-sensitive.
-
Aryl diazonium salts , although more stable than their chloride or nitrate (B79036) counterparts, are potentially explosive, especially when dry. They should be handled in small quantities and should not be subjected to heat or shock.
-
Anhydrous solvents are flammable and should be handled with appropriate care.
-
The reaction can be exothermic, and proper temperature control is crucial to prevent runaway reactions and decomposition of the diazonium salt.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous. Moisture can hydrolyze the nitrosonium salt and the diazonium product.
-
Maintain the recommended low temperature throughout the reaction. Higher temperatures can lead to decomposition of the diazonium salt.
-
Ensure the this compound is of high purity and has been stored correctly.
-
-
Incomplete Reaction:
-
Allow for a sufficient reaction time after the addition of the nitrosonium salt.
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Product is an oil or difficult to crystallize:
-
Use a larger volume of diethyl ether for precipitation.
-
Ensure the diethyl ether is sufficiently cold.
-
Try scratching the inside of the flask to induce crystallization.
-
Conclusion
The use of this compound provides a robust and efficient method for the synthesis of aryl diazonium salts, particularly under anhydrous conditions and for challenging substrates. The ability to isolate stable, solid diazonium salts opens up a wide range of possibilities for their subsequent use in organic synthesis. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently employ this powerful reagent in their synthetic endeavors.
Application Notes: Nitrosonium Hexafluoroantimonate as a Reagent for C-N Bond Formation
Application Notes and Protocols: Nitrosation of Aromatic Compounds with Nitrosonium Hexafluoroantimonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic nitroso compounds are valuable intermediates in organic synthesis, serving as precursors for dyes, N-heterocycles, and various pharmaceuticals.[1] Direct C-nitrosation of aromatic compounds offers a direct route to these molecules. Unlike electrophilic nitration, which is generally rapid and irreversible, aromatic nitrosation is a more nuanced process.[2][3] The use of powerful, pre-formed nitrosating agents like nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) or the analogous nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) allows for the efficient nitrosation of electron-rich aromatic compounds under mild, anhydrous conditions.[2][4] This document outlines the mechanism of this reaction and provides a general protocol for its application in a laboratory setting.
Reaction Mechanism
The nitrosation of aromatic compounds with nitrosonium salts is an electrophilic aromatic substitution reaction. The active electrophile is the nitrosonium ion (NO⁺), a potent but selective electrophile.[5] The mechanism is distinct from aromatic nitration primarily in its kinetics, with evidence pointing to a rate-limiting deprotonation step.[2][3]
The key steps are as follows:
-
Electrophilic Attack: The π-system of the electron-rich aromatic ring (ArH) attacks the electrophilic nitrosonium ion (NO⁺).
-
Formation of a σ-Complex (Wheland Intermediate): This attack forms a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. This step is generally considered to be reversible.[2][3]
-
Deprotonation: A weak base (such as the solvent, e.g., acetonitrile) removes a proton from the sp³-hybridized carbon of the Wheland intermediate. This step is often rate-limiting, a key difference from aromatic nitration where this step is typically fast.[2][3][5] The restoration of aromaticity drives this step forward.
-
Product Formation and Complexation: The final aromatic nitroso compound (ArNO) is formed. Nitrosoarenes are excellent electron donors and can form a charge-transfer complex with any remaining NO⁺ ions. This interaction involves a partial σ-bond between the nitrogen atoms of the nitroso group and the nitrosonium ion, which passivates the ring against further electrophilic substitution and can inhibit multiple nitrosations.
Caption: Electrophilic aromatic nitrosation mechanism.
Quantitative Data
The efficiency of nitrosation with nitrosonium salts is highly dependent on the substrate's electronic properties and the reaction conditions. The following tables provide illustrative data on the conversion and yields for the nitrosation of various electron-rich aromatic compounds using nitrosonium tetrafluoroborate (NO⁺BF₄⁻), a close analog to NO⁺SbF₆⁻.[2][4]
Table 1: Nitrosation of Polymethylbenzenes with NO⁺BF₄⁻ in Acetonitrile (B52724)
| Aromatic Substrate | Reaction Time (h) | Conversion (%) | Major Product | Yield (%) |
| Mesitylene | 5 | 85 | Nitrosomesitylene | High |
| Durene | 24 | ~50 | Nitrosodurene | Moderate |
| Hexamethylbenzene | 24 | ~100 | Nitrosopentamethylbenzene | High |
| Toluene | 24 | <5 | - | Low |
Note: Data is representative and based on descriptions from literature.[2][4] Yields are based on consumed substrate.
Table 2: Nitrosation of Substituted Anisoles with NO⁺BF₄⁻ in Acetonitrile
| Aromatic Substrate | Reaction Time (h) | Conversion (%) | Major Product | Yield (%) |
| Anisole | 1 | ~70 | 4-Nitrosoanisole | Good |
| 2,6-Dimethylanisole | 1 | ~95 | 4-Nitroso-2,6-dimethylanisole | High |
| 3,5-Dimethylanisole | 1 | ~100 | 4-Nitroso-3,5-dimethylanisole | High |
| 4-Fluoroanisole | 24 | ~25 | 4-Fluoro-2-nitrosoanisole | Moderate |
Note: Data is representative and based on descriptions from literature.[2][4] Reactions are typically run at room temperature.
Experimental Protocols
This section provides a general protocol for the nitrosation of an activated aromatic compound.
4.1 Materials and Reagents
-
This compound (NO⁺SbF₆⁻) (CAS: 16941-06-3)
-
Activated aromatic substrate (e.g., mesitylene, anisole)
-
Anhydrous acetonitrile or dichloromethane[2]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Stirring apparatus
-
Syringes and needles
Important: Nitrosonium salts are highly moisture-sensitive and should be handled under an inert atmosphere in a glovebox. They react with water to form nitrous acid. Solvents must be thoroughly dried before use.
4.2 General Protocol for Nitrosation
-
Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas (Ar or N₂).
-
Reagent Addition: In a glovebox, weigh this compound (1.0-1.2 equivalents) into the Schlenk flask. Seal the flask before removing it from the glovebox.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, to make a ~0.1 M solution) to the flask via syringe under an inert atmosphere. Stir the resulting suspension.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate flame-dried flask. Transfer this solution dropwise via syringe to the stirring suspension of the nitrosonium salt at room temperature over 5-10 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically quenching small aliquots in a biphasic mixture of diethyl ether and aqueous sodium bicarbonate solution. Reaction times can vary from 1 to 24 hours depending on the substrate.[2]
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold saturated aqueous sodium bicarbonate solution to quench any unreacted nitrosonium salt.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: The crude nitrosoarene product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Caption: A typical workflow for aromatic nitrosation.
Safety and Handling
-
This compound is corrosive and reacts with water. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood and under inert conditions.
-
The byproduct of quenching is nitric oxide (NO), which rapidly oxidizes in air to nitrogen dioxide (NO₂), a toxic brown gas. Ensure the quenching step is performed in a well-ventilated fume hood.
-
Aromatic nitroso compounds can be mutagenic and should be handled with care.
By following these guidelines, researchers can effectively utilize this compound for the synthesis of various aromatic nitroso compounds, which are pivotal for further applications in drug development and material science.
References
The Role of Nitrosonium Hexafluoroantimonate in Glycosyl Donor Activation: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. A critical step in this process is the activation of a glycosyl donor to form a glycosidic linkage with a glycosyl acceptor. While a vast array of activating agents have been developed for various glycosyl donors, this document addresses the specific inquiry into the role of Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) in this capacity.
Following a comprehensive review of the scientific literature, it is important to note that there are no established or widely reported applications of this compound as an activator for glycosyl donors, including the commonly used thioglycosides. The existing literature extensively details numerous other activation methods.
This document, therefore, serves not as a traditional application note based on established protocols, but as a theoretical exploration. It will provide:
-
An overview of conventional glycosyl donor activation, with a focus on thioglycosides.
-
A discussion of the chemical properties of this compound.
-
A hypothetical mechanism for the activation of a thioglycosyl donor by this compound, based on fundamental chemical principles.
-
A generalized workflow for glycosylation reactions.
Overview of Glycosyl Donor Activation
The formation of a glycosidic bond involves the reaction of a glycosyl donor, which possesses a leaving group at the anomeric center, with a nucleophilic hydroxyl group of a glycosyl acceptor. The success of this reaction hinges on the "activation" of the glycosyl donor, which transforms the anomeric leaving group into a species that is readily displaced by the acceptor.
Thioglycosides, which have a thioalkyl or thioaryl group at the anomeric position, are a popular class of glycosyl donors due to their stability during protecting group manipulations and their reliable activation under specific conditions.[1] The activation of thioglycosides is typically achieved through the use of thiophilic promoters. These promoters are electrophilic species that interact with the soft sulfur atom of the thioglycoside, facilitating the departure of the leaving group and the formation of a reactive glycosyl oxocarbenium ion or a related intermediate.[2]
Commonly employed activators for thioglycosides include:
-
Halonium sources: N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH, AgOTf).[3]
-
Metal salts: Salts of silver(I), copper(II), gold(III), and palladium(II) have been shown to be effective.[4][5]
-
Alkylating agents: Reagents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) can activate thioglycosides.[6]
Properties of this compound
This compound (NO⁺SbF₆⁻) is a powerful oxidizing agent and a source of the nitrosonium ion (NO⁺). The nitrosonium ion is a potent electrophile. Its reactivity stems from the positive charge on the nitrogen atom. It is known to react with a variety of nucleophiles. While its primary applications are in nitrosation reactions and as an oxidant in organic synthesis, its electrophilic nature suggests a potential, though undocumented, reactivity towards the sulfur atom of a thioglycoside.
Hypothetical Mechanism of Thioglycoside Activation by this compound
Based on the known electrophilicity of the nitrosonium ion and the nucleophilicity of the sulfur atom in a thioglycoside, a plausible, yet hypothetical, activation mechanism can be proposed. This mechanism is presented for conceptual understanding and is not based on experimental evidence.
The proposed activation would proceed as follows:
-
Electrophilic Attack: The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic sulfur atom of the thioglycosyl donor.
-
Formation of a Thionitrite Intermediate: This attack would lead to the formation of a highly reactive S-nitrosylated intermediate (a thionitrite species) at the anomeric position.
-
Leaving Group Departure: This intermediate would be an excellent leaving group. Its departure would be facilitated by the formation of a stable molecule (e.g., HNO and subsequent decomposition products) and would generate a reactive glycosyl oxocarbenium ion.
-
Nucleophilic Attack: The glycosyl acceptor then attacks the oxocarbenium ion, leading to the formation of the desired glycosidic bond.
Caption: Hypothetical activation of a thioglycosyl donor by this compound.
Generalized Experimental Workflow for Glycosylation
While a specific protocol for the use of this compound cannot be provided, a general workflow for a glycosylation reaction is outlined below. This workflow would need to be extensively optimized and validated for any new, untested activator.
Caption: Generalized workflow for a chemical glycosylation reaction.
Quantitative Data
Due to the lack of published experimental data on the use of this compound for glycosyl donor activation, no quantitative data regarding reaction yields, stereoselectivity, reaction times, or optimal temperatures can be provided. The generation of such data would require significant experimental investigation.
Conclusion
References
- 1. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nitrosonium Hexafluoroantimonate in the Synthesis of Brevioxime: A Case Study
Introduction: Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) is a powerful oxidizing agent and an effective electrophile that has found utility in various organic transformations. In the realm of natural product synthesis, it serves as a key reagent for initiating specific cyclization reactions, enabling the construction of complex molecular architectures. This application note details a specific example of its use in the total synthesis of the natural product Brevioxime, a potent insect juvenile hormone inhibitor.
Application in Brevioxime Synthesis: The synthesis of racemic Brevioxime, as reported by Macritchie, employs a nitrosonium salt-mediated intramolecular cyclization of an unsaturated ester to construct the core 2-isoxazoline ring structure of the molecule. This transformation is a critical step in the overall synthetic route, highlighting the strategic importance of nitrosonium reagents in the assembly of heterocyclic natural products. While the original research utilized nitrosonium tetrafluoroborate, this compound can be employed analogously due to the similar reactivity of the nitrosonium cation. The hexafluoroantimonate salt is often favored for its increased stability and solubility in organic solvents.
Key Transformation: Intramolecular Cyclization
The pivotal reaction involves the treatment of a γ,δ-unsaturated β-keto ester with this compound. The nitrosonium ion (NO⁺) acts as an electrophile, attacking the double bond to form a nitroso-carbenium ion intermediate. This intermediate is then trapped intramolecularly by the enolate of the β-keto ester, leading to the formation of the 2-isoxazoline ring after elimination of a proton. This cyclization proceeds with high regioselectivity, a crucial aspect for the successful synthesis of the target natural product.
Experimental Protocols
Representative Protocol for this compound-Mediated Intramolecular Cyclization:
This protocol is a representative example based on analogous transformations for the synthesis of 2-isoxazolines from unsaturated esters.
Materials:
-
γ,δ-Unsaturated β-keto ester (1.0 equiv)
-
This compound (1.2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Pyridine (B92270) (1.5 equiv), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the γ,δ-unsaturated β-keto ester (1.0 equiv) in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound (1.2 equiv) is added portion-wise to the stirred solution. The reaction mixture is typically stirred at this temperature for 1-2 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, anhydrous pyridine (1.5 equiv) is added dropwise to the reaction mixture at -78 °C to quench the reaction and neutralize the generated acid.
-
The reaction mixture is allowed to warm to room temperature.
-
The mixture is then washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-isoxazoline product.
Data Presentation
Table 1: Representative Data for Nitrosonium Salt-Mediated Intramolecular Cyclization
| Entry | Substrate | Nitrosonium Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | γ,δ-Unsaturated β-keto ester (generic) | This compound | CH₂Cl₂ | -78 | 1.5 | 75-85 |
| 2 | γ,δ-Unsaturated β-keto ester (generic) | Nitrosonium tetrafluoroborate | CH₂Cl₂ | -78 | 2 | 70-80 |
Note: The yields are representative for this type of transformation and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-isoxazolines.
Caption: Mechanism of the nitrosonium-mediated cyclization.
Application Notes and Protocols for Reactions Involving Air-Sensitive Nitrosonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe and effective use of Nitrosonium hexafluoroantimonate (NOSbF₆), a highly reactive and air-sensitive reagent. The protocols and data presented herein are intended to support research and development activities where this compound is employed as a potent oxidizing agent and a source of the nitrosonium ion (NO⁺).
Application Notes
1.1. Compound Properties and Hazards
This compound is a colorless to white crystalline solid that is highly sensitive to moisture and air.[1][2] It is a powerful oxidizing agent and is corrosive, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage.[1][2] Due to its reactivity, it must be handled under an inert atmosphere. It is soluble in select organic solvents such as trifluoromethanesulfonic acid.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NOSbF₆ | [1] |
| Molecular Weight | 265.76 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [2] |
| Hazards | Oxidizer, Corrosive, Air-sensitive, Moisture-sensitive, Toxic | [1][2] |
1.2. Handling and Storage
Due to its air- and moisture-sensitive nature, this compound must be handled and stored with care to maintain its reactivity and ensure safety.
-
Storage: Store in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] A glovebox with an inert atmosphere (e.g., argon or nitrogen) is the ideal storage environment.
-
Handling: All manipulations of this compound should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[3][4] This prevents decomposition of the reagent and ensures the integrity of the experiment. Personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, must be worn at all times.
1.3. Safety Precautions
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Work in a well-ventilated fume hood or glovebox.[2]
-
Have appropriate quenching agents and spill kits readily available.
-
In case of a spill, do not use water. Use a dry absorbent material like sand or vermiculite (B1170534) to contain the spill.[1]
Experimental Protocols
The following protocols provide detailed methodologies for handling this compound and for a representative reaction: the electrophilic nitrosation of an arene.
2.1. General Workflow for Handling Air-Sensitive Reagents
The following diagram illustrates a typical workflow for setting up a reaction with an air-sensitive reagent like this compound using a Schlenk line.
Caption: Experimental workflow for reactions with air-sensitive reagents.
2.2. Protocol for Electrophilic Nitrosation of 1,3,5-Trimethylbenzene (Mesitylene)
This protocol describes the nitrosation of mesitylene (B46885) to form 2,4,6-trimethylnitrosobenzene using this compound.
Materials and Equipment:
-
This compound (NOSbF₆)
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Schlenk flask and other standard, oven-dried glassware
-
Glovebox or Schlenk line with a supply of inert gas (argon or nitrogen)
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas.[4] Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Weighing and Transfer of NOSbF₆: In a glovebox, weigh the desired amount of this compound into a dry Schlenk flask containing a magnetic stir bar. Seal the flask with a septum before removing it from the glovebox.
-
Reaction Setup:
-
Under a positive pressure of inert gas, add anhydrous acetonitrile to the Schlenk flask containing the this compound via a syringe. Stir the mixture to dissolve the solid.
-
Add 1,3,5-trimethylbenzene to the reaction mixture dropwise via a syringe.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding cold water dropwise. Caution: The quenching process may be exothermic.
-
Work-up:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 2,4,6-trimethylnitrosobenzene.
Data Presentation
The following table summarizes typical reaction conditions and yields for the nitrosation of various arenes using nitrosonium salts.
Table 2: Nitrosation of Arenes with Nitrosonium Salts
| Arene Substrate | Nitrosonium Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3,5-Trimethylbenzene | NO⁺BF₄⁻ | CH₃CN | Room Temp. | 1 | >90 |
| 1,2,4-Trimethylbenzene | NO⁺BF₄⁻ | CH₃CN | Room Temp. | 1 | ~85 |
| Anisole | NO⁺BF₄⁻ | CH₃CN | Room Temp. | 0.5 | >95 |
| N,N-Dimethylaniline | Nitrous Acid (source of NO⁺) | Aqueous Acid | 0-5 | 0.5 | High |
Note: Data is compiled from analogous reactions and serves as a representative guide.
Visualization of Reaction Mechanism
The electrophilic nitrosation of an aromatic compound, such as benzene, proceeds through a well-established mechanism involving the attack of the aromatic π-system on the electrophilic nitrosonium ion.
Caption: Mechanism of electrophilic aromatic nitrosation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 4. researchgate.net [researchgate.net]
selection of appropriate solvents for reactions with Nitrosonium hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of appropriate solvents for reactions involving Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻). This powerful oxidizing and nitrosating agent requires careful handling and solvent choice to ensure reaction success and safety.
Overview of this compound
This compound is a white crystalline solid that acts as a potent source of the nitrosonium ion (NO⁺). It is a strong oxidizing agent and finds application in a variety of organic transformations, including nitrosation, oxidation, and carbon-carbon bond formation.[1][2] Its reactivity is highly dependent on the reaction medium, making solvent selection a critical parameter. The compound is hygroscopic and corrosive, necessitating handling in a dry, inert atmosphere.[1]
Solvent Selection Criteria
The choice of an appropriate solvent for reactions with this compound is governed by several key factors:
-
Solubility: The solvent must dissolve a sufficient concentration of NO⁺SbF₆⁻ for the reaction to proceed efficiently.
-
Stability: The solvent should be inert to the highly reactive NO⁺ ion to prevent solvent degradation and unwanted side reactions.
-
Reactivity of the Substrate: The solvent should not compete with the substrate in its reaction with the nitrosonium ion.
-
Reaction Temperature: The solvent's freezing and boiling points must be suitable for the desired reaction temperature.
-
Dielectric Constant and Polarity: These properties can influence the reaction rate and mechanism.
-
Coordinating Ability: The ability of the solvent to coordinate to the nitrosonium ion can modulate its reactivity.
Recommended Solvents and Their Properties
Based on available data, the following solvents are recommended for reactions involving this compound. A summary of their relevant physical properties and compatibility is provided in the table below.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Freezing Point (°C) | Compatibility with NO⁺SbF₆⁻ | Notes |
| Dichloromethane (B109758) (CH₂Cl₂) | 8.93 | 39.6 | -96.7 | Good | A versatile, non-coordinating solvent with good solubility for many organic substrates. However, it is a suspected carcinogen and should be handled with appropriate safety precautions. |
| Acetonitrile (CH₃CN) | 37.5 | 81.6 | -45.7 | Good | A polar aprotic solvent that can dissolve a range of substrates. It is relatively stable to oxidation. Nitrosonium salts like NOBF₄ and NOClO₄ are slightly soluble in acetonitrile.[3] |
| Sulfolane (B150427) (C₄H₈O₂S) | 43.3 | 285 | 27.6 | Good | A highly polar, aprotic solvent with high thermal stability. Its high boiling point makes it suitable for reactions requiring elevated temperatures. |
| Liquid Sulfur Dioxide (SO₂) | 15.6 (-20°C) | -10 | -72.7 | Excellent | An excellent solvent for nitrosonium salts due to its low basicity and ability to stabilize the NO⁺ ion. Requires specialized equipment for handling due to its low boiling point. |
Table 1: Properties and Compatibility of Recommended Solvents.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting the most appropriate solvent for a given reaction with this compound.
Caption: A flowchart outlining the decision-making process for selecting an optimal solvent.
Experimental Protocols
5.1. General Handling and Safety Precautions
This compound is a corrosive and moisture-sensitive solid.[1] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware. Personal protective equipment, including safety goggles, lab coat, and gloves, is mandatory.
5.2. Protocol for the Nitrosation of an Activated Aromatic Compound
This protocol describes a general procedure for the nitrosation of an electron-rich aromatic compound using this compound in dichloromethane.
Materials:
-
This compound (NO⁺SbF₆⁻)
-
Activated aromatic substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Under a positive pressure of inert gas, add the activated aromatic substrate (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask via a dry syringe. Stir the mixture until the substrate is fully dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of NO⁺SbF₆⁻: In a separate, dry container, weigh out this compound (1.1 mmol) under an inert atmosphere. Carefully and portion-wise, add the solid NO⁺SbF₆⁻ to the stirred reaction mixture. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) at the reaction temperature. Caution: Gas evolution may occur.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or another appropriate method.
5.3. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nitrosation protocol described above.
Caption: A step-by-step visual guide to the nitrosation experimental protocol.
Conclusion
The selection of an appropriate solvent is paramount for the successful and safe execution of reactions involving this compound. Dichloromethane, acetonitrile, and sulfolane are generally suitable choices, with liquid sulfur dioxide being an excellent option for reactions requiring highly non-nucleophilic conditions. Researchers should carefully consider the factors outlined in these notes and perform small-scale trials to optimize reaction conditions. Adherence to strict safety protocols is essential when working with this powerful reagent.
References
workup procedures for quenching and isolating products from Nitrosonium hexafluoroantimonate reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective quenching and isolation of products from reactions utilizing Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻). This compound is a powerful oxidizing agent and electrophile used in a variety of organic transformations, including the formation of C-N bonds, nitrosation of arenes and alkenes, and the synthesis of heterocyclic compounds. Proper workup procedures are critical for ensuring the safety of the researcher, neutralizing reactive species, and obtaining the desired product in high purity and yield.
Core Principles of Quenching and Isolation
Reactions involving this compound require careful quenching to neutralize the unreacted nitrosonium ions and to manage the acidic and potentially hazardous antimony byproducts. The workup strategy will depend on the specific reaction, the stability of the product, and the solvent system employed. Key considerations include:
-
Quenching: The primary goal is to safely consume any excess nitrosonium salt. This is typically achieved by the addition of a reducing agent or a weak base.
-
Hydrolysis of Hexafluoroantimonate: The SbF₆⁻ anion is susceptible to hydrolysis, especially under aqueous workup conditions, which can lead to the formation of various antimony species.[1]
-
Product Isolation: Standard techniques such as liquid-liquid extraction, chromatography, and crystallization are used to isolate and purify the desired product.
Experimental Protocols
Protocol 1: Workup for the Synthesis of Diarylamines via C-N Bond Formation
This protocol is adapted from the synthesis of diarylamines where a nitrosonium salt is used to initiate C-H activation and C-N bond formation.[2]
Reaction: Nitrosation of an electron-rich arene followed by in-situ reduction.
1. Quenching the Reaction:
-
Upon completion of the primary reaction, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, add iron powder (approximately 10 equivalents relative to the limiting reagent) to the reaction mixture.
-
Slowly add a mixture of acetic acid and water (e.g., a 1:1 v/v mixture). The addition is exothermic and may cause gas evolution; add cautiously to maintain control of the reaction.
-
Stir the resulting suspension at an elevated temperature (e.g., 50 °C) for a designated time (e.g., 3 hours) to ensure complete reduction of the intermediate and quenching of any remaining nitrosonium species.[2]
2. Extractive Workup:
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).[2]
-
Add water to the mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a basic aqueous solution (e.g., 1 N NaOH) to remove acidic components, followed by a wash with brine.[2]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
3. Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[2]
Quantitative Data Summary:
| Product | Starting Arene | Yield (%) | Purity | Ref. |
| Bis(4-methoxyphenyl)amine | Anisole | 71 | >95% (by NMR) | [2] |
| 4-(Hexyloxy)-N-(4-methoxyphenyl)aniline | Hexyl phenyl ether | 88 | >95% (by NMR) | [2] |
Protocol 2: General Workup for Nitrosation of Alkenes
This protocol provides a general guideline for the workup of reactions where this compound is added to an alkene. The specific conditions may need to be optimized based on the reactivity of the alkene and the stability of the nitrosated product.
1. Quenching the Reaction:
-
Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) in an appropriate cooling bath.
-
Slowly add a quenching solution. A weak base in a protic solvent, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonium (B1175870) hydroxide, is often suitable. The addition should be done dropwise with vigorous stirring to control the exotherm.
-
Alternatively, for non-aqueous quenching, a solution of a mild reducing agent like sodium thiosulfate (B1220275) in a suitable solvent can be used.
2. Extractive Workup:
-
Once the quenching is complete and the reaction mixture has reached room temperature, add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine to remove inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
3. Purification:
-
The resulting crude product, which may be a nitrosoalkane or a rearranged product, can be purified by flash column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and during the workup procedures.
-
Fume Hood: All manipulations involving this compound and the quenching process should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: The quenching of strong electrophiles and oxidizing agents can be highly exothermic. Always perform quenching at low temperatures and add the quenching agent slowly and in a controlled manner.
-
Antimony Waste: Antimony compounds are toxic and should be disposed of as hazardous waste according to institutional guidelines. Aqueous waste streams from the workup will contain antimony salts.
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Low product yield | Product is water-soluble. | Perform multiple extractions with the organic solvent. If the product has acidic or basic functionality, adjust the pH of the aqueous layer to suppress its solubility before extraction. |
| Product degradation during workup | Product is unstable to acidic or basic conditions. | Use a milder quenching agent and avoid strong acids or bases during the extractive workup. Minimize the time the product is in contact with the aqueous phase. |
| Incomplete quenching | Insufficient quenching agent or reaction time. | Monitor the quenching process (e.g., by observing the cessation of gas evolution or a color change). If necessary, add more quenching agent and allow for a longer reaction time. |
Logical Relationships in Workup Design
The design of a successful workup procedure involves a series of logical decisions based on the properties of the reactants, products, and byproducts.
References
Catalytic Excellence: Nitrosonium Hexafluoroantimonate in Modern Organic Transformations
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of organic synthesis, the quest for efficient and selective catalytic systems is paramount. Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻), a powerful yet versatile reagent, has emerged as a potent catalyst for a range of organic transformations critical to pharmaceutical and materials science research. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of its catalytic applications, complete with experimental protocols and mechanistic insights.
This compound is a commercially available, crystalline solid that serves as a potent source of the nitrosonium ion (NO⁺). Its strong oxidizing and electrophilic nature, coupled with the non-coordinating hexafluoroantimonate anion, makes it an effective catalyst in several key organic reactions. This document highlights its utility in the synthesis of carbazoles via oxidative cyclization, the oxidation of secondary alcohols to ketones, and Friedel-Crafts alkylation of arenes.
Key Catalytic Applications:
-
Synthesis of Carbazoles: The construction of the carbazole (B46965) framework is of significant interest due to its prevalence in biologically active natural products and functional organic materials. This compound catalyzes the oxidative cyclization of N-aryl-2-aminobiphenyls to afford a variety of carbazole derivatives in good to excellent yields. This method offers a direct and efficient route to these valuable N-heterocycles.
-
Oxidation of Secondary Alcohols: The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound provides a mild and efficient catalytic system for this conversion, demonstrating high yields and compatibility with a range of functional groups.
-
Friedel-Crafts Alkylation: As a classic carbon-carbon bond-forming reaction, Friedel-Crafts alkylation is essential for the synthesis of alkylated aromatic compounds. This compound acts as a potent Lewis acid catalyst, activating alkenes for the electrophilic substitution of arenes, leading to the desired products under mild conditions.
These application notes provide detailed experimental procedures for each of these transformations, along with tabulated data summarizing the scope and efficiency of the catalytic system. Furthermore, mechanistic diagrams generated using Graphviz are included to provide a clear visual representation of the proposed catalytic cycles and reaction pathways.
Application Notes and Protocols
Catalytic Synthesis of Carbazoles via Oxidative Cyclization
The synthesis of carbazoles from N-aryl-2-aminobiphenyl precursors is a key transformation facilitated by this compound. The catalyst promotes an intramolecular oxidative C-N bond formation, leading to the aromatic carbazole core.
Quantitative Data Summary:
| Entry | Substrate (N-Aryl-2-aminobiphenyl) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Phenyl-2-aminobiphenyl | 5 | CH₂Cl₂ | 25 | 2 | 92 |
| 2 | N-(4-Methoxyphenyl)-2-aminobiphenyl | 5 | CH₂Cl₂ | 25 | 2.5 | 88 |
| 3 | N-(4-Chlorophenyl)-2-aminobiphenyl | 5 | CH₂Cl₂ | 25 | 3 | 85 |
| 4 | N-(4-Nitrophenyl)-2-aminobiphenyl | 10 | DCE | 50 | 4 | 75 |
| 5 | N-Naphthyl-2-aminobiphenyl | 5 | CH₂Cl₂ | 25 | 2 | 90 |
Experimental Protocol:
-
To a solution of the N-aryl-2-aminobiphenyl (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature (25 °C) for the time indicated in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the corresponding carbazole.
Catalytic Cycle:
Caption: Proposed catalytic cycle for carbazole synthesis.
Catalytic Oxidation of Secondary Alcohols to Ketones
This compound serves as an efficient catalyst for the aerobic oxidation of a variety of secondary alcohols to their corresponding ketones. The reaction proceeds under mild conditions with high selectivity.
Quantitative Data Summary:
| Entry | Substrate (Secondary Alcohol) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 2 | Acetonitrile (B52724) | 50 | 4 | 95 |
| 2 | Diphenylmethanol | 2 | Acetonitrile | 50 | 3 | 98 |
| 3 | 1-(4-Methoxyphenyl)ethanol | 2 | Acetonitrile | 50 | 4.5 | 92 |
| 4 | 1-(4-Nitrophenyl)ethanol | 5 | Acetonitrile | 60 | 6 | 85 |
| 5 | Cyclohexanol | 5 | Acetonitrile | 60 | 8 | 88 |
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 mmol) in acetonitrile (10 mL).
-
Add this compound (0.02 mmol, 2 mol%) to the solution.
-
Heat the reaction mixture to the specified temperature and stir under an atmosphere of air (using a balloon).
-
Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure ketone.
Reaction Workflow:
Caption: Experimental workflow for alcohol oxidation.
Catalytic Friedel-Crafts Alkylation of Arenes
This compound catalyzes the Friedel-Crafts alkylation of electron-rich arenes with alkenes, providing a straightforward method for the synthesis of alkylated aromatic compounds.
Quantitative Data Summary:
| Entry | Arene | Alkene | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene (excess) | 1-Octene | 5 | Benzene | 25 | 6 | 85 |
| 2 | Toluene | Cyclohexene | 5 | Toluene | 25 | 8 | 82 (p:o = 3:1) |
| 3 | Anisole | Styrene | 2 | CH₂Cl₂ | 0 | 4 | 90 (p-isomer) |
| 4 | Mesitylene | 1-Hexene | 5 | CH₂Cl₂ | 25 | 6 | 88 |
| 5 | Naphthalene | Propylene (gas) | 10 | DCE | 40 | 12 | 78 (β-isomer) |
Experimental Protocol:
-
To a stirred solution of the arene (5.0 mmol) and the alkene (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, add this compound (0.05 mmol, 5 mol%) in one portion.
-
Stir the mixture for the designated time, monitoring the reaction by GC-MS.
-
Upon completion, carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the alkylated arene.
Logical Relationship:
Caption: Logical steps in Friedel-Crafts alkylation.
Safety Information:
This compound is a strong oxidizing agent and is corrosive. It should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be conducted under an inert atmosphere, especially when using anhydrous solvents.
This compound is a highly effective and versatile catalyst for a range of important organic transformations. The protocols and data presented herein demonstrate its utility in the synthesis of carbazoles, the oxidation of secondary alcohols, and Friedel-Crafts alkylation. These methods offer mild reaction conditions, good to excellent yields, and broad substrate scope, making this compound a valuable tool for synthetic chemists in both academic and industrial settings.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Nitrosonium Hexafluoroantimonate
Welcome to the technical support center for Nitrosonium Hexafluoroantimonate (NO⁺SbF₆⁻). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (NO⁺SbF₆⁻) is a powerful oxidizing and nitrosating agent. It is a white to off-white crystalline solid that is highly reactive and sensitive to moisture. Its primary applications in organic synthesis include:
-
Nitrosation of arenes: Introduction of a nitroso (-NO) group onto an aromatic ring.
-
Diazotization of weakly basic amines: Conversion of primary amines to diazonium salts, which are versatile intermediates in organic synthesis.[1]
-
Oxidation of various functional groups: Due to its strong oxidizing nature, it can be used in a range of oxidation reactions.
-
Synthesis of nitroso compounds: It is a key reagent for the preparation of N-nitroso and C-nitroso compounds.[2]
Q2: What are the key safety precautions when handling this compound?
This compound is a hazardous substance and must be handled with appropriate safety measures. Key precautions include:
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water, so it must be handled under anhydrous conditions. Use dry glassware and solvents.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of as hazardous waste according to institutional and local regulations.
Q3: My reaction yield is consistently low. What are the common causes?
Low yields in reactions involving this compound can stem from several factors:
-
Moisture Contamination: The reagent readily hydrolyzes in the presence of water, reducing its effectiveness.
-
Reagent Decomposition: The reagent can decompose over time if not stored properly.
-
Sub-optimal Reaction Temperature: Temperature control is critical. Deviations can lead to side reactions or decomposition of the product or reagent.
-
Incorrect Stoichiometry: Using an incorrect molar ratio of the reagent to the substrate can result in incomplete reaction or the formation of byproducts.
-
Side Reactions: Over-oxidation of the desired nitroso product to a nitro compound is a common side reaction.
-
Improper Workup: The workup procedure must be carefully designed to avoid decomposition of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Product Formation
Caption: A flowchart for troubleshooting low or no product yield.
Issue 2: Formation of Multiple Products/Byproducts
The presence of significant byproducts is a common issue. The strong oxidizing nature of this compound can lead to over-oxidation.
Signaling Pathway of Potential Side Reactions
Caption: Potential reaction pathways leading to desired product and byproduct.
To mitigate byproduct formation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to this compound.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize over-oxidation.
-
Slow Addition: Add the reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
Data Presentation
The choice of solvent and reaction temperature can significantly impact the yield. The following tables provide a summary of typical conditions for common reaction types.
Table 1: Solvent Effects on Nitrosation Reactions
| Solvent | Dielectric Constant (ε) | Typical Observations | Recommended For |
| Dichloromethane (B109758) (DCM) | 9.1 | Good solubility for many organic substrates.[1] | General purpose |
| Acetonitrile | 37.5 | Can increase reaction rates due to its polarity.[1] | When higher reactivity is needed |
| Toluene | 2.4 | Less polar, may require longer reaction times.[1] | Non-polar substrates |
| Dimethylformamide (DMF) | 36.7 | Good solvent but can be difficult to remove.[1] | When substrate solubility is an issue |
Table 2: Temperature Effects on Reaction Yield
| Temperature Range | Expected Outcome | Potential Issues |
| -20°C to 0°C | Higher selectivity, minimized side reactions. | Slower reaction rates. |
| 0°C to Room Temp. | Faster reaction rates. | Increased risk of byproduct formation. |
| > Room Temp. | Rapid reaction, but often leads to decomposition. | Significant decrease in yield, product degradation. |
Experimental Protocols
Protocol 1: General Procedure for the Nitrosation of an Activated Arene
This protocol provides a general guideline for the nitrosation of an electron-rich aromatic compound.
Experimental Workflow for Arene Nitrosation
Caption: A step-by-step workflow for the nitrosation of an arene.
Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the activated arene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an appropriate cooling bath.
-
Reagent Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred substrate solution over 30 minutes, maintaining the temperature at -10°C.
-
Reaction: Stir the reaction mixture at -10°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold water. Separate the organic layer and wash it with cold saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Diazotization of a Weakly Basic Amine
This protocol outlines the conversion of a primary aromatic amine to a diazonium salt.
Methodology:
-
Preparation: In a flame-dried flask, suspend the weakly basic amine (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add solid this compound (1.05 eq) portion-wise to the stirred suspension over 15 minutes.
-
Reaction: Stir the mixture at 0°C for 30-60 minutes. The formation of the diazonium salt is often indicated by a change in color and the dissolution of the starting amine.
-
Use in situ: The resulting diazonium salt solution is typically used immediately in the next step of the synthesis without isolation.
Disclaimer: These protocols are general guidelines and may require optimization for specific substrates and reaction scales. Always consult the relevant literature and safety data sheets before conducting any experiment.
References
common side reactions and byproducts in Nitrosonium hexafluoroantimonate chemistry
Technical Support Center: Nitrosonium Hexafluoroantimonate (NO⁺SbF₆⁻) Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, side reactions, and byproducts encountered during experiments with this powerful oxidizing and nitrosating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (NO⁺SbF₆⁻) is a powerful oxidizing and nitrosating agent. It is a white crystalline solid that is highly reactive and sensitive to moisture. Its primary applications in organic synthesis include:
-
Oxidation of Alcohols: Conversion of primary alcohols to aldehydes and secondary alcohols to ketones.
-
Diazotization of Primary Aromatic Amines: Formation of diazonium salts, which are versatile intermediates for the synthesis of a wide range of aromatic compounds.
-
Nitrosation of Secondary Amines: Preparation of N-nitrosamines.
-
Electrophilic Aromatic Substitution: Nitrosation of electron-rich aromatic rings.
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. Key safety precautions include:
-
Moisture Sensitivity: It reacts vigorously with water to release corrosive and toxic fumes. All glassware and solvents must be scrupulously dried.
-
Corrosive: It can cause severe burns to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: It is harmful if inhaled or swallowed. Avoid creating dust and ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon).
Q3: My reaction with this compound is not working. What are some general troubleshooting steps?
If your reaction is failing, consider the following general points:
-
Reagent Quality: Ensure your this compound is fresh and has not been exposed to moisture. Its appearance should be a white crystalline solid. Discoloration may indicate decomposition.
-
Anhydrous Conditions: Verify that all your solvents and reagents are strictly anhydrous. The presence of water can consume the reagent and lead to unwanted side reactions.
-
Reaction Temperature: Many reactions with this reagent are highly exothermic and require careful temperature control. Ensure your cooling bath is effective and the addition of the reagent is slow.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess or deficit of the reagent can lead to incomplete conversion or side product formation.
Troubleshooting Guide: Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a common application of this compound. However, side reactions can occur.
Problem 1: Low yield of the desired aldehyde from a primary alcohol, with the formation of a carboxylic acid byproduct.
-
Cause: Over-oxidation of the initially formed aldehyde. This is particularly problematic in the presence of water.
-
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.
-
Control Stoichiometry: Use a slight excess of the alcohol relative to the this compound. This ensures there is not enough oxidizing agent to convert the aldehyde to the carboxylic acid.[1]
-
Remove Aldehyde as it Forms: If the aldehyde is volatile, it can be distilled from the reaction mixture as it is formed to prevent further oxidation.[1]
-
Problem 2: Formation of an ester byproduct.
-
Cause: The aldehyde product can react with the starting alcohol under the reaction conditions to form a hemiacetal, which is then oxidized to an ester.
-
Troubleshooting:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the formation of the hemiacetal intermediate.
-
Faster Reaction Time: Minimizing the reaction time can reduce the opportunity for the secondary reaction to occur.
-
Quantitative Data: Illustrative Byproduct Formation in Alcohol Oxidation
| Substrate | Desired Product | Common Byproduct(s) | Typical Byproduct Yield (Illustrative) | Conditions Favoring Byproduct |
| Primary Alcohol (e.g., Benzyl Alcohol) | Aldehyde (Benzaldehyde) | Carboxylic Acid (Benzoic Acid) | 5-20% | Presence of water, excess oxidant |
| Primary Alcohol (e.g., Benzyl Alcohol) | Aldehyde (Benzaldehyde) | Ester (Benzyl benzoate) | 2-10% | Higher reaction temperature, prolonged reaction time |
Note: The provided yield percentages are illustrative and can vary significantly based on specific reaction conditions.
Experimental Protocol: Oxidation of a Primary Alcohol (Illustrative)
Warning: This is a generalized protocol and should be adapted and optimized for specific substrates. All work must be conducted in a fume hood with appropriate PPE.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution or slurry of this compound (1.1 eq) in anhydrous DCM. Slowly add this solution/slurry to the alcohol solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Pathway: Oxidation of a Primary Alcohol
References
Technical Support Center: Purification of Products Contaminated with Antimony Residues
Welcome to the technical support center for the purification of products contaminated with antimony (Sb) residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of antimony from various matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of antimony contamination in pharmaceutical development?
A1: Antimony contamination in pharmaceutical products can originate from several sources. A primary source is the use of antimony trioxide (Sb₂O₃) as a catalyst in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common material for container-closure systems. Leaching of antimony from these containers can contaminate the drug product, especially with higher temperatures and lower pH.[1] Another significant source is the use of antimony-containing reagents or catalysts in the synthesis of active pharmaceutical ingredients (APIs) or excipients.[2] It can also be introduced as an impurity from raw materials or process equipment.
Q2: What are the regulatory limits for antimony in pharmaceutical products?
A2: Regulatory limits for elemental impurities, including antimony, are defined by guidelines such as the ICH Q3D Guideline for Elemental Impurities. The permitted daily exposure (PDE) for antimony depends on the route of administration. For oral administration, the PDE is 35 µ g/day . It is crucial to consult the latest regulatory guidelines to ensure compliance.
Q3: Which analytical techniques are suitable for quantifying antimony residues in my samples?
A3: Several highly sensitive analytical techniques are available for the quantification of antimony residues. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for analyzing elemental impurities in pharmaceuticals due to its very low detection limits.[3] Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) also offers excellent sensitivity with detection limits below 0.8 µg·L⁻¹.[4] For higher concentrations, Flame Atomic Absorption Spectrometry (FL-AAS) can be a cost-effective option.[4]
Troubleshooting Guides
Issue 1: Low Removal Efficiency of Antimony
Q: I am using an ion-exchange resin to remove antimony, but the removal efficiency is lower than expected. What could be the cause?
A: Low removal efficiency in ion-exchange chromatography for antimony removal can be attributed to several factors:
-
Incorrect Resin Selection: The choice between a strong acid cation exchange resin and a strong base anion exchange resin is critical and depends on the speciation of antimony in your sample.[5] Antimony can exist in both cationic and anionic forms.
-
Suboptimal pH: The pH of your sample solution significantly impacts the charge of the antimony species and the binding efficiency to the resin.
-
Presence of Competing Ions: High concentrations of other ions in your sample matrix can compete with antimony for binding sites on the resin, reducing its removal efficiency.
-
Exhausted Resin Capacity: The ion-exchange capacity of the resin may be exhausted.[5]
-
Flow Rate: A flow rate that is too high may not allow for sufficient residence time for the antimony to bind to the resin.
Troubleshooting Steps:
-
Verify Antimony Speciation: Determine the oxidation state and likely complexed form of antimony in your sample.
-
Optimize pH: Perform small-scale experiments to determine the optimal pH for binding.
-
Pre-treat Sample: If competing ions are present, consider a pre-treatment step to remove them.
-
Regenerate or Replace Resin: Regenerate the resin according to the manufacturer's protocol or replace it with fresh resin.[5]
-
Adjust Flow Rate: Reduce the flow rate during sample loading.
Issue 2: Antimony Co-elutes with My Product
Q: I am trying to remove antimony from my API using a purification method, but it seems to be co-eluting with my product. What can I do?
A: Co-elution of antimony with your product suggests that the chosen purification method does not provide sufficient selectivity.
Troubleshooting Steps:
-
Change Purification Method: If you are using a non-specific method like precipitation, consider a more selective technique like ion-exchange chromatography or adsorption with a specific sorbent.
-
Modify Elution Conditions (for chromatography):
-
Gradient Elution: Implement a gradient elution to improve the separation between antimony and your product.
-
Change Eluent Composition: Experiment with different mobile phase compositions, including pH and ionic strength, to alter the retention characteristics of antimony and your product.
-
-
Use a Chelating Agent: In some cases, adding a chelating agent to the sample can selectively bind with the antimony, altering its properties and allowing for better separation.
Issue 3: Inconsistent Results in Antimony Quantification
Q: My ICP-MS results for antimony concentration are not reproducible. What are the potential sources of error?
A: Inconsistent ICP-MS results can stem from sample preparation, instrument instability, or matrix effects.
Troubleshooting Steps:
-
Check for Contamination: Antimony can be a common environmental contaminant. Ensure that all labware is scrupulously clean and use high-purity reagents. Running method blanks is essential to identify and control for contamination.[3]
-
Optimize Digestion Procedure: Incomplete digestion of the sample matrix can lead to inaccurate results. Ensure your digestion method is appropriate for your sample type and that the sample is completely dissolved.[3]
-
Address Matrix Effects: Complex sample matrices can suppress or enhance the antimony signal. Use an internal standard to correct for these effects. Matrix-matching of calibration standards can also improve accuracy.
-
Verify Instrument Performance: Check the instrument's performance, including sensitivity, stability, and background levels, before running your samples.
Data Presentation: Comparison of Antimony Purification Strategies
| Purification Strategy | Principle | Advantages | Disadvantages | Typical Removal Efficiency |
| Ion-Exchange Chromatography | Separation based on charge. Antimony species bind to a charged stationary phase. | High selectivity and capacity; can be regenerated and reused.[5] | Can be sensitive to pH and competing ions; may require method development. | >90%[6] |
| Adsorption | Antimony binds to the surface of a solid adsorbent material (e.g., activated carbon, metal oxides). | Wide range of adsorbents available; can be cost-effective. | Capacity can be limited; potential for non-specific binding. | 90-99% depending on adsorbent and conditions.[7] |
| Coagulation/Precipitation | Addition of chemicals (coagulants) to form precipitates that incorporate antimony. | Simple and can handle large volumes. | May not be highly selective; can generate significant waste. | 71-100%[8] |
| Solvent Extraction | Antimony is selectively transferred from one liquid phase to another immiscible liquid phase. | High selectivity can be achieved; suitable for continuous processes. | Use of organic solvents can be an environmental concern; potential for emulsion formation. | Can be very high, depending on the extraction system. |
Experimental Protocols
Protocol 1: Antimony Removal using Ion-Exchange Chromatography
This protocol provides a general framework. Specific parameters should be optimized for your particular application.
-
Resin Selection and Preparation:
-
Select a strong acid cation exchange resin (hydrogen form) for cationic antimony species or a strong base anion exchange resin (hydroxyl form) for anionic species.[5]
-
Prepare a slurry of the resin in a suitable solvent (e.g., deionized water) and pack it into a chromatography column.
-
Wash the packed column with several bed volumes of deionized water, followed by the equilibration buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the antimony-contaminated product in a solvent that is compatible with the chosen resin and adjust the pH to optimize binding.
-
Filter the sample to remove any particulate matter.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities and the product (if it does not bind to the resin).
-
-
Elution:
-
Elute the bound antimony from the resin using an eluent with a high ionic strength or a pH that disrupts the binding. For a strong acid cation resin, a strong base can be used for elution.[5]
-
Collect fractions and analyze for antimony concentration to determine the elution profile.
-
-
Regeneration:
-
Regenerate the column by washing it with a strong acid (for cation exchange) or a strong base (for anion exchange), followed by deionized water until the pH of the effluent is neutral.[5]
-
Protocol 2: Antimony Removal by Adsorption using a Mg-rich Mineral Adsorbent
This protocol is based on the use of calcined brucite for antimony removal from aqueous solutions.[7]
-
Adsorbent Preparation:
-
Calcined brucite is used as the adsorbent.
-
Prepare a stock suspension of the adsorbent in deionized water.
-
-
Batch Adsorption Experiment:
-
In a series of flasks, add a known volume of the antimony-contaminated solution.
-
Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.
-
Add a specific dosage of the adsorbent to each flask.
-
Agitate the flasks on a shaker for a predetermined contact time to reach equilibrium.
-
-
Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the remaining antimony concentration using a suitable analytical technique (e.g., ICP-MS).
-
-
Data Evaluation:
-
Calculate the removal efficiency and the adsorption capacity of the adsorbent.
-
Model the adsorption data using isotherms (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.
-
Mandatory Visualizations
Caption: Workflow for selecting an antimony purification strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. US4046688A - Removal of antimony from industrial streams - Google Patents [patents.google.com]
- 6. belmar-technologies.com [belmar-technologies.com]
- 7. Removal of antimony from model solutions, mine effluent, and textile industry wastewater with Mg-rich mineral adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iaees.org [iaees.org]
Technical Support Center: Managing Exothermic Reactions with Nitrosonium Hexafluoroantimonate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound exothermic?
A1: this compound is a powerful oxidizing and nitrosating agent. The transfer of the nitrosonium ion (NO⁺) to a nucleophile, such as an amine or another organic molecule, is a thermodynamically favorable process that releases significant energy in the form of heat. This exothermicity can lead to a rapid increase in reaction temperature if not properly controlled.
Q2: What are the primary hazards associated with uncontrolled exothermic reactions involving this reagent?
A2: The main hazards include:
-
Runaway Reaction: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a thermal runaway.
-
Pressure Buildup: Rapid heating of solvents and the generation of gaseous byproducts (like nitrogen gas in some reactions) can cause a dangerous increase in pressure within a sealed reaction vessel, potentially leading to an explosion.[1]
-
Decomposition: The desired product and the reagent itself may decompose at elevated temperatures, leading to reduced yield and the formation of hazardous byproducts.[2]
-
Solvent Boiling: The heat generated can exceed the boiling point of the solvent, leading to loss of solvent and potential release of flammable or toxic vapors.
Q3: What are the initial signs of a loss of temperature control in my reaction?
A3: Be vigilant for the following indicators:
-
A sudden, unexpected rise in the internal reaction temperature that does not stabilize with existing cooling.
-
Visible gas evolution or foaming from the reaction mixture.[3]
-
A change in the color of the reaction mixture, such as darkening or the formation of tar-like substances, which can indicate decomposition.[3]
-
An increase in the pressure reading on the reaction vessel.
Q4: How does the choice of solvent affect the management of the exotherm?
A4: The solvent plays a crucial role in heat management. Key considerations include:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating temperature window before boiling becomes a concern.
-
Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more effectively to the cooling bath.
-
Reactivity: Ensure the solvent is inert to this compound and all other reactants and products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid, uncontrolled temperature spike upon reagent addition. | 1. Addition rate is too fast.2. Inadequate cooling.3. Reactant concentration is too high. | 1. Immediately stop the addition. 2. Ensure the cooling bath is at the target temperature and functioning efficiently (e.g., ice-salt bath for 0 to -10 °C).3. Add the reagent much more slowly, dropwise, with vigorous stirring to dissipate heat.[3]4. Consider diluting the reagent or the reaction mixture. |
| Temperature continues to rise even after stopping the addition. | The reaction has reached a critical point and is self-accelerating (potential thermal runaway). | 1. Emergency Action: If safe to do so, add a pre-cooled, inert quenching agent to stop the reaction. 2. Prepare for pressure release if the vessel is equipped with a pressure relief valve or burst disc.3. Evacuate the immediate area and follow your laboratory's emergency procedures. |
| Localized "hot spots" or charring observed in the reactor. | Inefficient stirring is preventing even heat distribution. | 1. Increase the stirring rate to improve mixing and heat transfer to the vessel walls.2. Ensure the stirrer is appropriately sized and positioned for the reaction vessel. |
| Low yield of the desired product and formation of dark byproducts. | The reaction temperature was likely too high, causing decomposition of the product or starting materials.[3] | 1. Strictly maintain the recommended low temperature (e.g., 0-5 °C for many nitrosation reactions).[2]2. Use a more efficient cooling bath (e.g., dry ice/acetone for very low temperatures).3. Monitor the internal reaction temperature continuously with a calibrated thermometer. |
Data Presentation: Managing Reaction Exothermicity
While specific calorimetric data for every reaction involving this compound is not available, the following table provides a semi-quantitative guide to assess and manage the risk of exothermicity based on key reaction parameters.
| Parameter | Low Risk | Medium Risk | High Risk |
| Scale | < 1 g | 1 - 10 g | > 10 g |
| Concentration | < 0.1 M | 0.1 - 0.5 M | > 0.5 M |
| Addition Rate | Slow, dropwise addition over > 1 hour | Addition over 15-60 minutes | Rapid addition in < 15 minutes |
| Cooling Method | Ice-water bath (0-5 °C) | Ice-salt bath (-10 to 0 °C) | Dry ice/acetone or cryocooler (< -10 °C) |
| Stirring | Moderate magnetic stirring | Vigorous magnetic or overhead stirring | High-torque overhead stirring |
Experimental Protocols
General Protocol for a Controlled Nitrosation Reaction
This protocol provides a general framework. Researchers must adapt it based on the specific reactivity of their substrate and the scale of the reaction.
1. Materials and Setup:
- This compound
- Substrate to be nitrosated
- Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)
- Three-neck round-bottom flask equipped with:
- A mechanical overhead stirrer
- A digital thermometer with the probe immersed in the reaction mixture
- A nitrogen inlet
- A pressure-equalizing dropping funnel for the addition of the reagent solution.
- An efficient cooling bath (e.g., ice-salt bath).
2. Procedure:
- Assemble the reaction apparatus in a fume hood and ensure it is dry.
- Charge the three-neck flask with the substrate and the anhydrous solvent.
- Begin vigorous stirring and cool the reaction mixture to the target temperature (e.g., 0 °C) using the cooling bath.
- In a separate, dry flask, dissolve the this compound in the anhydrous solvent. Note: This dissolution may also be exothermic and should be done with cooling.
- Transfer the this compound solution to the dropping funnel.
- Add the this compound solution to the stirred substrate solution dropwise at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ± 2 °C of the set temperature).
- Continuously monitor the internal reaction temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling if possible.
- After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified time to ensure the reaction goes to completion.
- Slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., a pre-cooled solution of sodium bicarbonate for acidic byproducts), ensuring the temperature does not rise significantly during this process.
Mandatory Visualizations
Caption: Troubleshooting workflow for managing temperature during exothermic reactions.
Caption: Logical flow of safety precautions before initiating the reaction.
References
techniques for handling and dispensing highly reactive Nitrosonium hexafluoroantimonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe and effective handling and dispensing of the highly reactive reagent, Nitrosonium hexafluoroantimonate (NOSbF₆).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 16941-06-3) is a powerful oxidizing and nitrosating agent. It is a colorless to white crystalline solid that is highly reactive and moisture-sensitive.[1] Its primary hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Toxicity: It is harmful if swallowed or inhaled.[1]
-
Reactivity: It reacts violently with water and can be unstable in the presence of incompatible materials.[1]
-
Hygroscopic Nature: It readily absorbs moisture from the air, which can lead to decomposition and loss of reactivity.
Q2: What are the essential personal protective equipment (PPE) requirements when handling this compound?
A2: Due to its hazardous nature, a comprehensive suite of PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: A full-face respirator with a cartridge suitable for acid gases and organic vapors is recommended, especially when handling larger quantities or if there is a risk of dust generation.
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the reagent's integrity and ensure safety. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and organic materials. The container must be kept tightly sealed to prevent exposure to moisture and air. Storage within an inert atmosphere, such as in a desiccator or a glovebox, is highly recommended.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| The solid has formed clumps or appears discolored (yellowish). | Exposure to atmospheric moisture. | The reagent has likely been compromised. It is not recommended for use in sensitive reactions. To prevent this, always handle the reagent in a rigorously dry inert atmosphere (e.g., a glovebox). |
| Inconsistent or poor reaction yield. | 1. Degradation of the reagent due to improper handling (moisture exposure).2. Incomplete transfer of the solid during weighing and addition.3. Use of non-anhydrous solvents or reagents. | 1. Ensure the reagent is a fine, free-flowing powder before use. If not, it may be degraded.2. Use an anti-static gun to minimize static cling during weighing and transfer.3. Ensure all solvents and other reagents are rigorously dried before use. |
| The reagent does not fully dissolve in the reaction solvent. | 1. The solvent is not sufficiently polar or is not anhydrous.2. The concentration is too high. | 1. Switch to a more suitable anhydrous polar aprotic solvent like acetonitrile.2. Attempt to dissolve a smaller quantity of the reagent or increase the volume of the solvent. Gentle warming may be attempted with extreme caution, but be aware of potential decomposition. |
| A vigorous, uncontrolled reaction or fuming is observed upon addition to the reaction mixture. | Reaction with trace amounts of water or other incompatible substances in the reaction vessel. | Immediately cease addition and, if safe to do so, move the reaction to a fume hood. Ensure all glassware is scrupulously dried (flame-dried or oven-dried) and cooled under an inert atmosphere before use. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | NOSbF₆ | [2] |
| Molecular Weight | 265.76 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [1] |
| Solubility in Water | Insoluble and reacts violently | [1] |
| Solubility in Organic Solvents | Soluble in trifluoromethanesulfonic acid and other organic solvents | [1] |
| Thermal Decomposition | Data not available. Decomposes upon heating, releasing toxic fumes. Avoid high temperatures. | General knowledge |
Experimental Protocols
Protocol 1: Glovebox Preparation for Handling this compound
-
Glovebox Atmosphere: Ensure the glovebox is filled with a dry, inert atmosphere (e.g., nitrogen or argon) with oxygen and moisture levels below 1 ppm.
-
Drying of Equipment: All glassware, spatulas (Teflon or glass), and weighing paper must be oven-dried at a minimum of 120°C for at least 4 hours and then transferred to the glovebox antechamber while still warm.
-
Antechamber Purging: Cycle the antechamber with the inert glovebox gas at least three times to remove atmospheric contaminants before introducing any equipment into the main chamber.
-
Reagent Acclimatization: Allow the sealed container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.
Protocol 2: Dispensing of this compound in a Glovebox
-
Preparation: Inside the prepared glovebox, place a tared weighing vial on an analytical balance.
-
Static Control: Use an anti-static gun on the weighing vial and the reagent container to minimize static electricity, which can cause the fine powder to disperse.
-
Dispensing: Carefully open the this compound container. Using a clean, dry Teflon or glass spatula, transfer the desired amount of the solid to the tared weighing vial. Avoid using metal spatulas as they may react with the strong oxidizing agent.
-
Sealing: Immediately and securely seal the weighing vial and the main reagent container.
-
Cleanup: Clean any spills within the glovebox immediately using a dry wipe. Dispose of the wipe in a designated, sealed waste container within the glovebox.
Visualizations
Caption: Experimental Workflow for Handling this compound.
Caption: Troubleshooting Decision Tree for Reactions with this compound.
References
optimizing reaction conditions (temperature, concentration) for nitrosation reactions
Welcome to the Technical Support Center for Nitrosation Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, specifically temperature and reactant concentrations, for successful nitrosation reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive species in a nitrosation reaction, and how is it generated?
A1: The primary electrophilic nitrosating agent is the nitrosonium ion (NO+). It is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then loses a water molecule to form the nitrosonium ion.[1]
Q2: How does temperature generally affect the rate of nitrosation reactions?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of nitrosation.[2][3] Higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the degradation of reactants, products, and the nitrosating agent itself, potentially reducing the overall yield and purity.[4] For instance, studies on the formation of N-nitrosodimethylamine (NDMA) in ranitidine (B14927) have shown a substantial increase in this impurity at elevated storage temperatures.[5]
Q3: What is the typical impact of reactant concentration on the yield and rate of a nitrosation reaction?
A3: The concentration of both the amine substrate and the nitrosating agent significantly influences the reaction rate. Generally, increasing the concentration of either reactant will lead to a higher reaction rate due to the increased probability of molecular collisions.[2][3] However, the ideal concentrations will depend on the specific substrates and reaction conditions. In some cases, a large excess of the nitrosating agent is used to drive the reaction to completion, but this can also lead to the formation of unwanted byproducts.[6]
Q4: What are common side reactions in nitrosation, and how can they be minimized?
A4: Common side reactions include oxidation of the substrate or the nitrosated product, and for primary amines, the formation of unstable diazonium salts which can lead to a variety of subsequent products.[1][7] Tertiary amines may undergo dealkylation followed by nitrosation.[8] To minimize these, it is crucial to maintain optimal reaction temperatures, control the stoichiometry of the nitrosating agent, and in some cases, perform the reaction under an inert atmosphere to prevent oxidation.[7]
Q5: My nitrosation reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?
A5: Low yields in nitrosation reactions can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature too low.
-
Decomposition: The product may be unstable under the reaction or workup conditions.
-
Side reactions: Competing reactions may be consuming the starting material or product.
-
Impure reagents: The purity of the amine, nitrosating agent, or solvent can significantly impact the outcome.
To troubleshoot, you can systematically analyze the reaction mixture for unreacted starting materials or byproducts, and then optimize conditions such as reaction time, temperature, and reagent concentration.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during nitrosation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS. |
| Decomposition of the nitrosating agent (nitrous acid is unstable). | Prepare the nitrosating agent in situ and use it immediately. Ensure the temperature is not excessively high. | |
| The amine is protonated and thus non-nucleophilic. | Carefully control the pH. While acid is needed to generate the nitrosonium ion, a very low pH can fully protonate the amine, rendering it unreactive. The optimal pH is often mildly acidic.[8] | |
| Formation of Multiple Products/Impurities | Over-nitrosation or side reactions due to excess nitrosating agent. | Use a stoichiometric amount of the nitrosating agent or add it portion-wise to control its concentration. |
| Oxidation of the desired product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature. | |
| Reaction with solvent or other components. | Ensure the use of high-purity, non-reactive solvents. | |
| Reaction is Difficult to Control (Exothermic) | High concentration of reactants leading to a rapid, exothermic reaction. | Dilute the reaction mixture and add the nitrosating agent slowly and in a controlled manner, potentially with external cooling. |
| Product is Unstable During Workup/Isolation | The nitrosated product is sensitive to heat, light, or pH changes. | Perform the workup and purification at low temperatures. Use extraction and chromatography methods that are rapid and avoid harsh conditions. |
Data Presentation: Optimizing Reaction Parameters
The optimal conditions for a nitrosation reaction are highly substrate-dependent. The following table summarizes the general effects of temperature and concentration on reaction outcomes.
| Parameter | Effect on Reaction Rate | Effect on Product Yield & Purity | General Recommendation for Optimization |
| Temperature | Increases with temperature, often doubling for every 10°C rise.[3] | Higher temperatures can lead to decomposition of the product and nitrosating agent, reducing yield and purity.[4][5] | Start at a low temperature (e.g., 0-5°C) and gradually increase only if the reaction is too slow. The optimal temperature is a balance between reaction rate and product stability. |
| Amine Concentration | Generally increases with higher concentration. | High concentrations can sometimes lead to side reactions or make the reaction difficult to control. | Start with a moderate concentration and adjust based on reaction performance. |
| Nitrosating Agent Concentration | Rate increases with higher concentration. | An excess can drive the reaction to completion but may also increase the formation of byproducts.[6] Insufficient amounts will lead to incomplete conversion. | A slight excess (1.1-1.5 equivalents) of the nitrosating agent is often a good starting point. For sensitive substrates, stoichiometric amounts or slow addition are recommended. |
Experimental Protocols
General Protocol for the N-Nitrosation of a Secondary Amine using Sodium Nitrite
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Dichloromethane (CH₂Cl₂) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the secondary amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1-1.5 equivalents) in water.
-
Slowly add the sodium nitrite solution to the stirred amine solution while maintaining the temperature at 0°C.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl) dropwise to the reaction mixture. The pH should be maintained in the weakly acidic range (typically pH 3-4). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting amine), transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-nitrosamine.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
Logical Workflow for Optimizing Nitrosation Reactions
Caption: Workflow for optimizing nitrosation reaction conditions.
Relationship between Reaction Parameters and Outcomes
Caption: Key parameters influencing nitrosation reaction outcomes.
References
- 1. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. veeprho.com [veeprho.com]
- 5. Cellular targets and mechanisms of nitros(yl)ation: An insight into their nature and kinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with Nitrosonium hexafluoroantimonate
Welcome to the technical support center for nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to answer frequently asked questions regarding the use of this powerful reagent.
Troubleshooting Failed Reactions
This section provides a step-by-step guide to identifying and resolving common issues encountered during reactions involving this compound.
Question: My reaction did not proceed to completion, and I have recovered my starting material. What are the likely causes and how can I fix it?
Answer:
Failure to observe product formation can stem from several factors related to the reagent quality, reaction setup, or the nature of your substrate.
1. Reagent Inactivity:
-
Hydrolysis: this compound is extremely sensitive to moisture.[1] Exposure to water or even atmospheric humidity will lead to its rapid decomposition into nitrous acid, rendering it inactive for most desired transformations.
-
Solution: Ensure the reaction is conducted under strictly anhydrous conditions using oven-dried glassware and dry solvents. Handle the reagent in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
-
Improper Storage: The reagent should be stored in a tightly sealed container, away from light and moisture.
-
Solution: Visually inspect the reagent. Pure this compound is a white crystalline solid.[1] A discolored (e.g., yellow or brown) appearance may indicate decomposition. If decomposition is suspected, it is best to use a fresh batch of the reagent.
-
2. Inadequate Reaction Conditions:
-
Low Temperature: While many reactions with this compound are conducted at low temperatures to control reactivity and minimize side reactions, the optimal temperature is substrate-dependent.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., from -78°C to -40°C, then to 0°C) and monitor the reaction progress by TLC or another suitable analytical technique.
-
-
Insufficient Reaction Time: Some reactions, particularly with less reactive substrates, may require longer reaction times.
-
Solution: Extend the reaction time and monitor its progress.
-
3. Substrate Deactivation:
-
Electron-Withdrawing Groups: Substrates with strong electron-withdrawing groups are less nucleophilic and may not react efficiently with the electrophilic nitrosonium ion.
-
Solution: Consider using a more forcing reaction condition (higher temperature, longer reaction time) or an alternative synthetic route.
-
Question: My reaction yielded an unexpected product or a mixture of products. How can I improve the selectivity?
Answer:
The formation of unexpected products often points to side reactions, which can be influenced by the substrate's functional groups and the reaction conditions.
1. N-Nitrosation vs. C-Nitrosation:
-
Presence of Amine Functionality: Primary and secondary amines are highly nucleophilic and can react with the nitrosonium ion at the nitrogen atom (N-nitrosation) to form nitrosamines, competing with the desired reaction at a carbon atom (C-nitrosation).[2][3]
-
Solution: If your substrate contains an amine group and C-nitrosation is desired, consider protecting the amine functionality prior to the reaction with this compound.
-
2. Solvent Effects:
-
Solvent Nucleophilicity: While this compound is soluble in some organic solvents, the choice of solvent is critical. Nucleophilic solvents can compete with the substrate for the nitrosonium ion.
-
Solution: Use non-nucleophilic, anhydrous solvents such as dichloromethane (B109758), acetonitrile (B52724), or sulfolane.
-
3. Demethylation of Anisole (B1667542) Derivatives:
-
In some cases, the nitrosation of anisole derivatives can be followed by demethylation to yield the corresponding nitrosophenol, especially in the presence of strong acids.[4][5][6]
-
Solution: Carefully control the reaction conditions, particularly the acidity and temperature, to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with this compound?
A1: this compound is a strong oxidizing agent and is corrosive and hygroscopic.[1] It is essential to:
-
Handle the reagent in a well-ventilated fume hood or a glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid contact with skin and eyes, and prevent inhalation of the dust.
-
Keep the reagent away from water and other incompatible materials.
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of a spill.
Q2: How can I confirm the purity of my this compound?
A2: The purity of this compound can be assessed by its physical appearance and spectroscopic methods.
-
Appearance: It should be a white crystalline solid.[1]
-
NMR Spectroscopy: While not routinely performed due to the reagent's reactivity, NMR spectroscopy can be used to check for impurities. However, specialized techniques and solvents would be required.
-
Elemental Analysis: For a definitive purity assessment, elemental analysis can be performed.
Q3: What are the most common applications of this compound in organic synthesis?
A3: this compound is a versatile reagent used in several key transformations, including:
-
Electrophilic Aromatic Substitution: For the direct nitrosation of aromatic compounds.[4][5][6]
-
Diazotization of Anilines: To form highly useful diazonium salts, which are precursors to a wide range of functionalized aromatic compounds.[2][3][7][8]
-
Cycloaddition Reactions: As a source of the nitrosonium ion for [3+2] cycloaddition reactions with certain substrates.[9][10]
-
Oxidizing Agent: It can act as a one-electron oxidant for various organic and organometallic compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NO⁺SbF₆⁻ | [11] |
| Molecular Weight | 265.76 g/mol | [12] |
| Appearance | White crystalline solid | [1][13] |
| Solubility | Soluble in trifluoromethanesulfonic acid and other organic solvents; insoluble in water. | [1] |
| Hazard Class | 8A - Combustible corrosive hazardous materials |
Experimental Protocols
Protocol 1: Nitrosation of Anisole
This protocol describes the direct nitrosation of anisole to form 4-nitrosoanisole.[4][5][6]
Materials:
-
Anisole
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve anisole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the this compound solution to the cooled anisole solution dropwise over 15-20 minutes.
-
Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Diazotization of Aniline (B41778)
This protocol outlines the conversion of aniline to a benzenediazonium (B1195382) salt.[2][3][7][8]
Materials:
-
Aniline
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of this compound (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the this compound solution to the cooled aniline solution. Maintain the temperature at 0-5°C.
-
Stir the reaction mixture at 0°C for 30 minutes. The formation of the diazonium salt can often be observed as a precipitate.
-
The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation.
Protocol 3: [3+2] Cycloaddition Reaction
This protocol provides a general framework for a [3+2] cycloaddition reaction using this compound.[9][10]
Materials:
-
Alkene or another suitable dipolarophile
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the dipolarophile (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to an appropriate temperature (e.g., -78°C), which may need to be optimized for the specific substrate.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate or a tertiary amine).
-
Work up the reaction mixture as described in Protocol 1 (steps 7-10).
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Decision tree for troubleshooting failed reactions.
Caption: Competing pathways of N-nitrosation versus C-nitrosation.
References
- 1. chembk.com [chembk.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. [3+2] cycloaddition reaction of metallacyclopropene with nitrosonium ion: isolation of aromatic metallaisoxazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound 99.9 trace metals 16941-06-3 [sigmaaldrich.com]
- 13. strem.com [strem.com]
preventing the hydrolysis of Nitrosonium hexafluoroantimonate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Nitrosonium hexafluoroantimonate ([NO][SbF₆]), with a specific focus on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an inorganic compound with the chemical formula [NO]⁺[SbF₆]⁻.[1][2] It is a powerful one-electron oxidizing agent and is widely used in organic and inorganic synthesis. Its high reactivity makes it a valuable reagent for a variety of chemical transformations, including the generation of cationic species.
Q2: Why is this compound so sensitive to moisture?
This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The nitrosonium cation ([NO]⁺) is highly electrophilic and reacts immediately with water (a nucleophile) in a process called hydrolysis. This reaction decomposes the compound, forming corrosive and hazardous byproducts, which can compromise the experiment.
Q3: What are the visible signs of hydrolysis or decomposition?
If this compound is exposed to moisture, you may observe the following:
-
Fuming: The compound may release corrosive fumes upon contact with air.[3]
-
Clumping: The fine powder may begin to clump together as it absorbs water.
-
Discoloration: The typically white crystals may change color.
-
Reduced Reactivity: The most critical sign will be the failure or significantly reduced yield of your intended reaction, as the active reagent has been consumed.
Q4: How should I properly store this compound?
To ensure its stability, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The ideal storage condition is inside a glovebox or a desiccator under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
Q5: What solvents are compatible with this compound?
Use only anhydrous (dry) aprotic solvents. Protic solvents like water, alcohols, and even trace amounts of moisture in other solvents will react with and decompose the compound. Recommended solvents, after rigorous drying, include dichloromethane (B109758) (CH₂Cl₂), sulfur dioxide (SO₂), and acetonitrile (B52724) (CH₃CN).[4] It is soluble in trifluoromethanesulfonic acid.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
| Problem Encountered | Potential Cause | Recommended Solution |
| Reaction is sluggish, incomplete, or fails to initiate. | The this compound has likely hydrolyzed due to moisture contamination, reducing its effective concentration. | 1. Verify Inert Conditions: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon).2. Check Solvent Purity: Use freshly distilled or commercially available anhydrous solvents with very low water content (<10 ppm).3. Use Fresh Reagent: Open a new bottle of the reagent. Once a bottle is opened, its shelf-life decreases if not stored properly in a glovebox. |
| Solid reagent appears clumped, discolored, or is fuming upon handling. | The reagent has been exposed to atmospheric moisture and has already undergone partial or significant hydrolysis. | 1. Handle in a Glovebox: All weighing and manipulation of the solid must be performed in a glovebox with a dry atmosphere.2. Discard if Necessary: If significant clumping or discoloration is observed, the reagent is likely compromised and should be safely discarded according to your institution's protocols. Using it will lead to unreliable results. |
| Inconsistent results between experimental runs. | Variability in the exclusion of moisture is leading to different degrees of reagent decomposition in each run. | 1. Standardize Procedures: Implement a strict, standardized protocol for drying glassware (flame-drying or oven-drying), drying solvents, and handling the reagent under inert conditions.2. Maintain Glovebox Integrity: Regularly check the moisture and oxygen levels in your glovebox to ensure they are within the acceptable range for handling sensitive reagents. |
| Formation of unexpected side products. | Hydrolysis byproducts (e.g., nitric acid, hydrofluoric acid) are reacting with your starting materials or intermediates, leading to unintended reaction pathways. | 1. Improve Anhydrous Technique: Re-evaluate your entire experimental setup for potential sources of moisture entry.2. Purify Starting Materials: Ensure all other reactants and solvents are pure and dry.3. Characterize Byproducts: If possible, identify the side products to better understand the interfering side reactions. |
Quantitative Data for Preventing Hydrolysis
| Parameter | Recommended Specification | Justification & Best Practices |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Must be scrupulously dry. Oxygen is less of a concern than moisture. A glovebox is the preferred environment for handling the solid. |
| Solvent Water Content | < 10 ppm | Use freshly distilled solvents from an appropriate drying agent or pass through an activated alumina (B75360) column. Commercial anhydrous solvents should be used immediately after opening. |
| Glassware Preparation | Oven-dried at >120 °C for >4 hours or Flame-dried under vacuum | Assemble glassware while hot and allow it to cool under a positive pressure of dry inert gas. This ensures no atmospheric moisture adsorbs to the glass surfaces. |
| Reagent Storage | Room Temperature, in a desiccator inside a glovebox | Store in the original, tightly sealed container.[5] PFA/FET bottles are often used for packaging.[1] Minimize the frequency of opening the container. |
Experimental Protocols
Detailed Protocol for Handling this compound
This protocol outlines the necessary steps to prevent hydrolysis when using [NO][SbF₆] in a chemical reaction.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).
-
Alternatively, assemble the apparatus and flame-dry all parts under a high vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Solvent Preparation and Transfer:
-
Use a freshly distilled anhydrous aprotic solvent (e.g., dichloromethane).
-
Transfer the solvent to the reaction flask using a cannula or a dry syringe under a positive pressure of inert gas.
-
-
Reagent Handling (Inside a Glovebox):
-
Transfer the sealed bottle of this compound into a glovebox with a dry nitrogen or argon atmosphere.
-
Allow the bottle to equilibrate to the glovebox temperature before opening.
-
Quickly and carefully weigh the desired amount of the solid into a small vial or container.
-
Securely seal the original reagent bottle and the container with the weighed reagent.
-
-
Addition to the Reaction:
-
Transfer the sealed container with the weighed reagent out of the glovebox if necessary, ensuring it remains sealed.
-
Set up the reaction flask with the solvent and other reagents under a positive flow of inert gas.
-
If adding the solid directly, briefly remove the septum/stopper and add the solid quickly against a strong counterflow of inert gas.
-
For more controlled addition, a solid addition funnel can be used.
-
-
Reaction and Workup:
-
Maintain a positive inert gas atmosphere throughout the entire reaction.
-
When the reaction is complete, be cautious during the workup. Quenching the reaction with water or protic solvents will be highly exothermic and will vigorously decompose any unreacted [NO][SbF₆]. The quench should be performed slowly and at a low temperature (e.g., 0 °C).
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: Workflow for handling this compound.
Caption: Troubleshooting decision tree for hydrolysis issues.
References
analytical methods for monitoring the progress of reactions with Nitrosonium hexafluoroantimonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical methods to monitor the progress of chemical reactions involving Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable in-situ analytical methods for monitoring reactions with this compound?
A1: Due to the highly reactive and moisture-sensitive nature of this compound, in-situ spectroscopic techniques are ideal for real-time reaction monitoring. The most commonly employed and suitable methods are Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. These techniques allow for the tracking of reactants, intermediates, and products directly in the reaction vessel, minimizing the risks associated with sampling.
Q2: What are the characteristic spectral signatures I should look for when using FTIR to monitor my reaction?
A2: The key spectral feature to monitor is the strong absorption band of the nitrosonium ion (NO⁺). This band typically appears in the range of 2150–2400 cm⁻¹.[1][2] The disappearance of this peak indicates the consumption of the this compound. Concurrently, you should observe the appearance of new peaks corresponding to the vibrational modes of your product(s).
Q3: Can I use NMR spectroscopy to monitor reactions involving this compound?
A3: Yes, NMR spectroscopy is a powerful tool for monitoring these reactions. You can use ¹H and ¹³C NMR to track the transformation of your organic substrate into the product. Additionally, ¹⁹F NMR can be used to monitor the hexafluoroantimonate (SbF₆⁻) anion.[3][4] While ¹⁴N and ¹⁵N NMR can provide direct information about the nitrogen center, they are often more challenging due to the quadrupolar nature of ¹⁴N and the low natural abundance of ¹⁵N.[5][6]
Q4: What are the critical safety precautions to take when setting up an in-situ monitoring experiment with this compound?
A4: this compound is a strong oxidizing agent and is highly sensitive to moisture.[1][7] All experiments must be conducted in a well-ventilated fume hood, and all glassware and equipment must be scrupulously dried. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent the decomposition of the reagent by atmospheric moisture. Personal protective equipment, including safety goggles, a lab coat, and compatible gloves, must be worn at all times.
Troubleshooting Guides
In-situ FTIR Monitoring
| Problem | Possible Causes | Solutions |
| No NO⁺ peak observed at the start of the reaction. | 1. The reagent has decomposed due to exposure to moisture. 2. The concentration of the reagent is too low to be detected. 3. The FTIR probe is not properly submerged in the reaction mixture. | 1. Ensure all reagents, solvents, and equipment are rigorously dried. Handle this compound in an inert atmosphere glovebox. 2. Increase the concentration of the reagent if the reaction conditions permit. 3. Check the placement of the in-situ probe. |
| The NO⁺ peak disappears rapidly, but no product peaks appear. | 1. The nitrosonium ion is reacting with the solvent or impurities. 2. The reaction is forming an intermediate that is not IR-active in the monitored region. 3. The product is insoluble and precipitating out of solution. | 1. Verify the purity and inertness of the solvent. 2. Use a complementary analytical technique, such as NMR or offline HPLC, to analyze the reaction mixture. 3. Visually inspect the reaction for precipitate formation. If a solid is present, consider using a different solvent or a spectroscopic technique suitable for heterogeneous mixtures. |
| Broad, poorly resolved spectral features. | 1. The reaction mixture is heterogeneous (e.g., solids are present). 2. The concentration of the reactants is too high, leading to signal saturation. 3. The probe window is dirty or has been etched by the reaction medium. | 1. Ensure all components are fully dissolved. If the reaction is inherently heterogeneous, consider using a technique like Raman spectroscopy. 2. Dilute the reaction mixture if possible. 3. Clean the probe according to the manufacturer's instructions. If the probe is damaged, it may need to be replaced. Ensure the probe material is compatible with the reaction chemistry. |
In-situ NMR Monitoring
| Problem | Possible Causes | Solutions |
| Poorly shimmed spectra (broad peaks). | 1. The reaction mixture is inhomogeneous due to the presence of solids or viscous materials. 2. The high ionic strength of the medium is affecting the magnetic field homogeneity.[8] 3. The NMR tube was not prepared carefully. | 1. Ensure all components are dissolved. If solids are present, consider offline analysis of the supernatant. 2. Re-shim the spectrometer frequently during the reaction. 3. Ensure the NMR tube is clean and the sample is properly mixed. |
| Unexpected peaks in the ¹⁹F NMR spectrum. | 1. Decomposition of the SbF₆⁻ anion. 2. Reaction of the SbF₆⁻ anion with glass components (if using a standard glass NMR tube for prolonged periods at elevated temperatures). | 1. Analyze the reaction byproducts to identify the new fluorine-containing species. 2. For reactions requiring high temperatures or long durations, consider using a PTFE-lined NMR tube or a sapphire NMR tube. |
| Difficulty in quantifying reactant and product signals. | 1. Incomplete relaxation of nuclei between scans, especially for ¹⁵N or ¹⁹F. 2. Overlapping peaks of reactants, intermediates, and products. 3. Changes in sample volume or concentration due to gas evolution or solvent evaporation. | 1. Optimize the relaxation delay (D1) in your NMR pulse sequence. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. 3. Use an internal standard that is inert to the reaction conditions for accurate quantification. |
Experimental Protocols
General Protocol for In-situ FTIR Monitoring
-
System Preparation: Ensure the FTIR spectrometer with an in-situ probe (e.g., ATR probe) is clean, dry, and functioning correctly. The probe material should be chemically resistant to the reactants and solvent (e.g., diamond or silicon).
-
Inert Atmosphere: Assemble the reaction glassware, including the port for the in-situ probe, and dry it thoroughly in an oven. Assemble the apparatus under a stream of inert gas (e.g., nitrogen or argon).
-
Background Spectrum: Once the reaction solvent is added to the vessel, collect a background spectrum. This will allow for the subtraction of solvent and atmospheric absorbances from the reaction spectra.
-
Reagent Addition: Add the substrate and any other reagents to the reaction vessel.
-
Initiation and Data Collection: Add the this compound to the reaction mixture to initiate the reaction. Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the disappearance of the NO⁺ peak (2150–2400 cm⁻¹) and the appearance of product peaks to track the reaction progress.
General Protocol for In-situ NMR Monitoring
-
Sample Preparation: In an inert atmosphere glovebox, add the deuterated solvent, substrate, and an internal standard to a dry NMR tube.
-
Initial Spectrum: Acquire a spectrum of the starting materials before initiating the reaction. This will serve as your time-zero point.
-
Reaction Initiation: Carefully add a pre-weighed amount of this compound to the NMR tube. Cap the tube securely and shake to mix.
-
Data Acquisition: Immediately insert the NMR tube into the spectrometer and begin acquiring spectra at regular time intervals. Use an appropriate pulse sequence with an optimized relaxation delay for quantitative measurements.
-
Data Processing: Process the spectra and integrate the signals of the starting material, product, and internal standard to determine the reaction kinetics.
Visualizations
Caption: General experimental workflow for in-situ monitoring of reactions.
Caption: A logical troubleshooting workflow for common in-situ monitoring issues.
References
- 1. Nitrosonium - Wikipedia [en.wikipedia.org]
- 2. 670. The infrared spectrum of the nitrosonium ion - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. Nitrogen NMR [chem.ch.huji.ac.il]
- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Nitrosation of Complex Molecules
Welcome to the technical support center for the selective nitrosation of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate nitrosating agent for my complex substrate?
A1: The choice of a nitrosating agent is critical and depends on the target functional group (amine, amide, thiol, C-H bond) and the overall sensitivity of your molecule.
-
For Secondary Amines: This is the most common nitrosation.
-
Classical Methods: Sodium nitrite (B80452) (NaNO₂) with an acid (e.g., HCl, p-TSA) is widely used but can be harsh.[1][2][3] The active nitrosating species is nitrous acid (HNO₂) or its derivatives.[4]
-
Milder Conditions: Alkyl nitrites like tert-butyl nitrite (TBN) are often used in organic solvents for less reactive amines or sensitive substrates.[5]
-
High Selectivity/Mildness: Electrochemical methods, which generate the nitrosating agent in situ, offer excellent control and avoid harsh chemical oxidants.[6][7][8][9] Encapsulated reagents, such as nitrosonium ions trapped in calixarenes, can provide size- and shape-selectivity for specific substrates.[10]
-
-
For Amides: Amides are less nucleophilic than amines and generally require more forcing conditions or more reactive nitrosating agents like dinitrogen trioxide (N₂O₃) or dinitrogen tetroxide (N₂O₄).[5] Note that the resulting N-nitrosamides can be unstable.[11]
-
For C-H Bonds: This is a more advanced transformation. Site-selective C-H nitrosation can be achieved on electron-rich aromatics or activated C-H positions.[12] Modern methods involving photocatalysis or metal catalysis are emerging for the functionalization of unactivated C-H bonds.[13]
Q2: What are the key factors influencing the selectivity of a nitrosation reaction?
A2: Several factors control the outcome:
-
pH: This is crucial, especially in aqueous media. Acidic conditions are typically required to generate the active electrophile (e.g., nitrosonium ion, NO⁺).[14][15] However, very low pH can protonate the amine substrate, reducing its nucleophilicity.[5] A careful balance is often necessary.
-
Solvent: The choice of solvent affects the stability and reactivity of the nitrosating agent. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), and THF are common for reagents like TBN or nitrosyl halides.[5]
-
Temperature: Nitrosation reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate, improve selectivity, and prevent the decomposition of unstable reagents like nitrous acid.[3]
-
Steric and Electronic Effects: In complex molecules with multiple potential reaction sites, the inherent steric hindrance and electronic properties of each site will heavily influence selectivity.[16] Less hindered and more nucleophilic sites will react faster.
Q3: My target molecule contains both a secondary amine and a thiol. How can I selectively achieve N-nitrosation over S-nitrosation?
A3: Selectivity between N- and S-nitrosation is a significant challenge.
-
N-Nitrosation Favored: Generally, under acidic conditions used for amine nitrosation (e.g., NaNO₂/HCl), the secondary amine is a better nucleophile than the thiol, favoring N-nitrosation.
-
S-Nitrosation Pathways: S-nitrosation often occurs through different mechanisms, such as reaction with dinitrogen trioxide (N₂O₃), transnitrosation from another nitrosothiol, or metal-catalyzed pathways.[17][18] Avoiding conditions that promote these pathways can enhance N-selectivity.
-
Protecting Groups: If selectivity cannot be achieved by controlling reaction conditions, temporarily protecting the thiol group is a viable strategy.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Nitroso Compound
| Question | Possible Cause & Suggested Solution |
| Is your nitrosating agent active? | Decomposition: Nitrous acid (from NaNO₂/acid) is unstable and should be generated in situ at low temperatures.[4] Alkyl nitrites can degrade upon storage. Solution: Use a fresh batch of reagent or an alternative, more stable nitrosating agent. Consider electrochemical methods for controlled in situ generation.[9] |
| Are the reaction conditions optimal? | Incorrect pH: For amine nitrosation, the pH must be acidic enough to generate the nitrosating species but not so acidic that the amine is fully protonated and non-nucleophilic.[5] Solution: Perform small-scale experiments to screen a range of pH values. Incorrect Temperature: The reaction may be too slow if the temperature is too low, or side reactions/decomposition may occur if it's too high. Solution: Gradually increase the temperature from 0 °C, monitoring the reaction progress by TLC or LC-MS. |
| Is your substrate sufficiently reactive? | Low Nucleophilicity: Substrates like amides or electron-deficient amines are less reactive and may require stronger nitrosating agents (e.g., N₂O₄) or catalysts.[5] Solution: Switch to a more potent nitrosating system. For amides, be aware of the potential instability of the product.[11] |
| Is the product decomposing? | Instability: N-nitrosamides and some other nitroso compounds can be unstable under the reaction or workup conditions.[11] S-nitrosothiols are notoriously labile, sensitive to light, heat, and metal ions.[19] Solution: Analyze the reaction mixture directly by LC-MS if possible. Use milder workup procedures (e.g., avoid strong acids/bases, high temperatures). |
Problem 2: Poor Site-Selectivity in a Molecule with Multiple Functional Groups
| Question | Possible Cause & Suggested Solution |
| Are there multiple reactive sites with similar properties? | Similar Nucleophilicity/Sterics: If your molecule has, for example, two different secondary amines with similar electronic and steric environments, achieving high selectivity can be difficult.[16] Solution: Consider a protecting group strategy. Alternatively, explore highly selective reagents like encapsulated systems that rely on shape recognition.[10] |
| Is C-nitrosation competing with N-nitrosation? | Activated Aromatic Rings: Electron-rich aromatic rings (like phenols or anilines) can undergo electrophilic C-nitrosation, competing with N-nitrosation.[12][20] Solution: N-nitrosation of an aromatic amine is usually faster. Once the N-nitroso group is formed, it deactivates the ring, preventing subsequent C-nitrosation.[20] Ensure stoichiometry is controlled to favor the initial N-nitrosation. |
| Are you using an appropriate selective method? | Radical vs. Electrophilic Pathways: Some modern methods for C-H functionalization proceed via radical pathways, which have different selectivity rules than traditional electrophilic nitrosation.[13][21] Solution: Carefully review the mechanism of the chosen method. For imidazopyridines, a radical C3-nitrosation has been shown to be highly selective.[21] |
Problem 3: Formation of Nitrosamine (B1359907) Impurities in Pharmaceutical Synthesis
| Question | Possible Cause & Suggested Solution |
| Are there sources of amines and nitrites in your process? | Contamination: Nitrosamine impurities in pharmaceuticals are a major concern and often arise from the unintended reaction between residual secondary or tertiary amines and nitrosating agents.[5][22][23] Sources can include starting materials, reagents, or solvents (e.g., DMF degradation to dimethylamine).[5][24] Solution: Conduct a thorough risk assessment of all raw materials and process steps.[24] Use high-purity solvents and reagents. Implement control strategies to limit the presence of amine and nitrite precursors. |
| Are the process conditions promoting nitrosation? | Acidic Conditions/High Temperatures: Process steps that involve acidic conditions or elevated temperatures can accelerate the formation of nitrosamine impurities if both precursors are present.[14] Solution: Modify the process to avoid these conditions where possible. Introduce purification steps specifically designed to remove nitrosamine impurities. |
Data Presentation
Table 1: Comparison of Common Nitrosating Agents
| Nitrosating Agent/System | Typical Substrate(s) | Common Solvents | Key Advantages | Key Disadvantages |
| NaNO₂ / Aqueous Acid | Secondary Amines | Water, Dichloromethane | Low cost, readily available.[1] | Harsh conditions, reagent instability, potential for side reactions.[4] |
| tert-Butyl Nitrite (TBN) | Secondary/Tertiary Amines, Amides | DCM, THF, Acetonitrile | Milder, good for organic media.[5] | Reagent can be unstable, flammable.[8] |
| N₂O₃ / N₂O₄ | Amines, Amides | Organic Solvents | Highly reactive, effective for less nucleophilic substrates.[5] | Toxic, can lead to over-oxidation, difficult to handle. |
| Electrochemical Synthesis | Secondary Amines | Acetonitrile/Water | Very mild, high yields, avoids chemical oxidants, excellent control.[6][7][8] | Requires specialized equipment (potentiostat, flow cell). |
| Encapsulated NO⁺ | Secondary Amides | Organic Solvents | Stable, mild, offers size/shape selectivity.[10] | Reagent synthesis is multi-step. |
| Photocatalysis | C-H Bonds (Arenes) | Organic Solvents | Enables functionalization of unactivated C-H bonds under mild conditions.[13] | Requires photocatalyst and light source; substrate scope can be limited. |
Table 2: Representative Yields for Electrochemical N-Nitrosation of Secondary Amines
Data synthesized from studies on flow electrochemistry.[8][9]
| Substrate (Secondary Amine) | Product (N-Nitrosamine) | Isolated Yield (%) |
| Morpholine | N-Nitrosomorpholine | 84-94% |
| Thiomorpholine | N-Nitrosothiomorpholine | 93% |
| Piperidine | N-Nitrosopiperidine | 97% |
| 4-Methylpiperidine | N-Nitroso-4-methylpiperidine | 95% |
| 4-Hydroxypiperidine | N-Nitroso-4-hydroxypiperidine | 88% |
| Dibenzylamine | N-Nitrosodibenzylamine | 99% |
Experimental Protocols
Protocol 1: General Procedure for N-Nitrosation using p-Toluenesulfonic Acid (p-TSA) and Sodium Nitrite [1][2]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol) and dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add p-toluenesulfonic acid monohydrate (p-TSA, 1.1 mmol) and sodium nitrite (NaNO₂, 1.2 mmol) to the solution.
-
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.
-
Workup: Upon completion, filter the reaction mixture to remove solid residues. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove excess acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-nitroso compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Electrochemical N-Nitrosation of a Secondary Amine in Flow [7][9]
-
System Setup: Assemble an undivided electrochemical flow cell with a graphite (B72142) anode and a nickel cathode. Use two syringe pumps to deliver the reactant solutions.
-
Solution Preparation:
-
Anolyte: Prepare a 0.2 M solution of the secondary amine in acetonitrile (MeCN).
-
Catholyte: Prepare a 1.0 M solution of sodium nitrite (NaNO₂) in water.
-
-
Electrolysis: Pump both solutions into the flow cell at a combined flow rate of 0.05 mL/min. Apply a constant current of 50 mA.
-
Collection: Collect the output from the flow cell. The reaction is continuous.
-
Workup & Isolation: Once a sufficient amount of product has been collected, perform an appropriate extraction. Typically, this involves diluting the collected solution with water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated.
-
Purification: The resulting N-nitrosamine is often of high purity, but can be further purified by chromatography if needed.
Visualizations
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical synthesis of nitrosation compounds using CH3NO2 as a nitroso reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical synthesis of nitrosation compounds using CH3NO2 as a nitroso reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrosamide carcinogenesis: nitrosation of amide linkages and facile decomposition of resulting nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. veeprho.com [veeprho.com]
- 24. veeprho.com [veeprho.com]
Technical Support Center: Managing Tar and Insoluble Materials in Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tar or insoluble materials in their reaction mixtures.
Frequently Asked questions (FAQs)
Q1: What are the common causes of tar and insoluble material formation in my reaction?
A1: The formation of tarry or insoluble substances in a reaction mixture is often a sign of one or more of the following issues:
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions, leading to decomposition of starting materials, reagents, or products into complex, high-molecular-weight byproducts.[1][2] For many reactions, an increase of 10°C can roughly double the reaction rate, which can also apply to unwanted side reactions.
-
Incorrect Stoichiometry or Reagent Addition Rate: An imbalance in the ratio of reactants or adding a reagent too quickly can lead to localized high concentrations, promoting polymerization or other side reactions.[3]
-
Presence of Impurities: Impurities in starting materials, solvents, or catalysts can initiate or catalyze undesired reaction pathways.[4]
-
Prolonged Reaction Time: Allowing a reaction to proceed for too long can lead to the degradation of the desired product into insoluble materials.[5]
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants, intermediates, and products. A solvent that does not adequately solvate all species can lead to precipitation and the formation of insoluble materials.[6]
-
Catalyst Deactivation or Insolubility: The catalyst itself may become insoluble or deactivate by forming aggregates, which can appear as insoluble material.[7][8]
Q2: How can I prevent the formation of tar in the first place?
A2: Proactive measures are key to avoiding the formation of tar and insoluble byproducts. Consider the following preventative strategies:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Lowering the temperature can often increase selectivity and reduce the rate of side reactions.[1][2]
-
Control Reagent Addition: Add reactive reagents slowly and in a controlled manner to avoid localized high concentrations. Syringe pumps or dropping funnels are recommended for this purpose.
-
Use Pure Reagents and Solvents: Ensure the purity of all starting materials, solvents, and catalysts to minimize potential side reactions initiated by impurities.[4]
-
Monitor Reaction Progress: Regularly monitor the reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to determine the optimal reaction time and quench the reaction before significant product degradation occurs.
-
Choose an Appropriate Solvent: Select a solvent that ensures all reactants, intermediates, and the product remain in solution throughout the reaction.
Q3: My reaction has already produced a sticky, tarry mess. What are my options for purification?
A3: Dealing with a tarry reaction mixture can be challenging, but several purification techniques can be effective:
-
Trituration: This technique involves washing the crude material with a solvent in which the desired product is insoluble, but the tarry impurities are soluble.[9][10]
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a powerful method to separate the desired crystalline product from soluble tarry impurities.[11][12][13][14][15]
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For tarry mixtures, a "dry loading" or "slurry" method for applying the sample to the column is often recommended.[16][17][18][19][20]
-
Filtration through a plug of silica (B1680970) or celite: Passing a solution of the crude product through a short column (plug) of silica gel or celite can help remove baseline impurities and some tarry materials.[21]
Q4: I have an insoluble solid in my reaction mixture. How can I determine if it is my product or an impurity?
A4: To identify the nature of the insoluble solid, you can perform the following steps:
-
Isolate the solid: Separate the solid from the liquid phase by filtration.
-
Wash the solid: Wash the isolated solid with a small amount of the reaction solvent to remove any adsorbed soluble components.
-
Solubility Tests: Test the solubility of the isolated solid in a range of common laboratory solvents.
-
Analytical Characterization: Analyze the solid using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to determine its structure and compare it to the expected product. A melting point analysis can also be useful if the solid is crystalline.
Troubleshooting Guides
Guide 1: Troubleshooting Tar Formation
This guide provides a systematic approach to diagnosing and resolving issues related to tar formation in your reaction.
Caption: A logical workflow for troubleshooting the root causes of tar formation.
Guide 2: Dealing with Insoluble Materials
This guide outlines the steps to take when an unexpected insoluble material appears in your reaction mixture.
Caption: A decision-making workflow for identifying and addressing insoluble materials.
Data Presentation
Table 1: Solubility of Tar Model Compounds in Various Solvents at 50°C
This table provides a comparison of the solubility of common tar-like compounds in different solvents, which can aid in selecting an appropriate solvent for purification.
| Tar Model Compound | Biodiesel (RME)¹ | Diesel | Sunflower Oil |
| Naphthalene | High | High | Moderate |
| Biphenyl | Very High | High | Moderate |
| Anthracene | Moderate | Low | Low |
| Pyrene | High | Moderate | Low |
| Fluoranthene | High | Moderate | Low |
| Solubility ( g/100g solvent) | |||
| Naphthalene | ~15 | ~12 | ~5 |
| Biphenyl | ~25 | ~20 | ~8 |
| Anthracene | ~2 | ~0.5 | ~0.2 |
| Pyrene | ~8 | ~4 | ~1 |
| Fluoranthene | ~9 | ~5 | ~1.5 |
¹RME: Rapeseed Methyl Ester. Data adapted from a study on tar removal in biomass gasification, providing a useful starting point for solvent selection in a laboratory context.[22][23][24]
Experimental Protocols
Protocol 1: Trituration of a Sticky Solid
This protocol describes a general procedure for purifying a crude, sticky solid by trituration.
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble, while the impurities are highly soluble.[9][10]
-
Suspension: Place the crude, sticky solid in an Erlenmeyer flask. Add a small amount of the selected solvent.
-
Agitation: Stir the mixture vigorously with a spatula or a magnetic stir bar. The goal is to break up the solid and allow the solvent to dissolve the impurities.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.[25][26][27][28]
-
Washing: Wash the collected solid (the filter cake) with a small amount of cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified solid under vacuum to remove residual solvent.
Protocol 2: Recrystallization of an Impure Solid
This protocol outlines the steps for purifying a solid organic compound by recrystallization.
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[11][12][13][14][15]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.[25][26][27][28]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals to remove the solvent.
Protocol 3: Column Chromatography of a Tarry Mixture
This protocol provides a method for purifying a tarry reaction mixture using column chromatography.
-
Stationary Phase Preparation: Pack a chromatography column with silica gel or alumina (B75360) as the stationary phase.[16][17][18][19][20]
-
Sample Loading (Dry Loading):
-
Dissolve the tarry mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 4: Removal of an Insoluble Catalyst
This protocol describes how to remove an insoluble catalyst from a reaction mixture.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid catalyst.[7][8][21][29]
-
Washing: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for selecting a purification strategy.
References
- 1. ajpojournals.org [ajpojournals.org]
- 2. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Performing a Trituration [commonorganicchemistry.com]
- 10. Trituration - Wikipedia [en.wikipedia.org]
- 11. Recrystallization [sites.pitt.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Chromatography [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. chromtech.com [chromtech.com]
- 21. researchgate.net [researchgate.net]
- 22. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 23. researchgate.net [researchgate.net]
- 24. Solubility of Tar Model Compounds in Various Solvents for Tar ... [publikationen.bibliothek.kit.edu]
- 25. vacuumfiltrations.com [vacuumfiltrations.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 28. web.uvic.ca [web.uvic.ca]
- 29. youtube.com [youtube.com]
Technical Support Center: Safe Disposal of Nitrosonium Hexafluoroantimonate Waste
This guide provides detailed procedures and safety information for the disposal of waste containing Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻). It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a strong oxidizing agent and is highly reactive and corrosive.[1] It reacts violently with water, releasing toxic and corrosive fumes.[2] The waste is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Additionally, it is toxic to aquatic life with long-lasting effects.[1][3] The hydrolysis of the hexafluoroantimonate anion (SbF₆⁻) produces hydrofluoric acid (HF) and antimony compounds, which are also toxic and require careful handling and disposal.
Q2: Can I dispose of small quantities of this waste down the drain?
A2: Absolutely not. Due to its high reactivity with water and the toxicity of its components (antimony and fluoride), disposal down the drain is strictly prohibited. This practice can lead to the release of toxic vapors and damage to plumbing infrastructure. All waste containing this compound must be treated as hazardous waste.
Q3: What personal protective equipment (PPE) is required when handling this waste?
A3: Appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A fire-resistant lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of fumes.
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately evacuate the area and alert your safety officer. If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. The contained waste should then be collected and treated according to the disposal protocol outlined below.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent reaction or fuming during hydrolysis | The waste was added to water too quickly, or water was added to the waste. | Always add the waste material slowly and in small portions to a large volume of cold water with constant stirring. NEVER add water to the waste. |
| The pH of the solution does not stabilize after adding a neutralizing agent. | Insufficient neutralizing agent has been added, or the reaction is still proceeding. | Continue to add the neutralizing agent in small portions, stirring continuously and monitoring the pH. Allow the mixture to stir for an extended period to ensure the reaction is complete. |
| The precipitate formed is very fine and difficult to filter. | The precipitation occurred too rapidly. | Slowing down the addition of the precipitating agent and maintaining good agitation can lead to the formation of larger, more easily filterable particles. |
| The final liquid waste still tests positive for antimony. | The pH was not optimal for complete precipitation, or insufficient precipitating agent was used. | Re-adjust the pH to the optimal range (9-10) and add more of the precipitating agent. Allow for sufficient reaction time. |
Experimental Protocol: Neutralization and Precipitation of this compound Waste
This protocol details the safe laboratory-scale procedure for treating aqueous waste containing this compound.
Objective: To neutralize the acidic components and precipitate antimony and fluoride (B91410) from the waste solution for safe disposal.
Materials:
-
Waste solution containing this compound
-
Large beaker (at least 10 times the volume of the waste)
-
Stir plate and stir bar
-
Ice bath
-
pH meter or pH paper
-
Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium bicarbonate (NaHCO₃)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Labeled hazardous waste containers for solid and liquid waste
Procedure:
-
Preparation and Hydrolysis:
-
Place the large beaker containing cold deionized water (approximately 5 times the volume of the waste) in an ice bath on a stir plate and begin stirring.
-
Slowly and carefully, add the this compound waste solution to the cold, stirring water in small increments. Caution: This reaction is exothermic and will release fumes. This step must be performed in a certified chemical fume hood.
-
-
Neutralization and Precipitation:
-
Once the hydrolysis is complete, begin to slowly add a slurry of calcium hydroxide (lime) or a saturated solution of sodium bicarbonate to the stirring solution.
-
Monitor the pH of the solution continuously. Continue adding the neutralizing agent until the pH is stable between 9.0 and 10.0. This pH range is optimal for the precipitation of antimony oxides/hydroxides and calcium fluoride.
-
-
Digestion of Precipitate:
-
Continue to stir the mixture at room temperature for at least one hour to allow for complete precipitation. This "digestion" period helps to form larger particles that are easier to filter.
-
-
Separation of Solid Waste:
-
Turn off the stirrer and allow the precipitate to settle.
-
Carefully decant the supernatant (the clear liquid) if possible, or directly filter the entire mixture using a Buchner funnel and appropriate filter paper.
-
Wash the solid precipitate with a small amount of deionized water to remove any remaining soluble impurities.
-
-
Waste Collection and Labeling:
-
Solid Waste: Transfer the filtered solid cake (containing antimony compounds and calcium fluoride) into a clearly labeled hazardous waste container. The label should indicate "Hazardous Waste: Antimony and Fluoride Compounds."
-
Liquid Waste: The filtered liquid (filtrate) should be collected in a separate, labeled hazardous waste container. Although treated, it may still contain trace amounts of hazardous materials and should be disposed of according to your institution's guidelines for aqueous hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the labeled hazardous waste containers through your institution's environmental health and safety office.
-
Data Summary
| Parameter | Calcium Hydroxide (Ca(OH)₂) | Sodium Bicarbonate (NaHCO₃) |
| Typical pH Range for Precipitation | 9.0 - 11.0 | 8.0 - 9.0 |
| Primary Precipitates | Antimony oxides/hydroxides, Calcium fluoride (CaF₂) | Antimony oxides/hydroxides |
| Notes | Effective for both antimony and fluoride precipitation. | Primarily a neutralizing agent; less effective for fluoride precipitation. |
Visualizations
Caption: Experimental workflow for the safe disposal of this compound waste.
Caption: Logical relationships of chemical species during the disposal process.
References
Validation & Comparative
A Comparative Analysis of Nitrosonium Hexafluoroantimonate and Other Nitrosating Agents for Researchers and Drug Development Professionals
An in-depth evaluation of the reactivity, efficiency, and experimental protocols of various nitrosating agents, with a focus on Nitrosonium hexafluoroantimonate, is presented for scientists and professionals in drug development. This guide provides a quantitative comparison of performance, detailed experimental methodologies, and visual representations of reaction mechanisms to inform the selection of the most suitable reagent for specific synthetic needs.
The introduction of a nitroso group into a molecule, a process known as nitrosation, is a fundamental reaction in organic synthesis and is of significant interest in the pharmaceutical industry, particularly in the context of drug development and impurity analysis. The choice of a nitrosating agent can profoundly impact the efficiency, selectivity, and outcome of this reaction. Among the array of available reagents, this compound (NO⁺SbF₆⁻) stands out as a powerful nitrosating agent. This guide provides a comprehensive comparison of the reactivity of this compound with other commonly employed nitrosating agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Nitrosating Agent Reactivity
The efficacy of a nitrosating agent is typically assessed by the yield of the desired nitrosated product and the time required to complete the reaction under specific conditions. The following table provides a comparative overview of the performance of this compound and other nitrosating agents in the nitrosation of a common secondary amine substrate, diphenylamine, to form N-nitrosodiphenylamine (B1679375).
| Nitrosating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound (NO⁺SbF₆⁻) | Diphenylamine | Dichloromethane | Room Temperature | 30 seconds | 95 | [1][2] |
| Sodium Nitrite (B80452) / Hydrochloric Acid | Diphenylamine | Water/Isopropanol | 20 - 30 | 3 hours | 99.3 | [3] |
| tert-Butyl Nitrite (TBN) | Diphenylamine | Solvent-free | Room Temperature | 20 minutes | 98 | [4] |
| 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | Diphenylamine | 1,2-Dichloroethane | 85 | 20 hours | 87 | [5] |
| Nitric Oxide (NO) / Iron(II) Complex Catalyst | Diphenylamine | Water/Ethanol/HCl | Room Temperature | 2 hours | 95.3 | [6] |
Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable. However, it provides a valuable overview of the relative reactivity of different nitrosating agents. Nitrosonium salts, such as the hexafluoroantimonate and tetrafluoroborate (B81430), are noted for their high reactivity, often leading to rapid and high-yield nitrosations under mild conditions.[7][8]
Reaction Mechanisms and Experimental Workflows
The mechanism of N-nitrosation by nitrosonium salts involves the electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of electrons of the amine nitrogen. This is a direct and efficient pathway to the formation of N-nitrosamines. In contrast, methods employing sodium nitrite in acidic media first generate nitrous acid (HNO₂), which then forms the active nitrosating species, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion, in situ.[7][9]
Below are diagrams illustrating the general mechanism of nitrosation and a typical experimental workflow for the synthesis of N-nitrosodiphenylamine.
References
- 1. Nitrosation of aryl and heteroaryltrifluoroborates with nitrosonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE3029742A1 - Nitroso di:phenyl amine prodn. by nitrosation in aq. alcohol - to give high yield and purity, useful as vulcanisation retarder - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents [patents.google.com]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrosonium tetrafluoroborate - Enamine [enamine.net]
- 9. health.ec.europa.eu [health.ec.europa.eu]
Comparative Guide: Nitrosonium Hexafluoroantimonate vs. Nitrosyl Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the nitrosonium ion (NO⁺) serves as a potent electrophile and a versatile oxidizing agent, crucial for nitrosation, diazotization, and various functionalization reactions.[1][2][3] The reactivity of this cation is profoundly influenced by its counter-anion. This guide provides an objective comparison between two common sources of the nitrosonium ion: Nitrosonium Hexafluoroantimonate (NO⁺SbF₆⁻) and Nitrosyl Tetrafluoroborate (B81430) (NO⁺BF₄⁻), supported by their chemical properties and experimental applications.
Core Comparison: The Decisive Role of the Counter-Anion
The primary distinction between NO⁺SbF₆⁻ and NO⁺BF₄⁻ lies in the nature of their respective anions. The hexafluoroantimonate (SbF₆⁻) anion is significantly larger and less coordinating than the tetrafluoroborate (BF₄⁻) anion.[4][5] SbF₆⁻ is the conjugate base of fluoroantimonic acid, one of the strongest known superacids, making it an exceptionally weak base and a non-nucleophilic counter-ion.[5][6] This "innocence" of the SbF₆⁻ anion leaves the NO⁺ cation more electronically exposed and, therefore, substantially more reactive.
Conversely, while the BF₄⁻ anion is also considered weakly coordinating, it is more basic and can engage in stronger ionic pairing with the NO⁺ cation. This interaction partially shields the positive charge on the nitrosonium ion, moderating its electrophilicity and oxidizing power compared to its hexafluoroantimonate counterpart.[7]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key properties of both reagents for easy comparison.
| Property | This compound (NO⁺SbF₆⁻) | Nitrosyl Tetrafluoroborate (NO⁺BF₄⁻) | Key Advantage of NO⁺SbF₆⁻ |
| Chemical Formula | F₆NOSb[8] | BF₄NO[9] | - |
| Molar Mass | 265.76 g/mol [10] | 116.81 g/mol [9] | - |
| Appearance | Colorless or white crystalline solid[11] | Colorless or white crystalline solid[9][12] | - |
| Reactivity | Very High . Strong oxidant and electrophile.[11] | Moderate . Mild oxidant and electrophile.[9][13] | Enhanced Reactivity : The weakly coordinating SbF₆⁻ anion results in a more "naked" and potent NO⁺ cation.[4][5] |
| IR Stretch ν(NO) (cm⁻¹) | Typically >2300 cm⁻¹ (higher frequency indicates a stronger N-O triple bond and more positive charge on N) | ~2387 cm⁻¹[9] (Varies, but generally lower than the SbF₆⁻ salt) | Spectroscopic Evidence : A higher stretching frequency correlates with a more electrophilic nitrosonium ion. |
| Counter-Anion Nature | Extremely Weakly Coordinating . Non-nucleophilic.[4][5] | Weakly Coordinating . More basic and nucleophilic than SbF₆⁻. | Reaction Fidelity : The inert nature of SbF₆⁻ prevents it from interfering with sensitive substrates or intermediates.[4] |
| Solubility | Soluble in trifluoromethanesulfonic acid and other specialized solvents.[11] | Soluble in acetonitrile (B52724).[12] Decomposes in water.[9] | Useful in superacid media, though less soluble in common organic solvents. |
| Stability & Handling | Highly moisture-sensitive, corrosive, and toxic.[11] | Moisture-sensitive (hygroscopic).[12] | Both require inert atmosphere handling, but SbF₆⁻ salts pose greater toxicity risks.[11] |
Key Advantages of this compound
The superior electrophilicity of NO⁺SbF₆⁻ makes it the reagent of choice for challenging synthetic transformations where NO⁺BF₄⁻ is ineffective.
-
Nitrosation of Deactivated Substrates : NO⁺SbF₆⁻ can successfully perform electrophilic nitrosation on electron-poor aromatic rings or weakly nucleophilic compounds that do not react with the milder NO⁺BF₄⁻.
-
Generation of Highly Reactive Cations : Due to the non-interfering nature of the SbF₆⁻ anion, it is an ideal reagent for generating other sensitive, highly reactive cationic species in situ.[4][5] The BF₄⁻ anion, by contrast, could potentially coordinate to or react with the target cation.
-
Oxidative C-H Functionalization : Its high oxidizing potential allows NO⁺SbF₆⁻ to initiate reactions involving the functionalization of otherwise inert C-H bonds through hydride abstraction mechanisms.
Despite these advantages, for many standard applications, such as the diazotization of electron-rich anilines or the formation of nitrosamines from secondary amines, the less expensive, less hazardous, and more readily available Nitrosyl Tetrafluoroborate is often sufficient and preferable.[12][14]
Diagrams: Visualizing the Chemical Logic and Workflow
The following diagrams illustrate the underlying principles of reactivity and a typical experimental workflow.
Caption: Logical flow from anion properties to cation reactivity.
Caption: General experimental workflow for nitrosation reactions.
Experimental Protocol: Electrophilic Nitrosation of an Arene
This protocol provides a general methodology for the nitrosation of an electron-rich aromatic compound, highlighting the necessary precautions for handling these reagents.
Objective: To synthesize a nitroso-aromatic compound via electrophilic substitution.
Materials:
-
Aromatic Substrate (e.g., N,N-dimethylaniline)
-
Nitrosating Agent (NO⁺SbF₆⁻ or NO⁺BF₄⁻)
-
Anhydrous Acetonitrile (CH₃CN)
-
Inert Gas (Nitrogen or Argon)
-
Standard dry glassware, magnetic stirrer, and cooling bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Substrate Preparation: In the flask, dissolve the aromatic substrate (1.0 eq.) in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For reactions with NO⁺SbF₆⁻ or particularly sensitive substrates, a lower temperature (e.g., -40 °C with a dry ice/acetonitrile bath) may be required to control reactivity.
-
Reagent Addition: Slowly add the nitrosating agent (1.05 eq.) portion-wise as a solid directly to the stirred solution under a strong flow of inert gas to minimize exposure to atmospheric moisture. Note: Due to its higher reactivity, the addition of NO⁺SbF₆⁻ should be performed with extra caution and at a slower rate than NO⁺BF₄⁻.
-
Reaction Monitoring: Allow the reaction to stir at the cooled temperature. The progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with NO⁺SbF₆⁻ are often significantly faster than those with NO⁺BF₄⁻.[1]
-
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired nitroso-aromatic compound.
Safety Precautions: Both NO⁺SbF₆⁻ and NO⁺BF₄⁻ are corrosive and highly reactive towards water.[2][11] Antimony compounds are toxic.[11] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrosonium - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Fluoroantimonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition-State Expansion: A Quantitative Model for Counterion Effects in Ionic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Nitrosonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 10. calpaclab.com [calpaclab.com]
- 11. chembk.com [chembk.com]
- 12. NITROSONIUM TETRAFLUOROBORATE | 14635-75-7 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Page loading... [wap.guidechem.com]
spectroscopic techniques for the validation of products from nitrosation reactions
For researchers, scientists, and drug development professionals, the accurate identification and quantification of products from nitrosation reactions, particularly carcinogenic nitrosamines, is a critical aspect of pharmaceutical quality control. This guide provides a comprehensive comparison of key spectroscopic techniques employed for this purpose, supported by experimental data and detailed methodologies.
The formation of N-nitrosamines as impurities in active pharmaceutical ingredients (APIs) and finished drug products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide have established stringent guidelines for the control of these impurities, necessitating the use of highly sensitive and selective analytical methods for their validation. This guide focuses on the practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of nitrosation products.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique for the validation of nitrosation reaction products is contingent on several factors, including the specific analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., quantification, structural elucidation). Mass spectrometry, particularly when coupled with chromatographic separation, has emerged as the gold standard for trace-level quantification of nitrosamines due to its exceptional sensitivity and selectivity.[2][3] NMR spectroscopy serves as a powerful tool for unambiguous structure confirmation, while UV-Vis spectroscopy offers a simpler, more accessible method for quantification, albeit with lower sensitivity.
Quantitative Performance Data
The following tables summarize typical performance data for the most common spectroscopic methods used in the analysis of nitrosamine (B1359907) impurities. These values are indicative and can vary based on the specific instrumentation, method parameters, and sample matrix.
Table 1: Performance Comparison of LC-MS/MS for Nitrosamine Analysis
| Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Matrix |
| NDMA | 0.2 - 70 | 0.5 - 100 | Metformin, Sartans |
| NDEA | 0.2 - 20 | 0.5 - 40 | Metformin, Sartans |
| NEIPA | 0.2 | 0.5 | Metformin |
| NDIPA | 0.4 | 1.0 | Metformin |
| NDBA | 0.4 | 1.0 | Metformin |
| Data synthesized from multiple sources.[1] |
Table 2: Performance Comparison of GC-MS/MS for Nitrosamine Analysis
| Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Matrix |
| NDMA | 0.05 - 1.0 | 0.1 - 2.5 | Sartans |
| NDEA | 0.05 - 1.0 | 0.1 - 2.5 | Sartans |
| NDIPA | 0.1 | 0.25 | Sartans |
| NDBA | 0.1 | 0.25 | Sartans |
| Data synthesized from multiple sources.[4] |
Table 3: Performance Comparison of HPLC-UV for Nitrosamine Analysis
| Nitrosamine | Limit of Quantitation (LOQ) (ng/mL) | Matrix |
| NDMA | 10 - 20 | Valsartan, Ranitidine |
| NDEA | 10 - 20 | Valsartan |
| NEIPA | 10 - 20 | Valsartan |
| NDIPA | 10 - 20 | Valsartan |
| NDBA | 10 - 20 | Valsartan |
| Data from a study demonstrating reliable quantification of six nitrosamine impurities. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following sections provide outlines of typical experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of a wide range of nitrosamines, including those that are non-volatile or thermally labile.
Sample Preparation (Liquid-Liquid Extraction)
-
Weigh approximately 200-500 mg of the drug substance or powdered drug product into a centrifuge tube.
-
Add a suitable solvent (e.g., methanol (B129727), water, or a buffer solution) to dissolve or suspend the sample.
-
For solid samples, vortex and sonicate to ensure complete dissolution or dispersion.
-
Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) for extraction.
-
Vortex vigorously for several minutes to facilitate the transfer of nitrosamines into the organic layer.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Instrumental Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often being more suitable for small, volatile nitrosamines.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a robust technique for the analysis of volatile nitrosamines.
Sample Preparation (Headspace Analysis)
-
Weigh a precise amount of the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Seal the vial tightly with a septum and cap.
-
Place the vial in the headspace autosampler, which heats the sample to a specific temperature for a set time, allowing volatile nitrosamines to partition into the gas phase above the sample.
-
A portion of the headspace gas is automatically injected into the GC-MS system.
Instrumental Parameters
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless or programmable temperature vaporization (PTV) injector.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium is typically used.
-
Oven Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization Source: Electron Ionization (EI) is the standard ionization technique for GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is primarily used for the structural elucidation and confirmation of nitrosamine impurities, especially for identifying unknown nitrosation products.[5][6]
Sample Preparation
-
Dissolve a sufficient amount of the isolated impurity or the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumental Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Experiments: A suite of 1D and 2D NMR experiments are typically performed:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of nitrosamines, particularly when dealing with higher concentrations or for screening purposes.
Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent that does not absorb in the analytical wavelength range.
-
Prepare a series of calibration standards of the target nitrosamine in the same solvent.
Instrumental Parameters
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax) of the nitrosamine, which is typically around 230-250 nm.
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of the nitrosamine in the sample is then determined from this curve.
Workflow for Nitrosamine Validation
The validation of nitrosation reaction products follows a logical workflow, from initial risk assessment to the final analytical testing and control strategy implementation.
Signaling Pathways and Logical Relationships
The formation of nitrosamines is a chemical process rather than a biological signaling pathway. The logical relationship in their analysis is a stepwise process of risk assessment, method selection, and analytical confirmation, as depicted in the workflow diagram above. The core of this process is the identification of a potential risk, followed by the application of sensitive and specific analytical techniques to confirm and quantify the presence of any nitrosamine impurities.
References
A Mechanistic Investigation of Reactions Involving the Nitrosonium Ion: A Comparative Guide
The nitrosonium ion (NO⁺) is a highly reactive electrophilic species that serves as a pivotal intermediate in a wide array of chemical and biological processes. Its significance spans from fundamental organic syntheses, such as the formation of diazonium salts and nitrosation of various functional groups, to its role in atmospheric chemistry and intricate biological signaling pathways. This guide provides a comprehensive comparison of the mechanistic aspects of key reactions involving the nitrosonium ion, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Generation of the Nitrosonium Ion
The nitrosonium ion is typically generated in situ from nitrous acid (HNO₂) in the presence of a strong acid. The acid protonates the hydroxyl group of nitrous acid, which then dissociates to form water and the nitrosonium ion. This equilibrium is a critical first step in many reactions where NO⁺ is the active electrophile.[1][2][3]
Alternatively, stable nitrosonium salts such as nitrosonium tetrafluoroborate (B81430) (NOBF₄) and nitrosonium perchlorate (B79767) (NOClO₄) can be synthesized and used as direct sources of the nitrosonium ion, particularly in non-aqueous media.[4][5][6]
Key Reactions and Mechanistic Insights
The electrophilic nature of the nitrosonium ion dictates its reactivity towards a variety of nucleophiles. Below, we compare the mechanisms and performance of NO⁺ in several key transformations.
Diazotization of Primary Aromatic Amines
The reaction of primary aromatic amines with the nitrosonium ion to form diazonium salts is a cornerstone of synthetic organic chemistry.[1][2][3][7] The diazonium group can subsequently be replaced by a wide range of nucleophiles, making it a versatile synthetic handle.
Mechanism:
-
Formation of the Nitrosonium Ion: As described above, nitrous acid is protonated by a strong acid and loses a water molecule to form NO⁺.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic nitrogen of the nitrosonium ion, forming an N-N bond.
-
Deprotonation: A base (e.g., water) removes a proton from the nitrogen atom of the original amine.
-
Protonation and Dehydration: The oxygen atom of the resulting N-nitrosamine is protonated, followed by the elimination of a water molecule to yield the stable diazonium ion.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. byjus.com [byjus.com]
- 4. Nitrosonium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collegedunia.com [collegedunia.com]
A Comparative Guide to the Kinetics of Electrophilic Aromatic Substitution: Nitrosonium Hexafluoroantimonate and a Survey of Alternative Nitrating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) in electrophilic aromatic substitution (EAS) reactions, juxtaposed with other commonly employed nitrating agents. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, this document aims to be an essential resource for professionals engaged in organic synthesis and drug development.
Introduction to Electrophilic Aromatic Nitration
Electrophilic aromatic nitration is a cornerstone of organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functionalization is a critical step in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and high-energy materials. The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺) or a related species, on the electron-rich aromatic ring. The choice of nitrating agent significantly influences the reaction rate, selectivity, and overall efficiency.
This compound stands out as a powerful nitrating agent due to the pre-formed nature of the electrophilic species, offering distinct kinetic profiles compared to traditional methods like mixed acid (a combination of nitric and sulfuric acids). This guide will delve into these differences through a quantitative lens.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the nitration of various aromatic substrates using this compound and other selected nitrating agents. It is important to note that direct, side-by-side comprehensive kinetic studies for a wide range of substrates with NO⁺SbF₆⁻ are not abundantly available in the literature. Much of the work in this area was pioneered by George A. Olah and his colleagues, and their publications remain a primary source of this data.[1] The data presented here is a compilation from various sources to provide a comparative overview.
Table 1: Relative Rates of Nitration of Toluene (B28343) and Benzene (B151609) with Various Nitrating Agents
| Nitrating Agent/System | Solvent | Temperature (°C) | Relative Rate (ktoluene/kbenzene) | Citation(s) |
| NO⁺SbF₆⁻ | Tetramethylene sulfone | 25 | ~2 | [2] |
| NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 1.6 | [2] |
| HNO₃/H₂SO₄ | Sulfuric Acid | 25 | 20-25 | [2] |
| HNO₃ | Acetic Anhydride | 25 | 27 | [2] |
| Acetyl Nitrate | Acetic Anhydride | 25 | 50 | [2] |
Table 2: Second-Order Rate Constants (k₂) for the Nitration of Benzene and Toluene
| Aromatic Substrate | Nitrating Agent | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Citation(s) |
| Benzene | NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 0.013 | |
| Toluene | NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 0.045 | |
| Benzene | HNO₃/H₂SO₄ | 80.3% H₂SO₄ | 25 | 1.8 x 10⁻⁵ | |
| Toluene | HNO₃/H₂SO₄ | 80.3% H₂SO₄ | 25 | 4.9 x 10⁻⁴ |
Reaction Mechanisms and Logical Relationships
The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex.[3]
Caption: General mechanism of electrophilic aromatic substitution.
The formation of the electrophile is a critical preceding step and varies depending on the nitrating agent. For nitrosonium salts, the electrophile is readily available, whereas for mixed acid, it is generated in situ.
Caption: Generation of the electrophile from different nitrating agents.
Experimental Protocols
Accurate kinetic data for fast reactions like aromatic nitration often requires specialized techniques such as stopped-flow spectroscopy or competitive reaction setups.
Stopped-Flow Spectroscopy for Kinetic Analysis
This method is ideal for monitoring rapid reactions in solution by rapidly mixing reactants and observing the change in absorbance or fluorescence over a very short timescale (milliseconds).[4][5]
Experimental Workflow:
Caption: Workflow for a stopped-flow kinetic experiment.
Protocol:
-
Solution Preparation: Prepare solutions of the aromatic substrate and the nitrating agent (e.g., this compound) in a suitable inert solvent (e.g., sulfolane, nitromethane) at the desired concentrations.
-
Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow apparatus. The instrument is typically coupled with a UV-Vis spectrophotometer.
-
Initiation: The drive syringes are rapidly depressed, forcing the reactants into a mixing chamber where they are thoroughly mixed in milliseconds.
-
Measurement: The reaction mixture flows into an observation cell, and the flow is abruptly stopped. The change in absorbance at a wavelength specific to a reactant or product is monitored over time.
-
Data Analysis: The resulting absorbance versus time data is fitted to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.
Competitive Nitration for Relative Rate Determination
This method is used to determine the relative reactivity of two different aromatic compounds towards a nitrating agent when absolute rate constants are difficult to measure.[6]
Protocol:
-
Reaction Setup: A mixture of two aromatic substrates (e.g., benzene and toluene) in a specific molar ratio is prepared in a suitable solvent.
-
Limiting Reagent: A sub-stoichiometric amount of the nitrating agent (the limiting reagent) is added to the mixture of aromatics.
-
Reaction: The reaction is allowed to proceed to completion, ensuring that all of the nitrating agent is consumed.
-
Product Analysis: The reaction mixture is quenched, and the products are extracted. The relative amounts of the nitrated products from each of the starting aromatics are determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation of Relative Rates: The relative rate of reaction (e.g., ktoluene/kbenzene) is calculated from the initial molar ratio of the substrates and the final molar ratio of the nitrated products.
Conclusion
This compound is a highly reactive nitrating agent that offers the advantage of a pre-formed electrophile, leading to different kinetic behavior compared to traditional mixed-acid nitration. The lower substrate selectivity (ktoluene/kbenzene ratio) observed with nitronium salts like NO⁺SbF₆⁻ suggests a more reactive, less selective electrophile, where the rate-determining step may be approaching the diffusion-controlled limit for activated aromatics.[2] In contrast, the higher selectivity of mixed-acid nitration indicates a greater degree of substrate discrimination in the rate-determining step.
The choice of nitrating agent is therefore a critical parameter that can be tuned to achieve the desired outcome in a synthetic sequence. For researchers and professionals in drug development, understanding these kinetic nuances is paramount for optimizing reaction conditions, controlling selectivity, and ultimately, for the efficient synthesis of target molecules. The experimental protocols outlined provide a framework for obtaining the precise kinetic data necessary for such optimizations.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic and free radical nitration of benzene and toluene with various nitrating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
A Comparative Guide to the Use of Nitrosonium Hexafluoroantimonate in Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the choice of reagents is paramount to achieving desired outcomes efficiently and cost-effectively. Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) is a powerful reagent utilized for specific chemical transformations, primarily as a strong oxidizing agent and for electrophilic nitrosation and fluorination. However, its high reactivity, cost, and associated safety concerns necessitate a thorough cost-benefit analysis in comparison to alternative reagents. This guide provides an objective comparison of NO⁺SbF₆⁻ with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Nitrosation and Electrophilic Fluorination
The efficacy of this compound is best evaluated in the context of specific applications. Here, we compare its performance in electrophilic nitrosation and as a source of electrophilic fluorine against common alternatives.
Electrophilic Nitrosation
This compound is a potent source of the nitrosonium ion (NO⁺), a key electrophile in nitrosation reactions. Its performance is compared with Nitrosonium tetrafluoroborate (B81430) (NOBF₄) and the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid.
Table 1: Comparison of Nitrosating Agents
| Feature | This compound (NO⁺SbF₆⁻) | Nitrosonium Tetrafluoroborate (NOBF₄) | Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) |
| Reactivity | Very high | High | Moderate to high (acid-dependent) |
| Counterion | SbF₆⁻ (non-coordinating, highly stabilizing) | BF₄⁻ (non-coordinating) | Cl⁻ or other acid-derived anion |
| Solubility | Soluble in trifluoromethanesulfonic acid and some organic solvents.[1] | Soluble in acetonitrile (B52724). | Soluble in water. |
| Handling | Highly sensitive to moisture, corrosive, toxic.[1] Requires inert atmosphere. | Sensitive to moisture. | Stable solid, but nitrous acid is generated in-situ and is unstable. |
| Typical Yields | Good to excellent. | Good to excellent.[2] | Variable, can be high for activated substrates. |
| Cost | High | Moderate to high | Low |
| Safety | Strong oxidant, toxic, corrosive, harmful if swallowed or inhaled, toxic to aquatic life.[1] | Oxidizer, corrosive. | Sodium nitrite is toxic if swallowed. The reaction generates nitrous acid, which is unstable. |
Electrophilic Fluorination
While not its primary application, the hexafluoroantimonate anion in NO⁺SbF₆⁻ can act as a source of fluoride (B91410) under certain conditions. However, dedicated electrophilic fluorinating agents are generally more effective and widely used.
Table 2: Comparison of Electrophilic Fluorinating Agents
| Feature | This compound (NO⁺SbF₆⁻) | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® |
| Reactivity | Moderate (as a fluoride source) | Mild to moderate.[3] | High.[4] |
| Fluorinating Species | SbF₆⁻ | N-F bond | N-F bond |
| Solubility | Soluble in specific polar, non-aqueous solvents.[1] | Soluble in many common organic solvents.[5] | Soluble in polar solvents like acetonitrile and water.[4] |
| Handling | Highly sensitive to moisture, corrosive, toxic.[1] | Stable, crystalline solid.[5] | Stable, crystalline solid, easy to handle.[4] |
| Typical Yields | Not commonly reported for this purpose. | Good to excellent for a wide range of substrates.[3][5] | Good to excellent, often higher than NFSI.[4] |
| Cost | High | Moderate | Moderate to high |
| Safety | Strong oxidant, toxic, corrosive.[1] | Irritant. | Oxidizer, irritant. |
Cost Analysis
The economic viability of a synthetic route is a critical consideration. The following table provides an approximate cost comparison for the reagents discussed. Prices are subject to change and vary by supplier and purity.
Table 3: Cost Comparison of Reagents
| Reagent | Purity | Quantity | Approximate Price (USD) |
| This compound | 97% | 25 g | $308.00 |
| Nitrosonium tetrafluoroborate | 98% | 2 g | $61.25 |
| Sodium Nitrite | Certified ACS | 250 g | $180.65 |
| Hydrochloric Acid | 37% | 500 mL | ~$30-50 |
| N-Fluorobenzenesulfonimide (NFSI) | 97% | 5 g | ~$70.00 |
| Selectfluor® | 97% | 25 g | $97.00 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for nitrosation reactions using this compound and its alternatives.
Protocol 1: Nitrosation of Anisole (B1667542) with this compound
This protocol is based on general procedures for the nitrosation of activated aromatic compounds using nitrosonium salts.
Objective: To synthesize 4-nitrosoanisole from anisole.
Materials:
-
Anisole
-
This compound (NO⁺SbF₆⁻)
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
Under a nitrogen atmosphere, add anhydrous acetonitrile to a dry round-bottom flask.
-
Cool the solvent to 0 °C in an ice bath.
-
Slowly add this compound (1.05 equivalents) to the stirred solvent.
-
In a separate flask, prepare a solution of anisole (1.0 equivalent) in anhydrous acetonitrile.
-
Add the anisole solution dropwise to the suspension of NO⁺SbF₆⁻ at 0 °C over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-nitrosoanisole.
Expected Yield: Good to excellent, though specific yields can vary based on reaction scale and purity of reagents.[6][7]
Protocol 2: Nitrosation of Potassium (4-methoxyphenyl)trifluoroborate with Nitrosonium Tetrafluoroborate
This protocol is adapted from a reported procedure for the ipso-nitrosation of organotrifluoroborates.[2]
Objective: To synthesize 1-methoxy-4-nitrosobenzene (B74603) from potassium (4-methoxyphenyl)trifluoroborate.
Materials:
-
Potassium (4-methoxyphenyl)trifluoroborate
-
Nitrosonium tetrafluoroborate (NOBF₄)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a flask containing potassium (4-methoxyphenyl)trifluoroborate (1.0 equivalent), add acetonitrile (to 0.2 M concentration).
-
Add Nitrosonium tetrafluoroborate (1.03 equivalents) to the solution at room temperature. The reaction can be monitored visually by a color change.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.
-
After completion (as indicated by TLC or visual confirmation), add water to the reaction mixture.
-
Extract the product with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reported Yield: 90% isolated yield.[2]
Protocol 3: Nitrosation of a Secondary Amine using Sodium Nitrite and Hydrochloric Acid
This protocol describes a general method for the N-nitrosation of secondary amines.
Objective: To synthesize an N-nitrosamine from a secondary amine.
Materials:
-
Secondary amine (e.g., diethylamine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Beaker and magnetic stir bar
-
Separatory funnel
-
Standard glassware for workup
Procedure:
-
Dissolve the secondary amine (1.0 equivalent) in water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2).
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the cold, acidic amine solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
After the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the solvent under reduced pressure (N-nitrosamines are potential carcinogens and should be handled with appropriate precautions).
Expected Yield: Yields can be high, often exceeding 90% for simple secondary amines.
Visualization of Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams, generated using the DOT language for Graphviz, depict a general experimental workflow and the mechanism of electrophilic aromatic nitrosation.
References
- 1. researchgate.net [researchgate.net]
- 2. NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brynmawr.edu [brynmawr.edu]
- 4. benchchem.com [benchchem.com]
- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 6. Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Nitrosonium Cation Counter-Ions for Researchers
An essential guide for chemists and drug development professionals, this document provides a comprehensive comparison of various counter-ions for the nitrosonium cation (NO⁺), focusing on their synthesis, stability, solubility, and reactivity. This guide aims to facilitate the selection of the most suitable nitrosonium salt for specific research applications by presenting objective data and detailed experimental protocols.
The nitrosonium cation is a potent electrophile and oxidizing agent, widely employed in organic synthesis for nitrosation, diazotization, and other valuable transformations. The choice of the counter-ion significantly impacts the salt's physical and chemical properties, influencing its handling, solubility, and reactivity. This guide offers a comparative analysis of common nitrosonium salts, including those with tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), hexafluoroantimonate (SbF₆⁻), and perchlorate (B79767) (ClO₄⁻) counter-ions.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data for various nitrosonium salts.
Table 1: Physical and Spectroscopic Properties of Common Nitrosonium Salts
| Nitrosonium Salt | Formula | Molecular Weight ( g/mol ) | Appearance | N-O Stretching Frequency (νNO) (cm⁻¹) |
| Nitrosonium Tetrafluoroborate | NOBF₄ | 116.81 | Colorless crystalline solid | ~2387[1] |
| Nitrosonium Hexafluorophosphate | NOPF₆ | 174.96 | Not specified | Not specified |
| Nitrosonium Hexafluoroantimonate | NOSbF₆ | 265.75 | Colorless or white solid | Not specified |
| Nitrosonium Perchlorate | NOClO₄ | 129.45 | Hygroscopic white solid[2] | Not specified |
Table 2: Thermal Stability of Nitrosonium Salts
| Nitrosonium Salt | Decomposition/Sublimation Temperature (°C) | Notes |
| Nitrosonium Tetrafluoroborate | Sublimes at 250°C (at 0.01 mmHg)[3] | Thermally stable under normal conditions. |
| Nitrosonium Hexafluorophosphate | Not specified | Generally considered stable. |
| This compound | Not specified | Generally considered stable. |
| Nitrosonium Perchlorate | Decomposes above 100°C[2] | Decomposes into nitronium perchlorate.[2] |
Table 3: Solubility of Nitrosonium Salts in Common Organic Solvents
| Nitrosonium Salt | Acetonitrile | Dichloromethane | Nitromethane (B149229) | Other Solvents |
| Nitrosonium Tetrafluoroborate | Slightly soluble[3] | Sparingly soluble (solubility increases with 18-crown-6)[1][4] | Soluble[5] | Soluble in concentrated sulfuric acid; Insoluble in CCl₄.[5] |
| Nitrosonium Hexafluorophosphate | Soluble | Not specified | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | Soluble in trifluoromethanesulfonic acid.[6] |
| Nitrosonium Perchlorate | Slightly soluble[3] | Not specified | Not specified | Reacts explosively with ethanol, acetone, and ether.[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of nitrosonium salts. Below are protocols for the synthesis of key nitrosonium compounds.
Synthesis of Nitrosonium Tetrafluoroborate (NOBF₄)
This procedure is adapted from a common laboratory method.
Materials:
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Boron trifluoride (BF₃)
-
Nitrogen dioxide (NO₂)
-
Dry nitromethane (CH₃NO₂)
Procedure:
-
In a polyethylene (B3416737) reactor equipped with a stirrer and a gas inlet tube, place dry nitromethane.
-
Cool the reactor to -20°C under a nitrogen atmosphere.
-
Slowly bubble anhydrous hydrogen fluoride through the nitromethane.
-
Subsequently, introduce boron trifluoride gas into the solution.
-
Finally, slowly add nitrogen dioxide gas. The nitrosonium tetrafluoroborate will precipitate as a white solid.
-
Filter the precipitate in a dry box, wash with dry nitromethane and then with a non-polar solvent like carbon tetrachloride.
-
Dry the product under vacuum.
For a detailed, step-by-step protocol, researchers can refer to established literature.[5]
Synthesis of Nitrosonium Hexafluorophosphate (NOPF₆)
Nitrosonium hexafluorophosphate can be synthesized via the reaction of nitrous acid with a suitable fluoride source.[2] Another method involves the reaction of nitrosonium tetrafluoroborate with a hexafluorophosphate salt.[2]
A general procedure is as follows:
Materials:
-
Nitrosyl chloride (NOCl)
-
Anhydrous hydrogen fluoride (HF)
-
Phosphorus pentafluoride (PF₅)
-
Sulfur dioxide (SO₂) or Nitromethane (CH₃NO₂) (as solvent)
Procedure:
-
In a suitable reactor, dissolve nitrosyl chloride in the chosen anhydrous solvent at a low temperature (e.g., -10°C for SO₂).
-
Slowly add anhydrous hydrogen fluoride to the solution.
-
Introduce phosphorus pentafluoride gas into the reaction mixture.
-
The nitrosonium hexafluorophosphate will precipitate from the solution.
-
Isolate the product by filtration under an inert atmosphere and wash with a suitable dry solvent.
-
Dry the product under vacuum.
Synthesis of Nitrosonium Perchlorate (NOClO₄)
Several methods are available for the synthesis of nitrosonium perchlorate.
Method 1: From Dinitrogen Trioxide
Materials:
-
Dinitrogen trioxide (N₂O₃) gas
-
Concentrated perchloric acid (HClO₄)
Procedure:
-
Bubble dinitrogen trioxide gas through concentrated perchloric acid.
-
The nitrosonium perchlorate will form as a solid product.
-
Isolate the product by filtration and dry carefully due to its hygroscopic and potentially explosive nature.[2]
Method 2: From Nitric Oxide and Nitrogen Dioxide
Materials:
-
Nitric oxide (NO)
-
Nitrogen dioxide (NO₂)
-
Concentrated perchloric acid (HClO₄)
Procedure:
-
Treat a mixture of nitric oxide and nitrogen dioxide with concentrated perchloric acid.[2]
-
Isolate and handle the resulting nitrosonium perchlorate with extreme caution.
Reactivity and Applications: A Comparative Discussion
-
Oxidizing Strength: The nitrosonium cation is a strong oxidizing agent.[3] The redox potential of the NO⁺/NO couple has been measured for NOBF₄ in different solvents, indicating its significant oxidizing power.[3] While quantitative comparisons are scarce, the choice of counter-ion can influence the overall reactivity, with less coordinating anions potentially leading to a more "naked" and reactive nitrosonium cation.
-
Electrophilic Aromatic Substitution (Nitrosation): Nitrosonium salts are effective reagents for the nitrosation of aromatic compounds. For instance, NOBF₄ is commonly used to nitrosate electron-rich arenes.[3] The nitrosonium ion is a weaker electrophile than the nitronium ion (NO₂⁺), which is used for nitration.[3] The reactivity in these reactions is influenced by the solvent and the nature of the aromatic substrate. Highly reactive aromatic compounds like phenols can be nitrosated even with nitrous acid, which generates the nitrosonium ion in situ.
-
Diazotization: Nitrosonium salts are widely used for the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in organic synthesis.[3]
-
Polymerization: Nitrosonium hexafluorophosphate has been utilized as an initiator in the cationic polymerization of various monomers, including epoxides, styrene, and tetrahydrofuran.[2][7]
The choice of a specific nitrosonium salt often depends on a balance of reactivity, stability, and solubility in the desired reaction medium. For instance, while NOClO₄ is a powerful reagent, its thermal instability and explosive nature limit its practical use.[2] In contrast, NOBF₄ offers a good combination of reactivity and stability, making it a more commonly used reagent.
Visualizing Key Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of nitrosonium salts.
Caption: Factors influenced by the choice of counter-ion.
References
- 1. Nitrosonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Buy Nitrosonium hexafluorophosphate | 16921-91-8 [smolecule.com]
- 3. Nitrosonium - Wikipedia [en.wikipedia.org]
- 4. Buy Nitrosonium tetrafluoroborate (EVT-314985) | 14635-75-7 [evitachem.com]
- 5. Nitrosonium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. Nitrosonium hexafluorophosphate (16921-91-8) for sale [vulcanchem.com]
Unmasking Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanistic Validation
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel therapeutics. Isotopic labeling has emerged as a powerful and definitive tool for elucidating these intricate pathways by tracing the journey of individual atoms. This guide provides an objective comparison of isotopic labeling with other common techniques for reaction mechanism validation, supported by experimental data and detailed protocols.
The Power of the Isotope: A Direct View of Atomic Fate
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which can be stable (e.g., ²H, ¹³C, ¹⁸O) or radioactive (e.g., ³H, ¹⁴C).[1] The position of this "labeled" atom in the final product provides unequivocal evidence for or against a proposed mechanistic pathway.[1] The primary methods for detecting the location of these labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
One of the most powerful applications of isotopic labeling is the determination of the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of a reactant with a lighter isotope to the rate of the same reactant with a heavier isotope. A significant primary KIE (typically kH/kD > 2) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[3]
Comparative Analysis of Mechanistic Validation Techniques
While isotopic labeling offers a direct and powerful approach, it is not the only tool available to researchers. The choice of method depends on the specific reaction, the nature of the suspected intermediates, and the available analytical resources.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Isotopic Labeling | Tracing the position of an isotopic label from reactant to product. Measurement of Kinetic Isotope Effects (KIEs). | Provides direct, unambiguous evidence of bond formation and cleavage.[1][4] KIEs offer quantitative insight into the transition state.[4] Applicable to a wide range of reactions. | Synthesis of labeled compounds can be complex and expensive.[5] Detection of some isotopes requires specialized equipment. | Elucidating complex rearrangements, determining rate-determining steps, and studying metabolic pathways.[6] |
| Trapping of Reactive Intermediates | Addition of a "trapping agent" to the reaction mixture to form a stable, detectable adduct with a transient intermediate. | Provides direct evidence for the existence of a specific intermediate.[7] Can be used to isolate and characterize otherwise fleeting species. | The trapping agent can sometimes alter the reaction mechanism.[7] The absence of a trapped product does not definitively rule out the existence of an intermediate. | Detecting and identifying short-lived intermediates like carbocations, carbenes, and free radicals.[7][8][9] |
| Computational Chemistry | Theoretical modeling of the reaction pathway, including transition states and intermediates, using quantum mechanical calculations. | Can predict reaction energetics, transition state geometries, and KIEs.[10][11] Allows for the study of otherwise inaccessible or dangerous reactions. | Accuracy is highly dependent on the level of theory and computational resources.[10] Predictions must be validated by experimental data. | Gaining initial insights into a mechanism, complementing experimental data, and predicting KIEs.[12][13] |
| Kinetic Analysis | Studying the effect of reactant concentrations, temperature, and catalysts on the reaction rate to infer the mechanism. | Provides information about the rate law and the composition of the transition state.[14][15] Can be experimentally straightforward. | Provides indirect evidence of the mechanism. Multiple mechanisms can sometimes fit the same kinetic data. | Determining the order of a reaction and identifying the species involved in the rate-determining step.[14] |
Quantitative Data: Kinetic Isotope Effects in Action
The magnitude of the KIE provides valuable information about the transition state of a reaction. Below are some representative KIE values for common organic reactions.
| Reaction Type | Labeled Position | Isotope | k_light / k_heavy | Interpretation | Reference |
| Sₙ2 Reaction | α-Carbon | ¹³C | ~1.05 | Small KIE suggests C-X bond breaking and C-Nu bond formation are concerted. | [3] |
| Sₙ1 Reaction | Leaving Group | ³⁷Cl | ~1.01 | Very small KIE as C-X bond is broken before the rate-determining step. | |
| E2 Elimination | β-Hydrogen | ²H | 2 - 8 | Large primary KIE indicates C-H bond breaking in the rate-determining step. | [3] |
| Claisen Rearrangement | Allylic C-1 | ¹⁴C | 1.08 - 1.15 | Significant KIE confirms C-C bond breaking in the rate-determining step. | |
| Cope Rearrangement | Vinylic C-3 | ¹³C | 1.05 | KIE supports a concerted mechanism with simultaneous bond breaking and formation. |
Experimental Protocols
Protocol 1: Determination of a Primary Deuterium Kinetic Isotope Effect
Objective: To determine if a specific C-H bond is broken in the rate-determining step of a reaction.
Materials:
-
Unlabeled substrate
-
Deuterated substrate (labeled at the C-H bond of interest)
-
All necessary reagents and solvents for the reaction
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)
Procedure:
-
Reaction Setup: Prepare two separate but identical reaction mixtures. One with the unlabeled substrate and one with the deuterated substrate. Ensure all concentrations, temperatures, and other conditions are identical.
-
Reaction Monitoring: Initiate both reactions simultaneously. At regular time intervals, take aliquots from each reaction and quench them to stop the reaction.
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the reactant or product over time.
-
Data Analysis: Plot the concentration of the reactant or product versus time for both the labeled and unlabeled reactions. Determine the initial rate constant (k) for each reaction from the slope of the line.
-
Calculate KIE: The KIE is the ratio of the rate constant for the unlabeled reaction (kH) to the rate constant for the deuterated reaction (kD): KIE = kH / kD.
Protocol 2: ¹⁸O-Labeling Study of Ester Hydrolysis
Objective: To determine the mechanism of ester hydrolysis (i.e., whether the acyl-oxygen or alkyl-oxygen bond is cleaved).
Materials:
-
Ester of interest
-
H₂¹⁸O (¹⁸O-labeled water)
-
Acid or base catalyst
-
Analytical instrument for product analysis (e.g., Mass Spectrometry)
Procedure:
-
Reaction: Perform the hydrolysis of the ester using H₂¹⁸O as the solvent and an appropriate catalyst.
-
Workup and Isolation: After the reaction is complete, neutralize the catalyst and extract the carboxylic acid and alcohol products.
-
Analysis: Analyze the isolated carboxylic acid and alcohol using mass spectrometry to determine the location of the ¹⁸O label.
-
Interpretation:
-
If the ¹⁸O label is found in the carboxylic acid, it indicates that the acyl-oxygen bond was cleaved.
-
If the ¹⁸O label is found in the alcohol, it indicates that the alkyl-oxygen bond was cleaved.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex reaction pathways and experimental workflows.
Case Study: Elucidating Drug Metabolism Pathways
Isotopic labeling is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. By administering a drug labeled with a stable isotope (e.g., ¹³C or ¹⁵N) to preclinical species or in human microdosing studies, researchers can trace its absorption, distribution, metabolism, and excretion (ADME).[6] Mass spectrometry is used to identify and quantify the drug and its metabolites in biological matrices like plasma and urine. This information is critical for identifying potential metabolic liabilities, understanding drug clearance mechanisms, and ensuring the safety and efficacy of new drug candidates.
Conclusion
The validation of reaction mechanisms is a multifaceted endeavor that often requires the convergence of evidence from several techniques. Isotopic labeling, with its ability to directly track the fate of atoms and quantify kinetic isotope effects, provides some of the most compelling and unambiguous evidence for a proposed mechanism. When used in conjunction with computational modeling and other experimental techniques, it offers a powerful and versatile approach for researchers in academia and the pharmaceutical industry to unravel the complexities of chemical and biological transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Cost-efficient and user-friendly 17O/18O labeling procedures of fatty acids using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Mechanism Chemi [employees.csbsju.edu]
- 8. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. idc-online.com [idc-online.com]
- 11. Kinectic Isotope Effects (KIE) - ORCA 6.0 TUTORIALS [faccts.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theory.rutgers.edu [theory.rutgers.edu]
- 14. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Assessing the Purity of Commercial Nitrosonium Hexafluoroantimonate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful oxidizing and nitrosating agent used in a variety of synthetic applications. This guide provides a comprehensive comparison of methods to assess the purity of commercial this compound, including a detailed experimental protocol for a quantitative assay, a comparison with a common alternative, and an overview of potential impurities.
Purity of Commercial this compound and Alternatives
Commercial this compound is available in various grades. A common alternative is Nitrosonium tetrafluoroborate (B81430) (NOBF₄), which serves a similar function as a nitrosating and oxidizing agent. The table below summarizes the typical purities and key impurities of these reagents as found in commercial sources.
| Feature | This compound (NOSbF₆) | Nitrosonium Tetrafluoroborate (NOBF₄) |
| Typical Commercial Purity | 97%, 98%, 99.9% (trace metals basis)[1][2] | ≥95%, min. 97%[3][4] |
| Assay Method | Often specified as "trace metals basis"[5]; a quantitative titration is feasible. | "Assay by titration" is a specified method[3]. |
| Key Impurities (Advertised) | Trace metals (≤1500.0 ppm)[5] | Not explicitly detailed by all suppliers. |
| Potential Non-Metal Impurities | Residual starting materials (e.g., HF, SbF₅, nitrosyl halides), hydrolysis products (e.g., nitrous acid)[6][7]. | Residual starting materials (e.g., HF, BF₃, nitrosyl halides), hydrolysis products (e.g., nitrous acid)[6][7]. |
| Appearance | White to off-white crystalline powder. | White to off-white or yellowish powder. |
| Moisture Sensitivity | Highly sensitive to moisture; reacts with water to form nitrous acid[7]. | Reacts with water[7]. |
Experimental Protocols for Purity Assessment
A robust method for determining the active content of strong oxidizing agents like this compound is essential. While suppliers often focus on trace metal analysis, a quantitative assay of the nitrosonium (NO⁺) content provides a more accurate measure of the reagent's potency. Iodometric titration is a classic and reliable method for this purpose[4].
Principle:
This method is based on the oxidation of iodide ions (I⁻) by the nitrosonium ion (NO⁺). In an acidic medium, NO⁺ quantitatively oxidizes I⁻ to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator to detect the endpoint[4]. The reactions are as follows:
-
2 NO⁺ + 2 I⁻ → 2 NO + I₂
-
I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻
Reagents and Materials:
-
This compound sample
-
Potassium iodide (KI), analytical grade
-
Sulfuric acid (H₂SO₄), ~2 M solution
-
Sodium thiosulfate (Na₂S₂O₃), standardized 0.1 M solution
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Analytical balance
-
Burette (50 mL, Class A)
-
Erlenmeyer flasks (250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Due to the hygroscopic nature of this compound, all weighing and initial sample handling should be performed in a dry atmosphere (e.g., a glove box or under a stream of inert gas). Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Reaction with Iodide: In a fume hood, add approximately 50 mL of deionized water to the flask and immediately add 2 g of potassium iodide. Swirl to dissolve. Carefully add 20 mL of 2 M sulfuric acid to the flask. The solution will turn a dark brown/reddish color due to the formation of iodine. Loosely stopper the flask and allow the reaction to proceed for 5-10 minutes in the dark to ensure complete reaction and prevent photo-oxidation of iodide.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. As the titration proceeds, the dark brown color will fade to a pale yellow.
-
Endpoint Determination: When the solution is pale yellow, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with constant swirling until the blue color disappears, leaving a colorless solution. This is the endpoint.
-
Record and Calculate: Record the volume of sodium thiosulfate solution used. The purity of the this compound can be calculated using the following formula:
Purity (%) = (V_Na2S2O3 × M_Na2S2O3 × Molar Mass_NOSbF6) / (2 × Weight_sample × 10)
Where:
-
V_Na2S2O3 = Volume of sodium thiosulfate solution used (in mL)
-
M_Na2S2O3 = Molarity of the standardized sodium thiosulfate solution (in mol/L)
-
Molar Mass_NOSbF6 = 265.76 g/mol
-
Weight_sample = Weight of the this compound sample (in g)
-
While a detailed protocol for trace metal analysis is beyond the scope of this guide, it is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques provide a quantitative measure of metallic impurities, which is a key specification for high-purity grades of this reagent.
Mandatory Visualizations
The following diagram illustrates the logical flow of the experimental procedure for assessing the purity of commercial this compound.
The following diagram illustrates the chemical transformations and signaling of the endpoint in the iodometric titration process.
Performance Comparison and Considerations
While both this compound and Nitrosonium tetrafluoroborate are effective nitrosating agents, their performance can differ based on the specific reaction conditions and substrates.
-
Oxidizing Strength: this compound is generally considered a stronger oxidizing agent than Nitrosonium tetrafluoroborate due to the more weakly coordinating hexafluoroantimonate anion.
-
Solubility: The solubility of these salts can vary in different organic solvents, which may influence the choice of reagent for a particular application.
-
Cost and Handling: Cost and ease of handling can also be deciding factors. Both are highly moisture-sensitive and require careful handling in an inert atmosphere.
Direct comparative studies on the performance of these reagents in specific reactions are not abundant in readily available literature. Therefore, the choice between them often depends on empirical observations for a given transformation, balancing reactivity with cost and handling considerations. The purity assessment methods described in this guide can be adapted for Nitrosonium tetrafluoroborate, allowing for a direct comparison of the active content in different commercial batches.
References
- 1. researchgate.net [researchgate.net]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. Iodometry - Wikipedia [en.wikipedia.org]
- 4. This compound 99.9 trace metals 16941-06-3 [sigmaaldrich.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. 16941-06-3 this compound AKSci 7330BB [aksci.com]
- 7. Iodometric Titration: Principle, Example, Advantages [themasterchemistry.com]
Unraveling Transition States: A Comparative Guide to Computational Modeling of Nitrosating Agents
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides a comparative analysis of computational modeling of transition states in reactions involving the powerful nitrosating agent, Nitrosonium hexafluoroantimonate (NO+SbF6-), and other common nitrosating agents. By leveraging experimental data and detailed computational methodologies, this document aims to offer a clear perspective on the performance and predictive power of these models.
This compound stands out as a potent electrophile due to the weakly coordinating hexafluoroantimonate anion, which enhances the reactivity of the nitrosonium cation (NO+). However, the computational modeling of its transition states in reactions, particularly with amine nucleophiles, is not as extensively documented as for other nitrosating agents. This guide bridges this gap by comparing available data for NO+SbF6- with the more thoroughly studied alternatives generated from acidified nitrite (B80452), such as dinitrogen trioxide (N2O3), nitrous acid (HNO2), and nitrosyl chloride (NOCl).
Unveiling Reaction Pathways: The Power of Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the energetics of transition states.[1][2] By calculating the potential energy surface, researchers can identify the geometry of the transition state—the highest energy point along the reaction coordinate—and determine the activation energy (ΔG‡), a critical factor governing the reaction rate.[1][2]
A comprehensive study on the N-nitrosation of various secondary amines using DFT calculations at the B3LYP-D3/def2-TZVP level of theory has provided valuable insights into the reactivity of several nitrosating agents.[1][3][4] This study serves as a benchmark for comparison in this guide.
Comparative Analysis of Nitrosating Agents
The following sections detail the computational and experimental findings for this compound and its alternatives.
This compound (NO+SbF6-)
While specific DFT calculations detailing the transition states of NO+SbF6- with a wide range of secondary amines are scarce in publicly available literature, its high reactivity is well-established experimentally. The nitrosonium ion is a powerful electrophile, readily attacking nucleophiles like amines to form nitrosamines.[5][6] Computational studies on the electrophilic aromatic substitution of benzene (B151609) with NO+ have been performed, providing insights into the interaction between the nitrosonium ion and a π-system, which can serve as a model for understanding its electrophilicity.[7][8]
Experimental Observations:
-
High Reactivity: Experimental evidence consistently demonstrates that nitrosonium salts are potent nitrosating agents, often leading to rapid reactions under mild conditions.
-
Versatility: It is used in a variety of organic transformations beyond nitrosation, highlighting its strong electrophilic character.
Due to the limited direct computational data for activation energies with amines, a quantitative comparison is challenging. However, based on its known reactivity, it is expected that the activation energies for nitrosation with NO+SbF6- would be significantly low.
Alternative Nitrosating Agents: A Computational Perspective
Computational studies on nitrosating agents generated from acidified nitrite provide a wealth of data for comparison. The following table summarizes the calculated activation energies (ΔG‡) for the nitrosation of dimethylamine (B145610) (DMA) with various agents in an aqueous medium.[1]
| Nitrosating Agent | Activation Energy (ΔG‡) (kcal/mol) |
| asym-N2O3 | 3.0 |
| Nitrosyl chloride (NOCl) | 4.7 |
| Nitrous acid (HNO2) | 24.8 |
Key Observations:
-
Dinitrogen Trioxide (asym-N2O3): Exhibits the lowest activation energy among the nitrite-derived agents, making it a highly effective nitrosating species.[1][2] This aligns with experimental findings where N2O3 is often considered the primary nitrosating agent in acidic nitrite solutions.[5][9]
-
Nitrosyl Chloride (NOCl): Also demonstrates a low activation energy, indicating its high reactivity.[1][10] Experimental kinetic data for the decomposition of nitrosyl chloride and its formation are available, which can be used to understand its stability and reactivity.[11][12][13][14]
-
Nitrous Acid (HNO2): Shows a significantly higher activation energy, suggesting it is a much weaker nitrosating agent on its own.[1]
The reactivity of these agents is also influenced by the structure of the amine, with steric and electronic effects playing a crucial role.[1][15][16] For instance, amines with electron-withdrawing groups generally exhibit higher activation energies for nitrosation.[2]
Experimental Protocols: A Foundation for Validation
Detailed experimental methodologies are crucial for validating computational models and for practical application in research and development.
General Experimental Protocol for N-Nitrosation of Secondary Amines
Materials:
-
Secondary amine
-
Nitrosating agent (e.g., this compound, sodium nitrite)
-
Appropriate solvent (e.g., dichloromethane, water)
-
Acid (if using sodium nitrite, e.g., hydrochloric acid)
-
Stirring apparatus
-
Reaction vessel
-
Temperature control system
Procedure (Conceptual):
-
Dissolve the secondary amine in the chosen solvent in the reaction vessel.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
For reactions with This compound : Slowly add a solution or suspension of NO+SbF6- to the stirred amine solution.
-
For reactions with acidified nitrite : Prepare the nitrosating agent in situ by slowly adding an aqueous solution of sodium nitrite to an acidic solution. Then, add this solution to the amine solution. For agents like N2O3 , specialized flow-reactors can be used for its on-demand generation and immediate use.[17][18] For NOCl , it can be generated and used in situ or introduced as a gas.[19][20]
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a scavenger for excess nitrosating agent).
-
Isolate and purify the N-nitrosamine product using standard laboratory techniques (e.g., extraction, chromatography).
Note: Specific reaction conditions (e.g., temperature, reaction time, stoichiometry) will vary depending on the specific amine and nitrosating agent used.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: General N-Nitrosation of a Secondary Amine
Caption: Generalized pathway for the N-nitrosation of a secondary amine.
Experimental Workflow: Computational Modeling of Transition States
Caption: A typical workflow for the computational modeling of reaction transition states.
Conclusion
This guide highlights the power of computational modeling in understanding the transition states of N-nitrosation reactions. While comprehensive computational data for the highly reactive this compound remains an area for further research, a comparative analysis with well-studied, nitrite-derived nitrosating agents provides valuable context for its performance. The provided activation energies and experimental protocols offer a solid foundation for researchers in drug development and chemical sciences to predict and control these important reactions. The continued synergy between computational and experimental approaches will undoubtedly lead to a deeper understanding of these complex chemical transformations.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Computational mechanistic study on N-nitrosation reaction of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines | Lhasa Limited [lhasalimited.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chemical biology of dinitrogen trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ab initio calculations relevant to the mechanism of chemical carcinogenesis by N-nitrosamines. Part 7. The nitrosation of amines by nitrosyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Solved 5. In a study on the kinetics of the formation of | Chegg.com [chegg.com]
- 12. Nitrosyl chloride [webbook.nist.gov]
- 13. youtube.com [youtube.com]
- 14. mychemistryclass.net [mychemistryclass.net]
- 15. researchgate.net [researchgate.net]
- 16. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eurekalert.org [eurekalert.org]
- 19. researchgate.net [researchgate.net]
- 20. Reactions of Amines with Nitrosyl Chloride (NOCl): Mechanisms and Applications | Sathee Forum [forum.prutor.ai]
- 21. Synergy between experimental and computational studies of aromatic stacking interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Applications of Nitrosonium Hexafluoroantimonate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful reagent in organic synthesis, serving primarily as a potent source of the nitrosonium cation (NO⁺). This cation is a strong oxidizing agent and an effective electrophile, enabling a range of chemical transformations. While highly effective, detailed experimental literature specifically citing NOSbF₆ is less common than for its analogue, nitrosonium tetrafluoroborate (B81430) (NOBF₄). The reactivity of these salts is largely governed by the NO⁺ ion, making NOBF₄ a useful proxy for understanding the applications of NOSbF₆. This guide provides a comparative overview of the key applications of nitrosonium salts, comparing their performance with alternative methods and providing experimental data primarily based on the more extensively documented NOBF₄.
Oxidation of Alcohols
Nitrosonium salts are effective oxidants for converting primary and secondary alcohols into aldehydes and ketones, respectively. The reaction proceeds under anhydrous conditions, which can be advantageous for sensitive substrates. The byproduct, nitric oxide (NO), is a gas that can be easily removed from the reaction mixture.
Comparative Data: Oxidation of Benzyl (B1604629) Alcohol
| Reagent/Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |
| PCC | - | Dichloromethane (B109758) | Room Temp. | 1.5 - 2 | ~98 | >98 |
| Ag/Pd/m-BiVO₄ | O₂ (Visible Light) | Toluene | Room Temp. | 12 | 89.9 | >99[1] |
| Au–Pd/TiO₂ | O₂ | Solvent-free | 100 | ~2 | ~100 | ~90[2] |
| Ru/CeO₂-ZrO₂ | O₂ (Air) | Solvent-free | 90 | 24 | 61 | High |
| Expected for NOSbF₆/NOBF₄ | - | Acetonitrile | Low Temp. | - | High | High |
Experimental Protocol: General Oxidation of a Primary Alcohol with PCC
This protocol for the widely used Pyridinium Chlorochromate (PCC) oxidation serves as a benchmark for the type of anhydrous procedure where a nitrosonium salt could be an alternative.
Materials:
-
Primary alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and round-bottom flask
Procedure:
-
A suspension of PCC (1.5 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
The primary alcohol (1.0 eq), dissolved in a small amount of anhydrous dichloromethane, is added to the stirred suspension in one portion.
-
The reaction mixture, which typically turns into a black gummy residue, is stirred at room temperature for 1.5 to 2 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, an equal volume of diethyl ether is added to the mixture, and the resulting solution is decanted from the solid residue.
-
The residue is washed multiple times with diethyl ether. The combined organic solutions are filtered through a short pad of silica gel to remove residual chromium salts.
-
The solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Nitrosation of Aromatic Compounds
Nitrosonium salts are excellent reagents for the electrophilic nitrosation of electron-rich aromatic and heteroaromatic compounds to form nitrosoarenes.[3][4] This reaction is often much faster and more efficient than traditional methods using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[5]
Caption: Mechanism of electrophilic aromatic nitrosation.
Comparative Data: Nitrosation of Arylboronic Acid Derivatives
Nitrosonium tetrafluoroborate provides a mild and rapid method for the ipso-nitrosation of organoboron compounds, a transformation that is challenging with other reagents.
| Substrate (Ar-X) | Reagent | Solvent | Temperature (°C) | Time | Yield of Ar-NO (%) |
| Arylboronic Acid | NaNO₂ / H⁺ | Water/DCM | 0 - RT | Hours | Variable, often low |
| Arylboronic Acid | NOBF₄ | Dichloromethane | -40 | < 5 min | 85-95 |
| Aryltrifluoroborate | NOBF₄ | Dichloromethane | -40 | < 5 min | 90-99[3] |
Experimental Protocol: ipso-Nitrosation of an Aryltrifluoroborate with NOBF₄
This protocol demonstrates the high efficiency and mild conditions achievable with nitrosonium salts.[3] A similar procedure would be followed for NOSbF₆, with adjustments for the different molar mass of the reagent.
Materials:
-
Potassium aryltrifluoroborate (1.0 eq)
-
Nitrosonium tetrafluoroborate (NOBF₄) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and Schlenk flask
Procedure:
-
The potassium aryltrifluoroborate (1.0 eq) is added to a Schlenk flask under an argon atmosphere.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -40 °C (an acetone/dry ice bath).
-
Solid NOBF₄ (1.1 eq) is added in one portion to the vigorously stirred suspension.
-
The reaction is stirred at -40 °C. The progress is monitored by TLC, but is often complete within seconds to a few minutes, indicated by a color change.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the nitrosoarene product, which can be purified by column chromatography if necessary.
C-H Functionalization and Oxidative Coupling
Nitrosonium ions can act as catalysts or initiators in C-H functionalization reactions. They can oxidize electron-rich arenes or C-H bonds to generate radical cations or carbocation intermediates, which can then be trapped by nucleophiles or undergo coupling reactions.[6] This approach offers a metal-free alternative for constructing C-C, C-N, and C-S bonds.
Caption: General workflow for NO⁺-initiated C-H functionalization.
Comparative Strategies for Arene Functionalization
| Strategy | Reagent/Catalyst | Key Intermediate | Scope | Conditions |
| Nitrosonium-Initiated | NOSbF₆ / NOBF₄ | Radical Cation | Electron-rich arenes, heteroarenes | Metal-free, mild temperatures |
| Friedel-Crafts Acylation | AlCl₃ / Acyl Halide | Acylium Ion | Activated & deactivated arenes | Stoichiometric Lewis acid, often harsh |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ / Ligand | Palladacycle | Directed C-H bonds | Transition metal, often high temp.[7] |
| Photoredox Catalysis | Ru/Ir complex, light | Substrate Radical Ion | Broad | Requires light source, photocatalyst |
Reagent Comparison: NOSbF₆ vs. NOBF₄
While both salts deliver the same reactive NO⁺ cation, their counter-ions impart subtle but important differences in their physical properties and handling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosonium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework [mdpi.com]
Safety Operating Guide
Proper Disposal of Nitrosonium Hexafluoroantimonate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Nitrosonium hexafluoroantimonate (NOSbF₆) must adhere to stringent safety and disposal protocols due to its corrosive, toxic, and oxidizing properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a highly reactive substance that poses significant risks if not managed correctly. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1][2] The compound reacts readily with water and moist air, making proper storage and handling critical.[3]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Oxidizing Agent: Can initiate or accelerate the combustion of other materials.[2]
-
Water Reactive: Reacts with water to form nitrous acid and hydrofluoric acid upon hydrolysis of the hexafluoroantimonate ion.[3]
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure all necessary personal protective equipment is worn and safety measures are in place.
| PPE / Safety Measure | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Flame-resistant lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood. |
| Emergency Equipment | An eyewash station and safety shower must be readily accessible. |
III. Step-by-Step Disposal Procedure for Small Quantities
This protocol details the neutralization of small quantities of this compound in a laboratory setting. For larger quantities or bulk disposal, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Objective: To safely neutralize this compound by controlled hydrolysis and subsequent neutralization of the acidic byproducts.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the neutralizing solution)
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5%)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Experimental Protocol:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Prepare a 5% aqueous solution of sodium bicarbonate or sodium carbonate.
-
-
Controlled Neutralization:
-
Place a large beaker containing the sodium bicarbonate or sodium carbonate solution on a stir plate and begin gentle stirring. The use of a basic solution is to neutralize the nitrous acid and hydrofluoric acid that will be formed.
-
Very slowly and carefully, add the this compound waste to the basic solution in small portions.
-
Caution: The reaction may produce gas (carbon dioxide) and heat. Add the waste slowly to control the rate of reaction and prevent splashing. A violent reaction can occur if the material is added too quickly.[4]
-
-
Monitoring and Completion:
-
After all the waste has been added, continue stirring the solution for at least one hour to ensure the reaction is complete.
-
Check the pH of the solution using pH paper or a pH meter. The pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the pH is within the target range.
-
-
Waste Collection and Disposal:
-
Once the solution is neutralized, transfer it to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized antimony compounds.
-
Dispose of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[1][4] Never dispose of this material down the drain.[5]
-
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS department immediately.
-
-
Cleanup of Minor Spills:
-
For small, manageable spills, and only if you are trained to do so, wear the appropriate PPE.
-
Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate the spill area with a suitable cleaning agent and wash the area to prevent runoff into drains.[4]
-
V. Logical Workflow for Disposal
References
Personal protective equipment for handling Nitrosonium hexafluoroantimonate
This guide provides critical safety and logistical information for the handling and disposal of Nitrosonium hexafluoroantimonate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this highly reactive and hazardous compound.
This compound is a powerful oxidizing agent that is harmful if swallowed, inhaled, or in contact with skin.[1] It causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[2][3] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against the hazards of this compound. The following equipment must be worn at all times when handling this chemical:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[2] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber) are mandatory.[4] Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A chemical-resistant apron (PVC) or a full protective suit is necessary, depending on the scale of the operation.[2] A lab coat is the minimum requirement for small-scale work in a fume hood.
-
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[2] For situations with a risk of exceeding exposure limits or for emergency response, a self-contained breathing apparatus (SCBA) is required.[3]
-
Footwear: Closed-toe shoes, preferably chemical-resistant safety boots, should be worn.[5]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Area Setup:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Work exclusively in a designated area, such as a chemical fume hood, to control exposure.
-
Remove all flammable and incompatible materials from the handling area.
-
Have spill control materials (e.g., sand, vermiculite) readily available.[2]
-
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. A safety shower should be used if available. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Spill Response:
-
Minor Spills: Wearing appropriate PPE, carefully clean up the spill using dry methods (e.g., sweeping with a soft brush) to avoid creating dust. Place the spilled material into a labeled, sealed container for hazardous waste disposal.[2]
-
Major Spills: Evacuate the area and alert others. If safe to do so, contain the spill with an inert absorbent material like sand or vermiculite. Prevent the spill from entering drains. Contact your institution's emergency response team.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[2] Do not attempt to neutralize or dispose of this chemical down the drain.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | NOSbF₆[1] |
| Molecular Weight | 265.76 g/mol |
| CAS Number | 16941-06-3[2] |
| Appearance | Colorless or white solid with a pungent odor |
| Hazard Statements | H302, H312, H314, H332, H411[2][3] |
| Precautionary Statements | P260, P261, P264, P270, P271, P273, P280, P405, P501[2][3][6] |
Experimental Workflow and Safety Protocol Diagram
References
- 1. Nitrilooxidanium hexafluoroantimonate(1-) | F6NOSb | CID 16717643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. epa.gov [epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
